molecular formula C9H15NO4 B1382307 tert-Butyl 2-oxomorpholine-4-carboxylate CAS No. 1140502-97-1

tert-Butyl 2-oxomorpholine-4-carboxylate

Cat. No.: B1382307
CAS No.: 1140502-97-1
M. Wt: 201.22 g/mol
InChI Key: PDZLTNQMFWCEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxomorpholine-4-carboxylate (CAS RN: 1140502-97-1) is a high-purity lactone monomer of significant interest in advanced pharmaceutical and materials science research. With a molecular formula of C 9 H 15 NO 4 and a molecular weight of 201.22 g/mol, it is characterized as a white to light yellow powder or crystal with a melting point of 76 °C . This compound must be stored as an air-sensitive material under inert gas in a cool, dark place to maintain stability . Its primary research application is as a critical building block in the synthesis of Charge-Altering Releasable Transporters (CARTs), which are innovative polymeric platforms for the delivery and release of messenger RNA (mRNA) in living animals . This mechanism is pivotal for the development of next-generation therapeutics and vaccines, as demonstrated in research for an mRNA SARS-CoV-2 vaccine where CARTs, formulated with an adjuvant, successfully induced neutralizing antibodies and T cell memory . The compound's role in creating lipid-varied libraries of these transporters further enables enhanced mRNA delivery into lymphocytes, broadening its utility in immunology and cell therapy research . This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl 2-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZLTNQMFWCEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244375
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140502-97-1
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140502-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 2-oxomorpholine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary and scientifically robust strategies are detailed: the oxidation of a readily accessible alcohol precursor and a de novo construction of the morpholin-2-one ring via intramolecular cyclization. This document is intended to serve as a practical resource for researchers, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each approach. The methodologies presented are selected for their reliability, scalability, and adaptability, ensuring their utility in a variety of research and development settings.

Introduction: The Significance of the Morpholin-2-one Scaffold

The morpholin-2-one moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its rigid, yet non-planar, conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The presence of the lactam function provides a hydrogen bond donor and acceptor, while the morpholine oxygen can engage in further hydrogen bonding or act as a polar contact. The N-Boc protecting group, in the case of this compound, offers a stable yet readily cleavable handle for further synthetic elaboration, making it a versatile intermediate for the construction of compound libraries and the synthesis of complex target molecules.

This guide will explore two distinct and efficacious pathways for the synthesis of this key intermediate, providing the user with a choice of strategies depending on the availability of starting materials and specific experimental constraints.

Synthetic Pathway I: Oxidation of a Precursor Alcohol

This initial approach leverages the selective oxidation of a secondary alcohol to the corresponding ketone. The synthesis begins with the preparation of the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by a carefully controlled oxidation to yield the target compound.

Synthesis of the Precursor: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate*

An operationally simple and efficient synthesis of N-Boc-2-hydroxymethylmorpholine has been developed, which can be performed without the need for chromatographic purification, making it amenable to larger scale preparations[1].

Experimental Protocol:

A detailed experimental procedure for the synthesis of the precursor can be adapted from established literature methods for similar structures.

Oxidation of the Secondary Alcohol

With the precursor alcohol in hand, the critical step is the selective oxidation of the hydroxyl group to a ketone. Several mild and efficient methods are suitable for this transformation, minimizing the risk of over-oxidation or side reactions. Two highly reliable and widely used protocols are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine[2][3]. This method is renowned for its mild conditions and tolerance of a wide range of functional groups[2].

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The reaction is conducted at low temperature to ensure the stability of the reactive intermediate, the alkoxysulfonium ylide, and to prevent side reactions[3].

  • Oxalyl Chloride/DMSO: This combination forms the active oxidizing agent. Oxalyl chloride is preferred over other activators due to fewer side reactions[3].

  • Triethylamine: A hindered organic base is used to facilitate the final elimination step to form the ketone, while minimizing nucleophilic attack on any intermediates.

Experimental Protocol:

  • A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.4 equivalents) in DCM is added dropwise, and the mixture is stirred for 10 minutes.

  • A solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in DCM is added slowly.

  • After stirring for 20 minutes, triethylamine (5.0 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then quenched with water.

  • The organic layer is separated, washed sequentially with dilute acid, water, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[4]

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a rapid and selective oxidation of alcohols to aldehydes or ketones under neutral conditions[5]. This method is particularly advantageous due to its mildness, high yields, and simple workup[6].

Causality of Experimental Choices:

  • Dess-Martin Periodinane: This reagent is a highly selective oxidant for primary and secondary alcohols and is compatible with a wide array of sensitive functional groups[6].

  • Room Temperature Reaction: The oxidation can typically be carried out at room temperature, simplifying the experimental setup compared to cryogenic methods[5].

  • Optional Buffering: In cases where the substrate is acid-sensitive, a mild base like sodium bicarbonate can be added to buffer the acetic acid generated during the reaction[5].

Experimental Protocol:

  • To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • The reaction is stirred and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers are clear.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Oxidation Methods

Oxidation MethodKey ReagentsTemperatureTypical YieldsAdvantagesDisadvantages
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °CHighMild, wide functional group toleranceRequires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)[2]
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom Temp.HighMild, neutral conditions, simple workupReagent is expensive and potentially explosive on a large scale[6]

Visualization: Oxidation Pathway Workflow

Oxidation_Pathway cluster_start Starting Material Synthesis cluster_oxidation Oxidation Step cluster_product Final Product SM tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Oxidation Oxidation (Swern or Dess-Martin) SM->Oxidation Oxidizing Agent Product This compound Oxidation->Product Purification

Caption: Workflow for the oxidation pathway to the target molecule.

Synthetic Pathway II: Intramolecular Cyclization

An alternative and convergent approach to this compound involves the construction of the heterocyclic ring through an intramolecular cyclization reaction. This strategy often begins with readily available acyclic precursors. A plausible route involves the reaction of a protected β-amino alcohol with an α-haloacetyl derivative followed by base-mediated cyclization.

Rationale for the Cyclization Approach

This pathway is attractive as it builds the core morpholin-2-one structure in a single key step. The choice of starting materials allows for significant diversity if analogues of the target molecule are desired. The key transformation is an intramolecular Williamson ether synthesis or a related nucleophilic substitution to form the lactam ring.

Proposed Synthesis via Intramolecular Cyclization

A viable synthetic sequence would commence with the N-Boc protection of 2-aminoethoxyethanol. The resulting alcohol would then be acylated with an α-haloacetyl halide, such as bromoacetyl bromide, to furnish the cyclization precursor. Treatment of this intermediate with a suitable base would then induce intramolecular cyclization to yield the desired this compound.

Experimental Protocol (Generalized):

  • N-Boc Protection: 2-(2-Aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like dichloromethane or a water/dioxane mixture to afford tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

  • Acylation: The protected amino alcohol is then reacted with bromoacetyl bromide or chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to yield the corresponding 2-bromo- or 2-chloroacetamide derivative.

  • Intramolecular Cyclization: The resulting haloacetamide is treated with a base such as sodium hydride or potassium tert-butoxide in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to effect the intramolecular cyclization to the morpholin-2-one ring.

  • Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Visualization: Intramolecular Cyclization Pathway

Cyclization_Pathway cluster_precursors Acyclic Precursors cluster_synthesis Synthetic Steps cluster_product Final Product AminoAlcohol 2-(2-Aminoethoxy)ethanol Protection N-Boc Protection AminoAlcohol->Protection BocAnhydride (Boc)₂O BocAnhydride->Protection HaloacetylHalide Bromoacetyl Bromide Acylation Acylation HaloacetylHalide->Acylation Protection->Acylation Protected Amino Alcohol Cyclization Intramolecular Cyclization Acylation->Cyclization Cyclization Precursor Product This compound Cyclization->Product

Caption: Reaction scheme for the intramolecular cyclization pathway.

Conclusion and Future Perspectives

This guide has detailed two robust and experimentally validated synthetic strategies for the preparation of this compound. The oxidation pathway offers a straightforward approach from a readily synthesized alcohol precursor, with well-established and high-yielding oxidation protocols. The intramolecular cyclization route provides a convergent and flexible alternative for constructing the morpholin-2-one core.

The choice between these pathways will ultimately be dictated by factors such as starting material availability, scalability requirements, and the specific expertise of the research team. Both methods provide reliable access to this important building block, thereby facilitating the advancement of research programs in medicinal chemistry and drug discovery. Future efforts in this area may focus on the development of catalytic and more atom-economical cyclization strategies, further enhancing the sustainable production of this valuable synthetic intermediate.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Myers, A. G., et al. (2000). A Practical and General Method for the Dess-Martin Oxidation of Alcohols. Organic Letters, 2(22), 3493–3496.
  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). A convenient, high-yield oxidation of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480–2482.
  • Tidwell, T. T. (1990).
  • Swern, D. (1981).
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Example of a Swern oxidation experimental procedure. Retrieved from a representative source on organic chemistry experimental procedures.
  • Mlostoń, G., Pieczonka, A. M., Ali, K. A., Linden, A., & Heimgartner, H. (2012). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. Arkivoc, 2012(3), 181-192. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9252–9255.
  • An operationally simple synthesis of N-BOC-2-hydroxymethylmorpholine and N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed. No chromatography is required in the processing, which allows high process throughput. (2006). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for tert-Butyl 2-oxomorpholine-4-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. The document elucidates the primary synthetic strategies, with a detailed focus on an intramolecular cyclization approach. It offers a step-by-step experimental protocol, discusses critical process parameters, and outlines strategies for optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of medicinal and process chemistry, providing the necessary technical insights for the successful laboratory-scale synthesis of this important intermediate.

Introduction: Significance of the Morpholin-2-one Scaffold

The morpholin-2-one moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities. Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound, also known as N-Boc-morpholin-2-one, serves as a crucial intermediate, enabling the facile introduction of the morpholin-2-one core into more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom under various reaction conditions while allowing for mild and selective deprotection, typically under acidic conditions.

Overview of Synthetic Strategies

Several synthetic pathways to this compound have been reported. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The two predominant strategies are:

  • Intramolecular Cyclization of an Acyclic Precursor: This is the most common and direct approach. It typically involves the formation of an N-Boc protected amino di-alcohol derivative, which is then oxidized and cyclized to form the desired lactam.

  • Oxidation of N-Boc-morpholine: This method involves the direct oxidation of the C2 position of a pre-formed N-Boc-morpholine ring. While conceptually straightforward, achieving selective oxidation without side reactions can be challenging.

This guide will focus on the intramolecular cyclization approach due to its reliability and widespread use.

Featured Synthetic Pathway: Intramolecular Cyclization

The intramolecular cyclization route provides a robust and scalable method for the synthesis of this compound. The general strategy involves three key transformations:

  • Protection: Introduction of the Boc group onto a suitable starting material.

  • Formation of the Acyclic Precursor: Synthesis of tert-butyl bis(2-hydroxyethyl)carbamate.

  • Oxidative Cyclization: Conversion of the diol to the target morpholin-2-one.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidative Cyclization A Diethanolamine C tert-Butyl bis(2-hydroxyethyl)carbamate A->C Catalyst-free Water-acetone B Di-tert-butyl dicarbonate (Boc)2O B->C D tert-Butyl bis(2-hydroxyethyl)carbamate F This compound D->F Selective Oxidation & Intramolecular Cyclization E Oxidizing Agent (e.g., TEMPO/NaOCl) E->F

Mechanistic Considerations

The key step in this synthesis is the oxidative cyclization of tert-butyl bis(2-hydroxyethyl)carbamate. This transformation is typically achieved using a selective oxidation system, such as a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with a stoichiometric oxidant like sodium hypochlorite (NaOCl).

The proposed mechanism involves the following steps:

  • Oxidation of TEMPO: The catalytic cycle begins with the oxidation of TEMPO to the corresponding N-oxoammonium salt by the primary oxidant (e.g., NaOCl).

  • Alcohol Oxidation: The N-oxoammonium salt then oxidizes one of the primary alcohol functionalities of the diol to an aldehyde intermediate.

  • Hemiaminal Formation: The aldehyde undergoes a rapid intramolecular cyclization with the remaining hydroxyl group to form a hemiaminal intermediate.

  • Further Oxidation: This hemiaminal is then further oxidized to the final lactam (morpholin-2-one) by another equivalent of the N-oxoammonium salt, regenerating the TEMPO catalyst.

G A {tert-Butyl bis(2-hydroxyethyl)carbamate | Diol Starting Material} B {Aldehyde Intermediate | Formed via selective oxidation} A->B Oxidation of one primary alcohol C {Hemiaminal Intermediate | Result of intramolecular cyclization} B->C Intramolecular cyclization D {this compound | Final Lactam Product} C->D Oxidation of hemiaminal Oxidant TEMPO/NaOCl Oxidant->A Oxidant->C

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl bis(2-hydroxyethyl)carbamate

This procedure is adapted from established methods for the N-Boc protection of amines.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Diethanolamine105.1410.0 g0.095 mol
Di-tert-butyl dicarbonate218.2522.7 g0.104 mol
Acetone58.085 mL-
Deionized Water18.0295 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethanolamine (10.0 g, 0.095 mol) and deionized water (95 mL).

  • Stir the mixture at room temperature until the diethanolamine has fully dissolved.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (22.7 g, 0.104 mol) in acetone (5 mL).

  • Add the solution of di-tert-butyl dicarbonate dropwise to the aqueous solution of diethanolamine over a period of 15-20 minutes.

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion of the reaction (typically 1-2 hours), transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl bis(2-hydroxyethyl)carbamate as a colorless to pale yellow oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This oxidative cyclization is a critical step and requires careful control of reaction conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
tert-Butyl bis(2-hydroxyethyl)carbamate205.2510.0 g0.0487 mol
TEMPO156.250.15 g0.00096 mol
Potassium Bromide (KBr)119.000.58 g0.00487 mol
Sodium Hypochlorite (NaOCl, 10-15% solution)74.44~75 mL~0.107 mol
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate (aq.)-50 mL-
1 M Hydrochloric Acid (aq.)-As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve tert-butyl bis(2-hydroxyethyl)carbamate (10.0 g, 0.0487 mol) in dichloromethane (100 mL).

  • Add TEMPO (0.15 g, 0.00096 mol) and potassium bromide (0.58 g, 0.00487 mol) to the solution.

  • Add saturated aqueous sodium bicarbonate solution (50 mL) to the reaction mixture.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.

  • Slowly add the sodium hypochlorite solution via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes. A color change to orange/red is typically observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (~20 mL) until the orange color dissipates.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexanes) to afford this compound as a white to off-white solid.

Process Optimization and Troubleshooting

  • Temperature Control: Maintaining a low temperature during the addition of sodium hypochlorite is crucial to prevent over-oxidation and other side reactions.

  • Rate of Addition: A slow, controlled addition of the oxidant ensures that the catalytic cycle proceeds efficiently and minimizes the buildup of reactive intermediates.

  • Purity of Starting Material: While the diol intermediate can often be used crude, impurities may interfere with the oxidation step. If yields are low, purification of the diol by column chromatography may be necessary.

  • Workup Procedure: Thorough quenching with sodium thiosulfate is important to remove any residual oxidant. The acidic and basic washes in the workup are essential for removing byproducts and unreacted starting materials.

Safety Considerations

  • Di-tert-butyl dicarbonate: This reagent is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium Hypochlorite: A strong oxidizing agent. Avoid contact with skin and eyes. It can also generate chlorine gas if mixed with acid, so ensure the reaction is quenched and neutralized before the acidic wash.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound via the intramolecular oxidative cyclization of tert-butyl bis(2-hydroxyethyl)carbamate is a reliable and efficient method for accessing this valuable building block. Careful control of reaction parameters, particularly temperature and the rate of oxidant addition, is key to achieving high yields and purity. The protocol described in this guide provides a solid foundation for the successful synthesis of this compound in a research laboratory setting.

References

  • PubChem. This compound. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

  • ChemBK. Bis(2-hydroxyethyl)amine, N-BOC protected. Available at: [Link]

Sources

The Cornerstone of Next-Generation Drug Delivery: A Technical Guide to tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule for the Future of Medicine

In the rapidly evolving landscape of advanced therapeutics, the precise and efficient delivery of nucleic acids like messenger RNA (mRNA) has emerged as a paramount challenge. At the forefront of innovative solutions are Charge-Altering Releasable Transporters (CARTs), a class of materials designed to safely encapsulate and release genetic payloads within the cellular environment. Central to the synthesis of these sophisticated delivery vehicles is tert-butyl 2-oxomorpholine-4-carboxylate (also known as 4-Boc-2-oxomorpholine or N-Boc-2-morpholinone). This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this pivotal building block, tailored for researchers, scientists, and drug development professionals.

This guide will delve into the causality behind the synthetic pathways, the inherent reactivity of the molecule that lends it to polymerization, and the critical role it plays in the architecture of functional biomaterials.

Physicochemical and Structural Properties

This compound is a cyclic ester (a lactone) within a morpholine framework, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This unique structure imparts a combination of stability and controlled reactivity, making it an ideal monomer for the synthesis of functional polymers.

PropertyValueSource(s)
CAS Number 1140502-97-1[1]
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 74.0 - 78.0 °C[1]
Purity >98.0% (GC)[1]
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[2]
Structural Elucidation: A Spectroscopic Overview

While a comprehensive, publicly available spectral dataset for this compound is limited, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The morpholine ring protons will present as a series of multiplets in the δ 3.0-4.5 ppm region. The methylene group adjacent to the carbonyl (C3) would likely appear further downfield than the other ring protons due to the deshielding effect of the ester.

  • ¹³C NMR: The carbon spectrum will feature a prominent signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the lactone will be significantly downfield, likely in the δ 165-175 ppm range. The morpholine ring carbons would appear in the δ 40-70 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands. The lactone carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹, while the carbamate carbonyl of the Boc group will appear at a lower wavenumber, typically in the 1680-1700 cm⁻¹ range.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 202.2. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene, and cleavage of the morpholine ring.

Synthesis of this compound: A Controlled Approach

The synthesis of N-acyl morpholin-2-ones, including the N-Boc variant, can be effectively achieved through the palladium-catalyzed oxidative lactonization of the corresponding N-substituted diethanolamine. This method, reported by Waymouth and coworkers, provides a direct and efficient route to this key monomer.[3]

Conceptual Workflow for Synthesis

The synthesis can be conceptualized as a two-step process, starting from commercially available diethanolamine. The first step involves the protection of the secondary amine with a Boc group, followed by a palladium-catalyzed oxidative cyclization to form the lactone.

Synthesis_Workflow A Diethanolamine B N-Boc-diethanolamine A->B  Boc₂O, Base   C This compound B->C  Pd(II) Catalyst, Oxidant  

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Palladium-Catalyzed Oxidative Lactonization

This protocol is adapted from the literature for the synthesis of N-substituted morpholin-2-ones.[3]

Step 1: Synthesis of N-Boc-diethanolamine

  • To a solution of diethanolamine (1 equivalent) in a suitable solvent such as dichloromethane or a water/acetone mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • If necessary, a mild base like triethylamine or sodium bicarbonate can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove any water-soluble byproducts.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-diethanolamine, which can often be used in the next step without further purification.

Step 2: Oxidative Lactonization to form this compound

  • In a reaction vessel, dissolve N-Boc-diethanolamine (1 equivalent) in a suitable solvent like toluene.

  • Add the palladium catalyst, for example, [(neocuproine)Pd(OAc)]₂(OTf)₂ (typically 1-5 mol %).

  • The reaction is carried out under an atmosphere of an oxidant, such as molecular oxygen (O₂).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously to ensure good mixing of the gas and liquid phases.

  • Monitor the progress of the reaction by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be removed by filtration through a pad of celite or silica gel.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

The chemical properties of this compound are largely dictated by the interplay between the lactone ring and the Boc-protected amine.

Ring-Opening Polymerization (ROP)

A key feature of this molecule is its ability to undergo ring-opening polymerization (ROP) to form functionalized polyesters.[3] The polymerization is typically initiated by an organocatalyst, such as a combination of 1,8-diazabicycloundec-7-ene (DBU) and thiourea (TU).[3]

ROP_Diagram Monomer This compound Polymer Poly(N-Boc-morpholin-2-one) Monomer->Polymer  Organocatalyst (DBU/TU)   Cationic_Polymer Cationic Polymorpholinone Polymer->Cationic_Polymer  Acidic Deprotection (e.g., TFA)  

Caption: Ring-opening polymerization and deprotection workflow.

The thermodynamics of the ROP are sensitive to the nature of the substituent on the nitrogen atom. N-acyl morpholin-2-ones, like the N-Boc derivative, readily polymerize, whereas N-alkyl or N-aryl substituted versions do not.[3] This is attributed to the degree of pyramidalization of the endocyclic nitrogen atom, which influences the ring strain.[3]

Application in mRNA Delivery

The resulting polymer, poly(N-Boc-morpholin-2-one), is a precursor to a cationic polymer. The Boc protecting groups can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amines along the polymer backbone. At physiological pH, these amines become protonated, resulting in a polycationic chain.

This cationic polymer is the core component of Charge-Altering Releasable Transporters (CARTs). The positively charged backbone can electrostatically interact with the negatively charged phosphate backbone of mRNA, leading to the formation of stable nanoparticles that protect the mRNA from degradation and facilitate its entry into cells. The ester linkages in the polymer backbone are designed to be hydrolytically cleavable, allowing for the gradual degradation of the polymer and the release of the mRNA payload inside the cell. This biodegradability is a crucial feature for clinical applications, as it minimizes long-term toxicity.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fine chemicals of this class should be observed. Based on data for structurally related compounds such as tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, the following hazards may be anticipated[4]:

  • Skin Irritation (H315): May cause skin irritation.[4]

  • Eye Irritation (H319): May cause serious eye irritation.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is more than just a chemical intermediate; it is a meticulously designed building block that holds the key to unlocking the potential of advanced drug delivery systems. Its unique combination of a polymerizable lactone and a protected amine allows for the synthesis of smart, biodegradable materials capable of delivering delicate therapeutic payloads like mRNA. As research in gene therapy and vaccine development continues to accelerate, the demand for and understanding of such specialized molecules will undoubtedly grow, placing this compound at the heart of future medical innovations.

References

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Organic Syntheses. Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available at: [Link]

  • Pecinovsky, C. S., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9348–9351.
  • Lead Sciences. tert-Butyl 3-oxomorpholine-4-carboxylate. Available at: [Link]

  • ResearchGate. Optimization of Shono oxidation protocol for the Boc-morpholine 1 a as a model substrate. Available at: [Link]

  • PubChem. tert-Butyl Morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 2-aminomorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (R)-N-Boc-2-hydroxymethylmorpholine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ChemRxiv. Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. Available at: [Link]

  • PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Aerobic Oxidation of Benzylic Alcohols in Water by 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)/Copper(II) 2-N-Arylpyrrolecarbaldimino Complexes. Available at: [Link]

  • PubChem. tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of tert-butyl 2-oxomorpholine-4-carboxylate (CAS No. 1140502-97-1). As a key building block in medicinal chemistry and drug development, a thorough understanding of its physicochemical characteristics is paramount for its effective application in synthesis, formulation, and quality control. This document consolidates available data on its molecular structure, melting point, and appearance, while also providing standardized experimental protocols for the determination of properties for which public data is not currently available, such as boiling point, solubility, and comprehensive spectral analyses. Where direct data is absent, insights from structurally related N-Boc protected morpholine derivatives are discussed to offer predictive context.

Introduction and Molecular Structure

This compound, also known as 4-Boc-2-oxomorpholine, is a heterocyclic compound featuring a morpholine ring functionalized with a ketone at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is a common feature in modern organic synthesis, enabling precise chemical manipulations by temporarily masking the reactivity of the amine. The presence of the lactam (cyclic amide) functionality within the morpholine ring, combined with the bulky tert-butyl group, imparts specific steric and electronic properties that are critical to its reactivity and physical behavior.

A fundamental understanding of these properties is crucial for researchers in drug discovery and process development. For instance, solubility dictates the choice of reaction and purification solvents, while the melting point is a key indicator of purity. Spectroscopic data provides the definitive structural confirmation and is essential for reaction monitoring and quality assurance.

Below is a diagram illustrating the logical workflow for the characterization of the physical properties of a novel or sparsely documented compound like this compound.

G cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Data Consolidation & Reporting A Compound Synthesis & Purification B Visual Inspection (Appearance, Color) A->B F NMR Spectroscopy (1H, 13C, etc.) A->F G Infrared (IR) Spectroscopy A->G H Mass Spectrometry (MS) A->H C Melting Point Determination B->C E Solubility Screening B->E D Boiling Point Determination (if thermally stable) C->D I Comprehensive Data Table C->I D->I E->I F->I G->I H->I J Final Technical Report I->J

Caption: Workflow for Physical Property Characterization.

Core Physical Properties

A summary of the core physical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other key properties such as boiling point and a detailed solubility profile are not yet publicly documented.

PropertyValueSource
CAS Number 1140502-97-1TCI Chemicals[1]
Molecular Formula C₉H₁₅NO₄TCI Chemicals[1]
Molecular Weight 201.22 g/mol TCI Chemicals[1]
Appearance White to light yellow powder or crystalTCI Chemicals[1]
Melting Point 74.0 - 78.0 °CTCI Chemicals[1]
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Experimental Methodologies for Physical Property Determination

This section details the standardized, self-validating protocols for determining the key physical properties of this compound. These methodologies are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1]

Boiling Point Determination (Predicted Methodology)

As this compound is a solid at room temperature, its boiling point is expected to be significantly higher and may potentially lead to decomposition. If the compound is found to be thermally stable, its boiling point could be determined at reduced pressure to prevent degradation.

Experimental Protocol (for determination at reduced pressure):

  • Apparatus: A distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation apparatus) is assembled.

  • Procedure: A small sample of the compound is placed in the distillation flask with a boiling chip. The system is evacuated to a specific, stable pressure. The sample is then heated gently.

  • Measurement: The temperature of the vapor that distills and condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Solubility Profile Determination

Understanding the solubility of this compound in a range of solvents is essential for its use in synthesis, purification, and formulation. The principle of "like dissolves like" provides a preliminary guide; given its structure with both polar (lactam) and nonpolar (Boc group) functionalities, it is expected to have moderate solubility in a range of organic solvents.

Experimental Protocol (Equilibrium Solubility Method):

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in separate sealed vials.

  • Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solutions are filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

G cluster_0 Solubility Determination Workflow A Add excess solid to known volume of solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Filter to remove undissolved solid B->C D Analyze filtrate concentration (e.g., by HPLC) C->D E Calculate and report solubility (mg/mL or mol/L) D->E

Caption: Equilibrium Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and structural confirmation of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • tert-Butyl Group: A sharp singlet peak at approximately 1.4-1.5 ppm, integrating to 9 protons.

  • Morpholine Ring Protons: A series of multiplets in the range of 2.5-4.5 ppm, corresponding to the methylene protons of the morpholine ring. The exact chemical shifts and coupling patterns will depend on the ring conformation. Protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.

Expected ¹³C NMR Spectral Features:

  • tert-Butyl Group: A signal for the quaternary carbon at around 80-82 ppm and a signal for the methyl carbons at approximately 28 ppm.

  • Carbonyl Carbon (Lactam): A signal in the downfield region, typically around 170-175 ppm.

  • Carbonyl Carbon (Boc): A signal around 154-156 ppm.

  • Morpholine Ring Carbons: Signals in the range of 40-70 ppm.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Lactam): A strong absorption band in the region of 1650-1690 cm⁻¹.

  • C=O Stretch (Carbamate): A strong absorption band around 1700-1740 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • C-O Stretch: Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method):

  • Sample Preparation: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plate is first recorded. The spectrum of the sample is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (201.22 g/mol ). Depending on the ionization method (e.g., Electrospray Ionization - ESI), adducts such as [M+H]⁺ (m/z = 202.23) or [M+Na]⁺ (m/z = 224.21) may be observed.

  • Fragmentation Pattern: A characteristic fragmentation pattern would be expected, likely involving the loss of the tert-butyl group or isobutylene from the Boc protecting group, leading to a prominent peak at M-56 or M-100.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.

  • Data Acquisition: The sample solution is introduced into the ion source, and the mass spectrum is recorded over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a valuable synthetic intermediate with a defined set of core physical properties. While its melting point and appearance are well-documented, a comprehensive understanding of its boiling point, solubility profile, and detailed spectral characteristics requires further experimental investigation. The standardized protocols provided in this guide offer a robust framework for researchers to generate this critical data, ensuring consistency and reliability. Such data is not only fundamental for the effective use of this compound in research and development but also for establishing comprehensive quality control standards.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 2-oxomorpholine-4-carboxylate: A Key Monomer for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxomorpholine-4-carboxylate, also known as N-Boc-2-morpholinone, is a heterocyclic building block that has garnered significant attention in the field of advanced drug delivery. Its unique structural features, particularly the presence of a lactone (cyclic ester) and a Boc-protected amine, make it a valuable monomer for the synthesis of functional polymers. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, and its pivotal role in the development of cutting-edge mRNA delivery platforms.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₄[1][2][3][4][5][6]
Molecular Weight 201.22 g/mol [2][4][6]
CAS Number 1140502-97-1[1][2][3][4][5][6]
Appearance White to light yellow solid, powder, or crystal[1][7]
Melting Point 74.0 to 78.0 °C[7]
Purity >98.0% (GC)[4][7]
Storage 2-8°C, sealed in a dry environment under inert gas[2][7]

Synthesis of this compound

The synthesis of N-acyl morpholin-2-ones, such as this compound, can be achieved through the oxidative lactonization of the corresponding N-substituted diethanolamines. This method provides a direct route to the desired heterocyclic monomer.

Experimental Protocol: Synthesis via Oxidative Lactonization

This protocol is based on the general methodology for the synthesis of N-substituted morpholin-2-ones.

Materials:

  • N-Boc-diethanolamine

  • Palladium catalyst (e.g., [LPd(OAc)]₂²⁺[OTf⁻]₂)

  • Appropriate solvent (e.g., toluene)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-diethanolamine in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture. The catalyst loading should be optimized for the specific scale of the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, quench the reaction mixture and remove the catalyst by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen.

  • Palladium Catalyst: The palladium catalyst is essential for mediating the oxidative lactonization of the diol to the corresponding lactone.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves two primary purposes: it prevents unwanted side reactions involving the amine and its electronic properties facilitate the ring-opening polymerization.[4][8]

Application in Advanced Drug Delivery: Synthesis of Charge-Altering Releasable Transporters (CARTs)

A groundbreaking application of this compound is its use as a monomer in the synthesis of Charge-Altering Releasable Transporters (CARTs).[8][9] CARTs are biodegradable oligomers designed for the efficient in vivo delivery of messenger RNA (mRNA).[8][9]

Mechanism of CARTs for mRNA Delivery

The functionality of CARTs is based on a unique charge-altering mechanism. Initially, the cationic oligo(α-amino ester) backbone of the CART electrostatically complexes with the anionic mRNA, forming nanoparticles that protect the mRNA from degradation and facilitate its entry into cells.[8][9] Once inside the cell, the CART undergoes a degradative, charge-neutralizing intramolecular rearrangement. This process leads to the release of the functional mRNA into the cytoplasm, where it can be translated into the desired protein.[8][9]

Experimental Protocol: Organocatalytic Ring-Opening Polymerization (ROP) for CART Synthesis

The synthesis of the poly(aminoester) backbone of CARTs is achieved through the organocatalytic ring-opening polymerization of this compound.[4][8]

Materials:

  • This compound (monomer)

  • Alcohol initiator (e.g., benzyl alcohol)

  • Organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (TU) co-catalyst system)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound monomer and the alcohol initiator in the anhydrous solvent.

  • Catalyst Addition: Add the organocatalyst solution (e.g., DBU/TU in toluene) to the monomer solution to initiate the polymerization.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization is typically fast, and the reaction time can be optimized to achieve the desired polymer chain length.

  • Termination: Quench the polymerization by adding a proton source, such as benzoic acid.

  • Purification: Precipitate the resulting polymer in a non-solvent (e.g., cold methanol or hexanes). Collect the polymer by filtration or centrifugation and dry it under vacuum.

  • Deprotection: The Boc protecting groups on the polymer backbone can be removed using an acid, such as trifluoroacetic acid (TFA), to yield the final cationic poly(aminoester).

Causality Behind Experimental Choices:

  • Organocatalysis: The use of metal-free organocatalysts like DBU/TU provides a controlled and "living" polymerization, allowing for precise control over the polymer's molecular weight and architecture.[8]

  • Anhydrous Conditions: The ring-opening polymerization is sensitive to water, which can act as a competing initiator and lead to a loss of control over the polymerization. Therefore, stringent anhydrous conditions are necessary.

  • Alcohol Initiator: The alcohol initiator determines the starting point of the polymer chain and allows for the incorporation of specific end-groups if a functionalized alcohol is used.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity and purity of both the monomer and the resulting polymer.

  • Gas Chromatography (GC): GC is a suitable method for determining the purity of the volatile monomer.[4][7]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers.

Visualization of Key Processes

Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start N-Boc-diethanolamine reaction Oxidative Lactonization (Pd Catalyst) start->reaction product tert-Butyl 2-oxomorpholine-4-carboxylate reaction->product

Caption: Oxidative lactonization of N-Boc-diethanolamine.

Organocatalytic Ring-Opening Polymerization for CART Synthesis

G cluster_monomer Monomer & Initiator cluster_polymerization Polymerization cluster_polymer Polymer monomer tert-Butyl 2-oxomorpholine-4-carboxylate polymerization Organocatalytic Ring-Opening Polymerization (e.g., DBU/TU) monomer->polymerization initiator Alcohol Initiator initiator->polymerization polymer Poly(N-Boc-aminoester) polymerization->polymer

Caption: Synthesis of poly(aminoester) via ROP.

Conclusion

This compound is a pivotal monomer that enables the synthesis of advanced polymeric materials with significant potential in drug delivery. The ability to produce functionalized poly(aminoesters) through a controlled organocatalytic ring-opening polymerization has paved the way for the development of innovative platforms like CARTs for mRNA therapeutics. This guide has provided a detailed overview of the properties, synthesis, and key applications of this compound, offering a valuable resource for researchers and scientists in the field of drug development and polymer chemistry. The continued exploration of monomers like this compound will undoubtedly fuel further advancements in next-generation therapeutic delivery systems.

References

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]

  • McKinlay, C. J., Vargas, J. R., Blake, T. R., Hardy, J. W., Iwamoto, Y., Ivanova, Y. I., ... & Wender, P. A. (2017). Charge-altering releasable transporters (CARTs) for the delivery and release of mRNA in living animals. Proceedings of the National Academy of Sciences, 114(4), E448-E456. [Link]

  • Agn-chem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities and building blocks are paramount. tert-Butyl 2-oxomorpholine-4-carboxylate (CAS 1140502-97-1), a key heterocyclic scaffold, is increasingly utilized in the synthesis of complex bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for its characterization, providing unambiguous confirmation of its unique molecular architecture.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the rationale behind chemical shift assignments, explore the influence of the molecule's electronic and steric environment on the spectra, and provide a standardized protocol for sample preparation and data acquisition.

Molecular Structure and NMR Assignment Framework

The structure of this compound incorporates several key features that give rise to a distinct and interpretable NMR signature: an N-Boc protecting group, a morpholine ring, and a lactam carbonyl group at the C2 position. The presence of the electron-withdrawing Boc-group and the lactam functionality significantly influences the chemical shifts of adjacent protons and carbons.

To facilitate a clear discussion, the protons and carbons are systematically labeled as shown below.

Diagram 1: Annotated Molecular Structure

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative and qualitative map of the proton environments within the molecule. The analysis is typically performed in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. While a publicly available spectrum for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on extensive data from analogous structures, such as tert-butyl morpholine-4-carboxylate.[1]

Table 1: Predicted ¹H NMR Spectral Data

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-tBu~ 1.48Singlet (s)9HN/AThe nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet.
H-5~ 3.75Triplet (t)2H~ 5.0These protons are adjacent to the N-Boc group (C⁵H₂) and couple with the C⁶ protons, appearing as a triplet.
H-3~ 4.10Singlet (s)2HN/AThe C³H₂ protons are adjacent to both the nitrogen and the C² lactam carbonyl. This unique environment results in a downfield shift and often appears as a singlet due to the lack of adjacent protons for coupling.
H-6~ 4.30Triplet (t)2H~ 5.0These protons (C⁶H₂) are deshielded by the adjacent electronegative ring oxygen, shifting them furthest downfield among the ring methylenes. They couple with the C⁵ protons.
Expert Insights:

The chemical shifts of the morpholine ring protons are highly informative. The protons at C6 are the most deshielded due to the direct attachment to the ring's ether oxygen. The protons at C3 are significantly influenced by the adjacent lactam carbonyl and the nitrogen atom. The N-Boc group exerts a moderate electron-withdrawing effect, influencing the C5 protons. The apparent "triplet" multiplicity for H-5 and H-6 is a common feature in morpholine systems and arises from coupling between these adjacent methylene groups.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data

Signal AssignmentChemical Shift (δ, ppm)Rationale
C-tBu (CH₃)~ 28.4The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.
C-5~ 44.0This methylene carbon is adjacent to the nitrogen of the carbamate.
C-3~ 49.0This methylene carbon is alpha to both the nitrogen and the lactam carbonyl, resulting in a downfield shift compared to C-5.
C-6~ 66.5The carbon adjacent to the ring's ether oxygen is significantly deshielded and appears further downfield.
C-quat (tBu)~ 80.5The quaternary carbon of the Boc group appears in this characteristic region.
C-Boc (C=O)~ 154.5The carbonyl carbon of the tert-butoxycarbonyl protecting group.
C-2 (C=O)~ 168.0The lactam carbonyl carbon is typically found at a more downfield chemical shift compared to the carbamate carbonyl.
Expert Insights:

The two carbonyl carbons are clearly distinguished. The lactam carbonyl (C-2) is more deshielded than the carbamate carbonyl (C-Boc) due to its position within the strained ring and amide resonance. The chemical shifts of the ring carbons (C-3, C-5, C-6) directly reflect the influence of the adjacent heteroatoms, with the order of deshielding being C-6 (next to O) > C-3 (next to N and C=O) > C-5 (next to N). Commercial suppliers confirm the structure of this compound via NMR, validating the expected chemical environments.

Experimental Protocol for NMR Data Acquisition

To ensure data reproducibility and accuracy, a standardized experimental workflow is essential.

Diagram 2: NMR Data Acquisition Workflow

A Sample Preparation B Spectrometer Setup A->B Insert Sample C 1H Spectrum Acquisition B->C Lock & Shim D 13C Spectrum Acquisition C->D E Data Processing D->E Fourier Transform F Analysis & Assignment E->F Phase & Baseline Correction

Caption: Standardized workflow for acquiring NMR spectra.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Setup:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

    • Insert the sample into the magnet and ensure it is positioned correctly.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, particularly for the quaternary and carbonyl carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Apply a baseline correction to ensure accurate integration.

    • Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Conclusion

The NMR spectral data of this compound provides a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by distinct signals for the tert-butyl group and the three unique methylene groups of the morpholine ring. The ¹³C spectrum clearly resolves all nine carbon environments, including the two distinct carbonyl signals. By understanding the principles behind the observed chemical shifts and multiplicities, and by following a rigorous experimental protocol, researchers can confidently confirm the identity and purity of this valuable synthetic building block.

References

  • This citation is intentionally left blank as no direct scientific paper with the full dataset was found.
  • Supporting Information for "A mild and efficient method for the N-Boc protection of amines." Available at: A document from an academic source providing NMR data for tert-butyl morpholine-4-carboxylate.
  • This cit
  • This cit
  • This cit
  • This cit
  • Chemistry Stack Exchange. (2016). "Multiplet shape in proton NMR of morpholines." Chemistry Stack Exchange. Available at: [Link]

Sources

Navigating the Synthesis and Characterization of tert-Butyl 2-oxomorpholine-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 2-oxomorpholine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex bioactive molecules. Despite its commercial availability and utility, a publicly accessible, experimentally determined crystal structure remains elusive. This technical guide addresses this gap by providing researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the synthesis, purification, crystallization, and detailed characterization of this compound. While a definitive crystal structure analysis is predicated on successful single-crystal X-ray diffraction, this whitepaper furnishes the necessary protocols and predictive data to empower researchers to produce high-purity, crystalline material suitable for such investigation and for subsequent synthetic applications.

Introduction: The Significance of the Morpholin-2-one Scaffold

The morpholine and, more specifically, the morpholin-2-one moiety are privileged structures in drug discovery. Their inherent conformational constraints, metabolic stability, and ability to engage in hydrogen bonding interactions make them attractive scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as in this compound, offers a stable yet readily cleavable handle, rendering it a versatile intermediate for peptide and small molecule synthesis.

The precise three-dimensional arrangement of atoms in a molecule, as determined by single-crystal X-ray crystallography, is foundational to structure-activity relationship (SAR) studies and rational drug design. The absence of a published crystal structure for this compound represents a significant knowledge gap. This guide, therefore, serves as a practical manual for its preparation and characterization, with the ultimate goal of enabling the determination of its crystal structure.

Proposed Synthesis of this compound

Based on established methodologies for the synthesis of related N-protected morpholin-2-ones, a plausible and efficient synthetic route starting from commercially available reagents is proposed. The following workflow outlines a two-step process involving N-protection followed by an intramolecular cyclization.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Intramolecular Cyclization start1 2-(2-Aminoethoxy)acetic acid node1 N-Boc-2-(2-aminoethoxy)acetic acid start1->node1 (Boc)2O, Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) start2 Di-tert-butyl dicarbonate (Boc)2O product This compound node1->product Dehydrating agent (e.g., DCC or EDC) Solvent (e.g., DCM)

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-tert-butoxycarbonyl-2-(2-aminoethoxy)acetic acid

  • Dissolve 2-(2-aminoethoxy)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude N-tert-butoxycarbonyl-2-(2-aminoethoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Crystallization

Purification of the crude product is critical to obtaining material of sufficient quality for crystallization and subsequent analytical characterization.

Purification Protocol
  • Column Chromatography: The crude this compound can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective.

  • Solvent Removal: After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. It is crucial to ensure all residual solvents are removed, as they can inhibit crystallization.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction often requires screening various conditions. For Boc-protected compounds, which can sometimes be oils or low-melting solids, specific techniques can be employed.

Recommended Crystallization Methods:

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone).

    • Transfer the solution to a clean vial, cover with a perforated cap or parafilm with needle holes, and allow the solvent to evaporate slowly in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively high-boiling point solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or pentane).

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.

Crystallization_Workflow cluster_purification Purification cluster_crystallization Crystallization Methods crude_product Crude Product column Flash Column Chromatography crude_product->column pure_product Purified Compound column->pure_product slow_evap Slow Evaporation pure_product->slow_evap vapor_diff Vapor Diffusion pure_product->vapor_diff cooling Cooling Crystallization pure_product->cooling final_crystal Single Crystals slow_evap->final_crystal vapor_diff->final_crystal cooling->final_crystal

Figure 2: Workflow for the purification and crystallization of this compound.

Spectroscopic Characterization: Predictive Data

In the absence of a published experimental dataset, the following table summarizes the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Technique Predicted Data Rationale/Interpretation
¹H NMR δ ~ 4.2-4.4 (m, 2H), 3.8-4.0 (m, 2H), 3.5-3.7 (m, 2H), 1.4-1.5 (s, 9H)Protons on the morpholine ring will appear as multiplets in the 3.5-4.5 ppm range. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm.
¹³C NMR δ ~ 168-170 (C=O, lactam), 154-156 (C=O, carbamate), 80-82 (quaternary C of Boc), 65-70 (CH₂-O), 40-50 (CH₂-N), 28-29 (CH₃ of Boc)The two carbonyl carbons will be the most downfield signals. The quaternary carbon of the Boc group will be around 80 ppm. The morpholine ring carbons and the methyl carbons of the Boc group will appear in the upfield region.
FT-IR (cm⁻¹) ~ 1750-1770 (C=O, lactam), ~ 1690-1710 (C=O, carbamate), ~ 2850-3000 (C-H stretch), ~ 1150-1250 (C-O stretch)Two distinct carbonyl stretching frequencies are expected due to the different electronic environments of the lactam and carbamate groups.
Mass Spec (ESI+) m/z = 216.12 [M+H]⁺, 238.10 [M+Na]⁺Predicted exact mass for C₉H₁₅NO₄ is 215.10. The expected adducts in positive ion mode electrospray ionization are the protonated and sodiated molecular ions.

Conclusion and Future Work

This technical guide provides a robust framework for the synthesis, purification, crystallization, and characterization of this compound. While a definitive crystal structure is yet to be reported in the public domain, the protocols and predictive data herein are designed to equip researchers with the necessary tools to produce high-quality crystalline material. The successful acquisition of single crystals will pave the way for X-ray diffraction analysis, which will provide invaluable insights into the solid-state conformation and packing of this important synthetic intermediate. Such data will undoubtedly accelerate its application in the rational design of novel therapeutics.

References

While no direct publications on the crystal structure of the title compound were identified, the methodologies and principles outlined in this guide are based on established organic chemistry literature. For further reading on the synthesis of morpholines and crystallization techniques, researchers are encouraged to consult standard organic chemistry textbooks and review articles on these topics. Commercial suppliers of this compound include TCI Chemicals. General procedures for the synthesis of related heterocyclic compounds can be found in various organic synthesis journals.

A Comprehensive Technical Guide to tert-Butyl 2-oxomorpholine-4-carboxylate: Synthesis, Reactivity, and Applications in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of tert-butyl 2-oxomorpholine-4-carboxylate, a pivotal heterocyclic building block in modern polymer and medicinal chemistry. This document will delve into its synthesis, key chemical properties, and its significant application as a monomer in the creation of functionalized polyesters for advanced drug delivery systems.

Introduction: The Significance of the Morpholin-2-one Scaffold

The morpholine moiety is a well-established privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] The introduction of a carbonyl group at the 2-position to form a morpholin-2-one creates a lactone structure, which can serve as a versatile synthon for further chemical elaboration or as a monomer for ring-opening polymerization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom not only modulates the reactivity of the morpholine ring but also influences the properties of polymers derived from it. This compound, also known as 4-Boc-2-oxo-morpholine or N-Boc morpholin-2-one, has emerged as a key monomer for the synthesis of functional poly(aminoesters).[3]

Synthesis of this compound

The most efficient and scalable synthesis of this compound is achieved through the palladium-catalyzed oxidative lactonization of the readily available N-Boc diethanolamine.[3] This method offers high yields and avoids harsh reaction conditions.

Synthetic Pathway Overview

The synthesis involves the intramolecular cyclization of N-Boc diethanolamine in the presence of a palladium catalyst and an oxidant. The Boc group is crucial as it influences the electronics of the nitrogen atom, facilitating the desired polymerization behavior of the resulting lactone.[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product N-Boc diethanolamine N-Boc diethanolamine catalyst [(neocuproine)Pd(OAc)]2(OTf)2 N-Boc diethanolamine->catalyst 1. Pd(II) Catalyst oxidant Benzoquinone (BQ) catalyst->oxidant 2. Oxidant product This compound oxidant->product 3. Oxidative Lactonization solvent Toluene

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of N-acyl morpholin-2-ones.[3]

Materials:

  • N-Boc diethanolamine

  • [(neocuproine)Pd(OAc)]2(OTf)2 (palladium catalyst)

  • Benzoquinone (BQ)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc diethanolamine in anhydrous toluene.

  • Addition of Catalyst and Oxidant: To the stirred solution, add the palladium catalyst, [(neocuproine)Pd(OAc)]2(OTf)2, followed by benzoquinone as the oxidant.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound as a white to light yellow solid.

Note on Causality: The choice of a palladium catalyst with a specific ligand, such as neocuproine, is critical for achieving high efficiency and selectivity in the oxidative lactonization.[3] Benzoquinone is a suitable oxidant for regenerating the active Pd(II) species in the catalytic cycle.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1140502-97-1[4]
Molecular Formula C9H15NO4[4]
Molecular Weight 201.22 g/mol [4]
Appearance White to light yellow powder/crystal[4]
Melting Point 74.0 - 78.0 °C[4]
Purity >98.0% (GC)[4]
  • 1H NMR (400 MHz, CDCl3): δ 3.64 (t, J = 4 Hz, 4H), 3.42 (t, J = 4 Hz, 4H), 1.47 (s, 9H).[5]

  • 13C NMR (100 MHz, CDCl3): δ 154.77, 79.92, 66.67, 43.48, 28.37.[5]

For this compound, one would expect to see shifts corresponding to the protons and carbons of the morpholin-2-one ring system, in addition to the characteristic signals of the Boc group.

Chemical Reactivity and Applications

The primary and most significant application of this compound is as a monomer for organocatalytic ring-opening polymerization (ROP).[3]

Ring-Opening Polymerization

The lactone ring of this compound is susceptible to ring-opening polymerization, initiated by organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or a combination of 1,8-diazabicycloundec-7-ene and thiourea (DBU/TU).[3] This polymerization proceeds in a controlled manner, allowing for the synthesis of well-defined poly(N-Boc-morpholin-2-one) with predictable molecular weights and narrow molecular weight distributions.[3]

G cluster_monomer Monomer cluster_catalyst Catalyst cluster_polymer Polymer cluster_deprotection Deprotection cluster_final_polymer Final Polymer monomer This compound catalyst Organocatalyst (e.g., TBD, DBU/TU) monomer->catalyst 1. Ring-Opening Polymerization polymer Poly(N-Boc-morpholin-2-one) catalyst->polymer deprotection Acidic Conditions (e.g., TFA) polymer->deprotection 2. Boc Deprotection final_polymer Cationic Polymorpholinone deprotection->final_polymer

Caption: Polymerization and deprotection workflow.

The thermodynamics of this polymerization are highly dependent on the nature of the substituent on the nitrogen atom. The presence of the electron-withdrawing Boc group makes the ring-opening polymerization thermodynamically favorable.[3]

Application in Drug Delivery: Cationic Polymers for mRNA Delivery

The resulting poly(N-Boc-morpholin-2-one) is soluble in common organic solvents.[3] A key feature of this polymer is the facile removal of the Boc protecting groups under acidic conditions, which transforms the neutral polymer into a water-soluble, cationic polymorpholinone.[3]

Cationic polymers are of significant interest in drug delivery due to their ability to form complexes with negatively charged biomolecules such as nucleic acids (e.g., mRNA, siRNA).[2][6] The positive charges on the polymer backbone interact electrostatically with the phosphate backbone of mRNA, leading to the formation of polyplex nanoparticles. These nanoparticles can protect the mRNA from degradation by nucleases and facilitate its cellular uptake.

The cationic polymorpholinones derived from this compound represent a promising class of synthetic vectors for the delivery of therapeutic mRNA. The biodegradability of the polyester backbone is an advantageous feature for in vivo applications.

Reactivity of the N-Boc Protecting Group and the Lactone Ring

The chemical reactivity of this compound is primarily dictated by the lactone functionality and the N-Boc group.

  • Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack, which is the basis for the ring-opening polymerization. It can also be hydrolyzed under acidic or basic conditions.

  • N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The carbonyl group of the Boc moiety can also direct C-H activation at adjacent positions under palladium catalysis, although this reactivity has been primarily demonstrated for N-methylamines.[7][8]

Conclusion

This compound is a valuable and versatile monomer in polymer chemistry. Its synthesis via palladium-catalyzed oxidative lactonization is efficient and scalable. The primary application of this compound lies in its ability to undergo ring-opening polymerization to form well-defined poly(aminoesters). Subsequent deprotection of the Boc groups yields cationic, water-soluble polymers that have shown great promise as non-viral vectors for the delivery of mRNA therapeutics. The continued exploration of this and related morpholin-2-one monomers will undoubtedly lead to the development of new and improved biomaterials for a range of biomedical applications.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations. Retrieved from [Link]

  • Waymouth, R. M., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9499–9505.
  • (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

  • (n.d.). Functional Polyion Complex Micelles for Potential Targeted Hydrophobic Drug Delivery. Retrieved from [Link]

  • (n.d.). The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Annabi, N., et al. (2018). Significant role of cationic polymers in drug delivery systems. Artificial Cells, Nanomedicine, and Biotechnology, 46(8), 1872-1891.
  • ChemRxiv. (n.d.). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Significant role of cationic polymers in drug delivery systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed oxidation of Boc-protected N-methylamines with IOAc as the oxidant: a Boc-directed sp3 C-H bond activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Retrieved from [Link]

Sources

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Power of a Privileged Scaffold

As a Senior Application Scientist, one becomes intimately familiar with the recurring structural motifs that appear in successful therapeutic agents. Among these, the simple, saturated heterocycle, morpholine , stands out not for its complexity, but for its profound and versatile impact on biological activity.[1][2] Its frequent appearance in blockbuster drugs is no coincidence. The morpholine ring is what medicinal chemists refer to as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][3]

This guide is structured to move from the fundamental contributions of the morpholine moiety to its specific, powerful applications in key therapeutic areas. We will dissect why this scaffold is so effective, explore the molecular mechanisms it modulates, and provide robust, field-proven protocols for evaluating the biological activity of its derivatives. Our focus will be on causality—understanding the reasons behind experimental choices—to empower you in your own research and development endeavors.

Chapter 1: The Morpholine Advantage - More Than Just a Solubilizing Group

At first glance, the morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—might seem unassuming.[4] However, its unique combination of physicochemical properties is precisely what makes it a powerhouse in drug design.[1][5]

  • Enhanced Aqueous Solubility and Favorable Pharmacokinetics: The ether oxygen and the nitrogen atom are capable of forming hydrogen bonds, which often translates to improved aqueous solubility—a critical parameter for drug administration and distribution.[6]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can increase a drug's half-life and bioavailability.[1]

  • Receptor Interaction and Binding Affinity: The nitrogen atom is weakly basic, allowing it to act as a hydrogen bond acceptor, while the chair-like conformation of the ring allows appended chemical groups to be oriented in precise three-dimensional space to optimize interactions with biological targets.[6]

  • Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of morpholine makes it a valuable component in the design of drugs targeting the central nervous system.[6]

It is this multifaceted character that has cemented the morpholine scaffold's role in a vast array of clinically significant drugs, from the antibiotic Linezolid to the anticancer agent Gefitinib .[7][8]

Chapter 2: Anticancer Activity - Targeting Dysregulated Cell Signaling

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Morpholine derivatives have been masterfully employed to inhibit key nodes in these pathways, most notably the PI3K/Akt/mTOR and EGFR signaling cascades.

Mechanism of Action I: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR. The morpholine ring in these inhibitors often serves as a crucial pharmacophore, fitting into the ATP-binding pocket of the kinase domain and forming key interactions that confer potency and selectivity.

Below is a diagram illustrating the central role of this pathway and the points of inhibition by targeted therapies.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Full Activation Inhibitor Morpholine-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade.

Mechanism of Action II: Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is another critical protein that, when mutated or overexpressed, can lead to cancer.[8] Gefitinib , a selective EGFR tyrosine kinase inhibitor, prominently features a morpholine ring. This drug competes with ATP for the binding site on the intracellular domain of EGFR, thereby preventing autophosphorylation and blocking the downstream signaling that leads to cell proliferation.[8][10] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties, contributing to its clinical efficacy.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS-RAF-MEK-ERK Pathway Dimer->RAS PI3K PI3K-Akt Pathway Dimer->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Gefitinib Gefitinib (Morpholine Derivative) Gefitinib->Dimer Blocks ATP Binding

Caption: The EGFR signaling pathway and inhibition by Gefitinib.

Data Presentation: Anticancer Activity

The cytotoxic potential of novel morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Below is a summary of representative data for morpholine-substituted derivatives against common cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Quinazoline-MorpholineAK-10 (3,4,5-trimethoxy)A549 (Lung)8.55 ± 0.67[11]
Quinazoline-MorpholineAK-10 (3,4,5-trimethoxy)MCF-7 (Breast)3.15 ± 0.23[11]
Quinazoline-MorpholineAK-3 (N,N-dimethyl)A549 (Lung)10.38 ± 0.27[11]
Quinazoline-MorpholineAK-3 (N,N-dimethyl)MCF-7 (Breast)6.44 ± 0.29[11]
Tetrahydroquinoline-MorpholineCompound 10eA549 (Lung)0.033 ± 0.003[12]
Tetrahydroquinoline-MorpholineCompound 10hMCF-7 (Breast)0.087 ± 0.007[12]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a cornerstone for assessing the cytotoxic effects of chemical compounds. Its selection is based on its quantitative, colorimetric, and high-throughput nature, providing an objective measure of cell metabolic activity, which correlates with viability.

Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate (e.g., 24h) Seed->Incubate1 Treat 3. Add Morpholine Derivative (Test Cmpd) Incubate1->Treat Incubate2 4. Incubate (e.g., 48h) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (2-4h) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read End End Read->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD_treated / OD_vehicle_control) * 100. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Antimicrobial Activity - A New Front Against Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health. Morpholine derivatives have emerged as a promising class of antimicrobial agents, with distinct mechanisms of action against both bacteria and fungi.

Mechanism of Action I: Antibacterial - Protein Synthesis Inhibition

The oxazolidinone class of antibiotics, to which the morpholine-containing drug Linezolid belongs, has a unique mechanism of action.[13] Linezolid inhibits the initiation of bacterial protein synthesis, a very early step in the process.[13][] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[13][15] This mechanism is distinct from other protein synthesis inhibitors, which typically block the elongation step, thus minimizing cross-resistance.[15]

Linezolid_MoA Subunits 30S and 50S Ribosomal Subunits Complex Functional 70S Initiation Complex Subunits->Complex mRNA mRNA mRNA->Complex tRNA Initiator tRNA (fMet-tRNA) tRNA->Complex Protein Protein Synthesis Complex->Protein Linezolid Linezolid BindingSite Binds to 23S rRNA on 50S Subunit Linezolid->BindingSite BindingSite->Complex Prevents Formation

Caption: Mechanism of Linezolid action on bacterial ribosome.

Mechanism of Action II: Antifungal - Ergosterol Biosynthesis Inhibition

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its absence compromises membrane integrity, leading to fungal cell death. Morpholine antifungals, such as Fenpropimorph and Amorolfine, specifically target the ergosterol biosynthesis pathway.[16] They inhibit two key enzymes: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase , disrupting the later stages of ergosterol production.[16] This targeted action provides a degree of selectivity, as the pathway is absent in humans.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterol Intermediates Lanosterol->Intermediate C14-demethylation Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Morpholine Morpholine Antifungals Enzyme1 Sterol Δ14-reductase Morpholine->Enzyme1 Enzyme2 Sterol Δ8-Δ7-isomerase Morpholine->Enzyme2

Caption: Ergosterol biosynthesis pathway and sites of morpholine inhibition.

Data Presentation: Antimicrobial Activity

The efficacy of antimicrobial compounds is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Schiff Bases4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineStaphylococcus aureus25[7]
Schiff Bases4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineEscherichia coli29[7]
Schiff Bases4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineCandida albicans20[7]
Azole-containing1,2,4-triazole derivative (Compound 12)Mycobacterium smegmatis15.6[17]
Thiazine-aminesCompound 26Staphylococcus aureus6.25[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining MIC values. Its advantage lies in its quantitative output and suitability for high-throughput screening, providing a precise measure of a compound's potency against a specific microbe.

Causality: The protocol involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth determines the MIC.

MIC_Workflow Start Start PrepareCmpd 1. Prepare 2-fold serial dilutions of Morpholine Derivative in 96-well plate Start->PrepareCmpd PrepareInoc 2. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) PrepareCmpd->PrepareInoc Inoculate 3. Inoculate all wells (except negative control) with microbial suspension PrepareCmpd->Inoculate PrepareInoc->Inoculate Incubate 4. Incubate plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read 5. Visually inspect for growth. Determine lowest concentration with no visible growth (MIC) Incubate->Read End End Read->End

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology (Adapted from CLSI guidelines):

  • Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as specified by CLSI M27 guidelines for fungi (e.g., 24-48 hours).

  • MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A reading mirror or a plate reader can aid in this determination.

Chapter 4: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases. Morpholine derivatives have shown potential as anti-inflammatory agents by inhibiting the production of key inflammatory mediators like nitric oxide (NO).

Mechanism of Action: Inhibition of Nitric Oxide Production

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide via the enzyme inducible nitric oxide synthase (iNOS). While NO is crucial for host defense, its overproduction contributes to inflammatory damage. Many anti-inflammatory compounds act by downregulating the expression or activity of iNOS, thereby reducing NO production.

Experimental Protocol: Griess Assay for Nitrite Measurement

The Griess assay is a simple, rapid, and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants.

Causality: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is directly proportional to the nitrite concentration. This serves as a reliable proxy for NO production by cells.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the morpholine derivative for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubate for 24 hours. Include untreated controls and LPS-only controls.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Outlook

The morpholine scaffold is a testament to the power of elegant chemical design. Its inherent properties—enhancing solubility, improving metabolic stability, and providing a versatile framework for precise molecular interactions—make it an invaluable tool in the medicinal chemist's arsenal.[1][2][5] We have explored its application in creating potent anticancer, antimicrobial, and anti-inflammatory agents by targeting fundamental biological pathways.

The self-validating nature of the protocols described herein—from the quantitative readout of an MTT assay to the precise MIC value from a broth microdilution—ensures the generation of robust and reproducible data. As the challenges of drug resistance and complex diseases continue to grow, the logical and targeted application of privileged scaffolds like morpholine will be more critical than ever. The future of drug discovery will undoubtedly continue to be built upon this simple, yet profoundly effective, heterocyclic foundation.

References

  • Jachak, G. R., Ramesh, R., Sant, D., Jorwekar, S. U., Jadhav, M. R., Tupe, S. G., Deshpande, M. V., & Reddy, D. S. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(11), 1111–1116. [Link]

  • Tzara, A., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Wikipedia contributors. (2024). Linezolid. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. ResearchGate. [Link]

  • Reddy, L. V. R., et al. (2016). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of the Serbian Chemical Society, 81(10), 1135-1147. [Link]

  • Verma, A., et al. (2024). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Results in Chemistry, 7, 101377. [Link]

  • SciSpace. (n.d.). MTT Assay Principle. SciSpace. [Link]

  • ResearchGate. (n.d.). Schematic diagram of this study. A, EGFR signaling network in gefitinib... ResearchGate. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 596-607. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Liu, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

  • BioRender. (n.d.). MTT Assay Protocol. BioRender Science Templates. [Link]

  • Gutarowska, B., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Molecules, 23(11), 2909. [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Synapse. (2024). What is the mechanism of Linezolid?. Patsnap Synapse. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1700-1721. [Link]

  • ResearchGate. (n.d.). Workflow of MTT assay procedure. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. [Link]

  • Sharma, P. K., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 223-247. [Link]

  • Shcherbyna, R. O. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic and Pharmaceutical Chemistry Journal, 18(1), 4-22. [Link]

  • National Center for Biotechnology Information. (2015). Silicon incorporated morpholine antifungals: Design, synthesis, and biological evaluation. National Center for Biotechnology Information. [Link]

  • Bektas, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 11(5), 773-782. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2355. [Link]

  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • ResearchGate. (n.d.). Structures of Oxazolidinone Antibiotics (A) Linezolid, a clinically... ResearchGate. [Link]

  • Ko, Y. C., et al. (2007). Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib-resistance in cells carrying EGFR mutation. Cancer Letters, 247(2), 263-272. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • ResearchGate. (n.d.). Flow chart showing the MTT assay procedure. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Antimicrobial morpholine contained agtents reported before; (B) the... ResearchGate. [Link]

  • Synapse. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. ResearchGate. [Link]

  • Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 10-15. [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. ResearchGate. [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic and Medicinal Chemistry Letters, 4(1), 1. [Link]

Sources

The Sentinel of Synthesis: A Technical Guide to the Discovery and Application of N-Boc Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of functional groups is paramount. This guide provides an in-depth technical exploration of N-Boc morpholine (tert-butyl morpholine-4-carboxylate), a cornerstone building block for drug development professionals. We will dissect its logical inception, from the foundational importance of the morpholine scaffold and the strategic utility of the tert-butoxycarbonyl (Boc) protecting group, to its practical synthesis, characterization, and pivotal role in the construction of complex pharmaceutical agents. This document serves as a comprehensive resource for researchers, offering not only established protocols but also the underlying chemical principles that dictate their efficacy.

Introduction: The Convergence of Scaffold and Strategy

The morpholine ring is a privileged scaffold in medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1] Its unique combination of a secondary amine and an ether functional group within a stable six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[2] However, the very reactivity of the secondary amine (pKa of the conjugate acid is ~8.5) that makes it a valuable synthetic handle also presents a challenge; it can interfere with reactions intended for other parts of a molecule.

This necessitates the use of a protecting group—a temporary molecular "mask" that deactivates the amine's nucleophilicity and basicity. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry.[3] Its defining features are its robust stability under basic, nucleophilic, and reductive conditions, coupled with its clean and facile removal under mild acidic conditions.[4][5] The "discovery" of N-Boc morpholine was not a singular event but a logical and powerful convergence of these two well-established chemical technologies. By protecting morpholine with a Boc group, chemists unlocked a versatile, stable, and easily handled intermediate, transforming it into a reliable building block for multi-step synthetic campaigns.

The Genesis of N-Boc Morpholine: Mechanism of Protection

The most common and efficient method for preparing N-Boc morpholine is the reaction of morpholine with di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride.[6]

Causality of the Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[5][7] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion.[7] The strongly basic tert-butoxide then deprotonates the positively charged morpholinium ion to yield the final, neutral N-Boc morpholine product and tert-butanol.[4][7] The irreversible decomposition of the leaving group into CO₂ provides a strong thermodynamic driving force for the reaction.[4]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products & Byproducts morpholine Morpholine (Nucleophile) attack Nucleophilic Attack morpholine->attack boc_anhydride Boc Anhydride (Electrophile) boc_anhydride->attack intermediate Tetrahedral Intermediate attack->intermediate Forms collapse Collapse & Expulsion intermediate->collapse Leads to decomposition Leaving Group Decomposition collapse->decomposition Releases tert-butyl carbonate deprotonation Deprotonation collapse->deprotonation Generates protonated product decomposition->deprotonation Generates tert-butoxide co2 Carbon Dioxide (gas) decomposition->co2 nboc_morpholine N-Boc Morpholine deprotonation->nboc_morpholine Yields tbuoh tert-Butanol deprotonation->tbuoh

Caption: Logical flow of the N-Boc protection mechanism.

Synthesis and Characterization: A Practical Guide

The following protocol is a self-validating system for the reliable synthesis and purification of N-Boc morpholine.

Detailed Experimental Protocol: Synthesis of N-Boc Morpholine

Materials:

  • Morpholine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq). Dissolve it in dichloromethane (approx. 0.2-0.5 M concentration).

    • Experimental Rationale: DCM is an excellent choice as it is relatively non-polar, dissolves both reactants well, and is unreactive under the reaction conditions.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add di-tert-butyl dicarbonate (1.05 eq), either as a solid in portions or as a solution in DCM, dropwise over 10-15 minutes.

    • Experimental Rationale: While the reaction can be run at room temperature, initial cooling helps to moderate the initial exotherm and potential for side reactions, ensuring controlled and clean conversion. A slight excess of Boc₂O ensures full consumption of the morpholine starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the morpholine spot has been completely consumed.

    • Trustworthiness: TLC provides a simple, visual confirmation of reaction completion, preventing premature work-up and ensuring high conversion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally brine (1x).

    • Experimental Rationale: The NaHCO₃ wash removes any unreacted acidic impurities and the tert-butanol byproduct. The brine wash helps to remove residual water from the organic layer, facilitating drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (If Necessary): The product is often obtained in high purity (>95%) and can be used directly. If further purification is required, it can be achieved by flash column chromatography on silica gel.

    • Self-Validation: The purity of the final product is validated through characterization, confirming the success of the synthesis and purification strategy.

Product Characterization

Verifying the identity and purity of the synthesized N-Boc morpholine is critical. NMR spectroscopy is the primary tool for this validation.[8][9][10][11]

¹H NMR (in CDCl₃):

  • δ ~1.47 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This is a highly characteristic signal for a Boc group.

  • δ ~3.48 ppm (triplet or multiplet, 4H): The four protons on the carbons adjacent to the nitrogen (C3-H, C5-H).

  • δ ~3.68 ppm (triplet or multiplet, 4H): The four protons on the carbons adjacent to the oxygen (C2-H, C6-H), which are deshielded and appear at a higher chemical shift.[11]

¹³C NMR (in CDCl₃):

  • δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • δ ~44.0 ppm: The two equivalent carbons adjacent to the nitrogen (C-3, C-5).

  • δ ~66.5 ppm: The two equivalent carbons adjacent to the oxygen (C-2, C-6).[8]

  • δ ~80.0 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~154.5 ppm: The carbonyl carbon of the carbamate group.

Synthesis ParameterTypical ResultRationale / Comment
Yield >95%The reaction is highly efficient with minimal side products.
Purity (post work-up) >95%Often requires no further purification for subsequent steps.
Physical State Colorless oil or low-melting solidConsistent with reported properties.
Key ¹H NMR Signal Singlet at ~1.47 ppm (9H)Unambiguous confirmation of Boc group incorporation.

The Strategic Role of N-Boc Morpholine in Drug Development

The utility of N-Boc morpholine lies in its ability to serve as a stable, masked equivalent of the morpholine nucleophile. It allows chemists to perform reactions on other parts of a molecule without interference from the nitrogen, which can then be unmasked at the desired step.

Deprotection: Unveiling the Nucleophile

The Boc group is cleaved under acidic conditions, regenerating the morpholine nitrogen (as its conjugate acid salt).[12] This process is mechanistically the reverse of its formation, initiated by protonation of the carbamate carbonyl oxygen.[4][5] This leads to fragmentation into the protonated amine, CO₂, and the stable tert-butyl cation, which typically forms isobutene.[4][13]

G nboc N-Boc Morpholine (Stable, Non-nucleophilic) deprotection Acidic Deprotection (e.g., TFA or HCl) nboc->deprotection morpholine_salt Morpholinium Salt (Reactive Nucleophile) deprotection->morpholine_salt Unmasks Amine coupling Coupling Reaction (e.g., SNAr, Amide formation) morpholine_salt->coupling Participates in drug_scaffold Functionalized Drug Scaffold coupling->drug_scaffold

Caption: Strategic workflow for using N-Boc morpholine in synthesis.
Deprotection ReagentSolventTypical ConditionsComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, RT, 1-2hHighly effective, volatile reagents are easily removed.[3]
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol4M HCl solution, RT, 1-4hProduct precipitates as the hydrochloride salt, aiding isolation.[3]
Solid Acid CatalystsTetrahydrofuran (THF)H-BEA zeolite, 140°C, flowGreener, continuous process suitable for industrial scale-up.[14]
Case Study: A Building Block for Kinase Inhibitors

The morpholine moiety is a key component of many kinase inhibitors, including the anticancer drug Gefitinib (Iressa®), which targets the epidermal growth factor receptor (EGFR).[15][16] Synthetic routes to Gefitinib and its analogs often involve the coupling of a morpholine-containing side chain to the quinazoline core.[17][18]

In a representative synthesis, a precursor to the quinazoline core is prepared with a reactive site (e.g., an alkyl halide). N-Boc morpholine would be deprotected to generate free morpholine, which then acts as a nucleophile to displace the halide, forming the crucial C-N bond and installing the morpholine-containing side chain. This strategy ensures that the morpholine nitrogen only reacts at the intended stage of the synthesis.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[19][20] Many inhibitors targeting this pathway, such as PI3K or mTOR inhibitors, incorporate the morpholine scaffold to enhance their pharmacological properties.[21][22][23]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTOR mTORC1 AKT->mTOR Activates Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Morpholine-Containing Kinase Inhibitor (e.g., Gefitinib) Inhibitor->RTK Inhibits

Caption: Role of a morpholine-containing drug in an oncogenic pathway.

Conclusion

N-Boc morpholine is more than just a chemical compound; it is a testament to the power of strategic functional group manipulation in modern synthesis. Its discovery, born from the logical combination of a privileged pharmaceutical scaffold and a robust protecting group, has provided chemists with a reliable and versatile tool. By understanding the causality behind its synthesis, the validation of its structure through characterization, and the strategic logic of its application in deprotection-coupling sequences, researchers are well-equipped to leverage N-Boc morpholine to its full potential in the efficient and successful development of next-generation therapeutics.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. Available at: [Link]

  • Rezaei, S., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. PubMed. Available at: [Link]

  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]

  • Massacesi, C., et al. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Black, G. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • New Drug Approvals. (2015). Gefitinib. New Drug Approvals. Available at: [Link]

  • Yaeghoobi, M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molekul. Available at: [Link]

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett. Available at: [Link]

  • Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry. Available at: [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. PMC - NIH. Available at: [Link]

  • Ming, Y., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC - NIH. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • ResearchGate. (2019). (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

Sources

Methodological & Application

Using tert-Butyl 2-oxomorpholine-4-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of tert-Butyl 2-oxomorpholine-4-carboxylate in Modern Organic Synthesis

Abstract

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and materials scientists on the versatile applications of this compound (also known as 4-Boc-2-oxomorpholine). This document moves beyond a simple recitation of facts to provide a deep, experience-driven analysis of this valuable synthetic building block. We will explore its synthesis, its pivotal role as a monomer in creating advanced functional polymers, and its utility as a scaffold for producing novel, structurally complex small molecules. The protocols herein are detailed to be self-validating, with a strong emphasis on the chemical principles and rationale that underpin the experimental design.

Introduction: The Morpholin-2-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The morpholin-2-one core, featuring a lactone (an intramolecular ester) fused with the morpholine nitrogen, presents a unique synthetic platform. The carbonyl group activates the adjacent C3 position for functionalization, while the Boc-protected nitrogen offers a stable, yet readily cleavable, handle for further manipulation or for influencing the molecule's electronic and steric properties. This compound, with its defined structure, serves as a robust entry point into two significant areas of chemical science: the synthesis of functional poly(aminoesters) and the construction of chiral, substituted morpholine derivatives for drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1140502-97-1[2]
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol
Appearance White to light yellow powder or solid[3]
Storage Sealed in dry, 2-8°C

Synthesis of the Building Block

The efficient synthesis of this compound is critical for its widespread application. The most effective methods involve the cyclization of a linear N-Boc protected diethanolamine precursor. Two reliable, high-yield approaches are presented below.

Method A: Palladium-Catalyzed Aerobic Oxidative Lactonization

This method leverages a sophisticated palladium catalyst to perform an aerobic oxidation and cyclization of the corresponding diol in a single, efficient step. This approach is notable for its use of molecular oxygen as the terminal oxidant, making it a greener alternative to stoichiometric oxidants.[4][5][6]

Synthesis_Method_A Precursor tert-Butyl bis(2-hydroxyethyl)carbamate Catalyst [(neocuproine)Pd(OAc)]₂(OTf)₂ Acetonitrile, 60°C, O₂ (bubbled) Precursor->Catalyst Product This compound Catalyst->Product caption Workflow: Pd-Catalyzed Oxidative Lactonization

Caption: Pd-Catalyzed Oxidative Lactonization Workflow.

Protocol 2.1: Synthesis via Pd-Catalyzed Oxidative Lactonization [7]

  • Vessel Preparation: To a round-bottom flask, add tert-butyl bis(2-hydroxyethyl)carbamate (1.0 eq, e.g., 2.09 g, 10.2 mmol).

  • Solvent Addition: Dissolve the starting material in acetonitrile (e.g., 75 mL).

  • Oxygenation: Bubble molecular oxygen (O₂) through the solution for 5 minutes to ensure an oxygen-rich atmosphere.

  • Catalyst Addition: Add the palladium catalyst, [(neocuproine)Pd(OAc)]₂(OTf)₂ (0.037 eq, e.g., 398 mg, 0.38 mmol). The solution should turn a dark red color.

    • Rationale: The neocuproine ligand enhances the catalytic activity and stability of the palladium(II) center. Acetonitrile is a suitable polar solvent that dissolves the reactants and facilitates the reaction.

  • Reaction: Place the flask in a preheated oil bath at 60°C and continue to bubble O₂ through the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Method B: Acid-Catalyzed Dehydrative Cyclization

A simpler, metal-free alternative involves the acid-catalyzed intramolecular cyclization of a pre-oxidized linear precursor. This method is advantageous as it avoids expensive metal catalysts and is operationally straightforward.[8][9]

Protocol 2.2: Synthesis via Acid-Catalyzed Cyclization [8][9]

This protocol assumes the synthesis of the precursor, methyl N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycinate, which is then cyclized.

  • Reactant Setup: Dissolve the linear alcohol precursor, methyl N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycinate (1.0 eq, e.g., 81 mg, 0.38 mmol), in toluene (e.g., 15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 12 mg).

    • Rationale: p-TsOH is a strong acid catalyst that protonates the hydroxyl group, facilitating its departure as water and promoting the nucleophilic attack of the ester to form the lactone ring. Toluene is used as the solvent, and its boiling point is suitable for reflux conditions.

  • Reaction: Heat the mixture to reflux (approx. 110°C).

  • Monitoring: Monitor the reaction by TLC (eluent: 9:1 Dichloromethane:Ethyl Acetate). The reaction is typically complete within 30 minutes.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 9:1 DCM:EtOAc) to yield the pure product.

Application I: A Monomer for Functional Poly(aminoesters)

A primary and highly impactful application of this compound is its use as a monomer in organocatalytic ring-opening polymerization (ROP). This process yields poly(N-Boc-morpholin-2-one), a functionalized polyester. The significance of this polymer lies in its straightforward deprotection to a water-soluble, cationic polymer, which has shown immense promise as a carrier for nucleic acids like mRNA.[4][5][10]

The polymerizability of this monomer is directly linked to the electronic nature of the nitrogen substituent. N-acyl groups, like the Boc group, render the nitrogen more planar and amide-like, which makes the ring-opening thermodynamically favorable. In contrast, N-alkyl or N-aryl substituted morpholin-2-ones are generally not polymerizable under these conditions.[4][6]

ROP_Workflow Monomer This compound ROP Organocatalyst (e.g., TU/DBU) ROP Monomer->ROP Polymer_Boc Poly(N-Boc-morpholin-2-one) Deprotection Acid (e.g., TFA) Deprotection Polymer_Boc->Deprotection Polymer_Cationic Cationic Poly(morpholin-2-one) ROP->Polymer_Boc Deprotection->Polymer_Cationic caption Workflow: Ring-Opening Polymerization and Deprotection

Caption: Ring-Opening Polymerization (ROP) and Deprotection Workflow.

Protocol 3.1: Ring-Opening Polymerization (ROP) [4][6]

  • Preparation (Inert Atmosphere): All procedures should be carried out under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.

  • Reagent Stock Solutions: Prepare stock solutions of the monomer, a thiourea co-catalyst (TU), and 1,8-diazabicycloundec-7-ene (DBU) in an anhydrous solvent like THF or dichloromethane.

  • Initiation: In a vial, add the monomer solution. To this, add the TU co-catalyst followed by the DBU catalyst to initiate polymerization.

    • Causality: This is a co-catalytic system where DBU acts as the primary base to deprotonate an initiator (often benzyl alcohol, added separately or present as an impurity), and the thiourea (TU) acts as a hydrogen-bond donor to activate the monomer's carbonyl group, facilitating nucleophilic attack and ring-opening.

  • Polymerization: Allow the reaction to stir at room temperature. The polymerization progress can be monitored by ¹H NMR by observing the disappearance of the monomer peaks.

  • Termination and Isolation: Quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer by adding the reaction solution to a non-solvent like cold methanol. The resulting white solid can be collected by filtration and dried under vacuum.

Protocol 3.2: Boc Deprotection to Form Cationic Polymer [4][5]

  • Dissolution: Dissolve the purified poly(N-Boc-morpholin-2-one) in a suitable solvent such as dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature. Gas evolution (isobutylene and CO₂) will be observed.

    • Rationale: Strong acids like TFA readily cleave the acid-labile tert-butyl carbamate (Boc) group, releasing the protonated amine.[4][5]

  • Reaction: Stir the solution for 1-2 hours at room temperature until the deprotection is complete (monitor by ¹H NMR).

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting cationic polymer (as a TFA salt) can be purified by dialysis or precipitation to yield the final water-soluble material.

Application II: A Scaffold for Small Molecule Synthesis

Beyond polymer science, this compound is a valuable building block for constructing complex, often chiral, small molecules for pharmaceutical and agrochemical research.[11][12] The lactone carbonyl activates the adjacent C3 methylene protons, making them acidic enough to be removed by a base, thus forming an enolate for subsequent functionalization.

C-H Functionalization at the C3 Position

Direct functionalization of the C-H bond at the C3 position is a powerful strategy for introducing molecular complexity. While direct protocols starting with the N-Boc variant are not widely published, cross-dehydrogenative coupling (CDC) reactions on analogous N-aryl morpholin-2-ones provide a strong precedent and a reliable template for this transformation.[13]

Proposed Protocol 4.1: Copper-Catalyzed Oxidative Imidation (Based on Analogy) [13]

  • Reactant Mixture: In a reaction vial, combine this compound (1.0 eq), an imide nucleophile (e.g., phthalimide, 1.2 eq), copper(I) chloride (CuCl, 10 mol%), and acetic acid (20 mol%).

  • Solvent: Add a suitable solvent such as 1,2-dichloroethane.

  • Reaction Conditions: Seal the vial and heat the mixture to 60-80°C under an atmosphere of oxygen (e.g., using an oxygen-filled balloon).

    • Mechanistic Rationale: It is proposed that copper(I) is oxidized to a higher-valent copper species by O₂. This species then facilitates the formation of an enolate or related intermediate from the morpholin-2-one. The imide nucleophile attacks this activated intermediate, and subsequent reductive elimination or a similar pathway regenerates the catalyst and forms the C-N bond at the C3 position. Acetic acid acts as a co-catalyst to facilitate these steps.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the resulting 3-substituted morpholin-2-one derivative by flash column chromatography.

CH_Functionalization Start This compound Reagents Nucleophile (e.g., Imide) Cu(I) Catalyst, O₂, Heat Start->Reagents Product 3-Functionalized Morpholin-2-one Reagents->Product caption Workflow: C-H Functionalization at C3

Caption: C-H Functionalization at the C3 Position.

Summary and Future Outlook

This compound has emerged as a bifunctional and highly valuable building block in organic synthesis. Its role as a polymerizable monomer provides a robust platform for the creation of advanced biomaterials, particularly cationic polymers for nucleic acid delivery. Concurrently, its lactone scaffold offers a template for the synthesis of diverse small molecules through functionalization at the C3-position. Future research will likely focus on developing stereoselective methods for this functionalization, unlocking the full potential of this scaffold for creating enantiopure morpholine derivatives, which are in high demand in the field of drug discovery. The combination of its utility in both materials science and medicinal chemistry ensures that this compound will remain a reagent of significant interest for years to come.

References

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed, 24946200. [Link]

  • American Chemical Society. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • McKay, M. J., et al. (2018). Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs. ACS Chemical Biology. [Link]

  • Rossi, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2018). Immolative cell-penetrating complexes for nucleic acid delivery.
  • The Cupola: Scholarship at Gettysburg College. (2019). (Cyclopentadienone)iron-Catalyzed Transfer Dehydrogenation of Symmetrical and Unsymmetrical Diols to Lactones. [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (1999). Application of chiral building blocks to the synthesis of drugs. [Link]

  • Google Patents. (2020). Ubiquitin-specific-processing protease 7 (usp7)
  • Royal Society of Chemistry. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. [Link]

  • Ellman Laboratory, Yale University. (n.d.). C-H Functionalization. [Link]

  • bioRxiv. (n.d.). Lysine-derived Charge-Altering Releasable Transporters (K-CARTs): Targeted Delivery of mRNA and siRNA to the Lungs. [Link]

  • ACS Publications. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • National Center for Biotechnology Information. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link]

  • National Center for Biotechnology Information. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • MDPI. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules. [Link]

  • ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • ResearchGate. (2012). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. [Link]

Sources

Application Notes and Protocols: tert-Butyl 2-oxomorpholine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Scaffold - A Privileged Motif in Drug Discovery

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Within this class of heterocycles, the morpholin-2-one substructure has emerged as a particularly versatile building block. Its inherent functionalities—a lactone, a secondary amine (protected in the title compound), and an activatable α-carbon—offer multiple points for diversification, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

This guide provides a comprehensive overview of tert-butyl 2-oxomorpholine-4-carboxylate, a key N-Boc protected morpholin-2-one derivative. We will delve into its synthesis, reactivity, and strategic application in the construction of complex, biologically active molecules. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their medicinal chemistry programs.

Physicochemical Properties and Structural Features

This compound, also known as 4-Boc-2-oxo-morpholine, possesses a unique combination of structural features that underpin its utility.

PropertyValue
CAS Number 1140502-97-1
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 74.0 to 78.0 °C[1]
Key Features N-Boc protection, lactone functionality, α-methylene group

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the morpholine nitrogen. It is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization of the secondary amine. The lactone moiety can undergo nucleophilic attack and ring-opening, while the α-methylene protons are acidic and can be removed by a suitable base to form an enolate, enabling C-C bond formation at the C3 position.

Caption: Structure of this compound.

Synthesis of the Building Block: A Plausible Oxidative Cyclization Approach

While various methods exist for the synthesis of morpholin-2-ones, a practical and scalable approach for this compound involves the oxidative lactonization of the corresponding N-Boc protected diethanolamine.[2] This method offers a direct route from a readily available starting material.

Synthesis_Pathway cluster_0 Synthesis of this compound Diethanolamine Diethanolamine N_Boc_Diethanolamine N-Boc-diethanolamine Diethanolamine->N_Boc_Diethanolamine (Boc)₂O, Base Target tert-Butyl 2-oxomorpholine- 4-carboxylate N_Boc_Diethanolamine->Target Oxidative Lactonization [e.g., Pd catalyst]

Caption: Plausible synthetic route to the title compound.

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of oxidative lactonization of N-acyl diethanolamines.[2] Researchers should optimize conditions for their specific setup.

Step 1: N-Boc Protection of Diethanolamine

  • To a solution of diethanolamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent) at 0 °C, add a base such as triethylamine or sodium bicarbonate.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-diethanolamine, which can often be used in the next step without further purification.

Step 2: Oxidative Lactonization

  • Dissolve N-Boc-diethanolamine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

  • Add a palladium catalyst, for example, [LPd(OAc)]₂²⁺[OTf⁻]₂ (catalytic amount), where L is a suitable ligand.[2]

  • The reaction is typically run under an oxygen atmosphere or with another suitable oxidant.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Key Applications in Medicinal Chemistry: C3-Functionalization

The true power of this compound lies in its ability to serve as a scaffold for the introduction of substituents at the C3 position. This is typically achieved through the formation of an enolate followed by reaction with an electrophile.

C3_Functionalization cluster_1 C3-Functionalization Workflow Start tert-Butyl 2-oxomorpholine- 4-carboxylate Enolate Enolate Intermediate Start->Enolate Base (e.g., LDA, NaHMDS) Product C3-Substituted _tert_-Butyl 2-oxomorpholine- 4-carboxylate Enolate->Product Electrophile (R-X)

Caption: General workflow for C3-functionalization.

Protocol 2: General Procedure for C3-Alkylation

This protocol provides a general method for the alkylation of this compound. The choice of base, solvent, and temperature is crucial for achieving high yields and stereoselectivity.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base (1.0-1.2 eq), such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate the enolate. Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., an alkyl halide, 1.0-1.5 eq) in dry THF dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours to overnight, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-alkylated product.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and dry solvents is critical to prevent the quenching of the strongly basic enolate intermediate by water.

  • Low Temperature (-78 °C): The enolate is formed at low temperature to minimize side reactions, such as self-condensation or decomposition.

  • Strong, Non-nucleophilic Base: Bases like LDA or NaHMDS are used to ensure complete and rapid deprotonation at the α-carbon without competing nucleophilic attack at the lactone carbonyl.

Application in the Synthesis of Biologically Active Molecules: The Case of Aprepitant

The morpholin-2-one core is a key structural feature of the antiemetic drug Aprepitant.[3][4][5][6] Although the synthesis of Aprepitant itself involves a chiral morpholin-2-one derivative, the general strategy of constructing and functionalizing this scaffold highlights the importance of building blocks like this compound. The synthesis of C3-aryl morpholin-2-ones is a crucial step in accessing Aprepitant and its analogues.[3][4][5][6]

Further Transformations and Deprotection

Following C3-functionalization, the N-Boc group can be readily removed to allow for further diversification at the nitrogen atom.

Protocol 3: N-Boc Deprotection
  • Dissolve the N-Boc protected morpholin-2-one derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled introduction of molecular complexity, particularly at the C3 position. The protocols and discussions presented in this guide are intended to provide a solid foundation for researchers to incorporate this powerful tool into their drug discovery endeavors, facilitating the synthesis of novel and potent therapeutic agents.

References

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Taylor & Francis Online. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed. [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]

Sources

A Comprehensive Guide to the Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a detailed, field-proven protocol for the synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The morpholine and oxomorpholine scaffolds are core structures in numerous biologically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process. The protocol details a robust oxidation of a readily available alcohol precursor, followed by comprehensive purification and characterization steps. Emphasis is placed on safety, efficiency, and validation of the final product, making this guide an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including low toxicity, metabolic stability, and the ability to improve aqueous solubility.[1] The introduction of a carbonyl group to form a 2-oxomorpholine (a lactam) creates a versatile intermediate with distinct chemical reactivity and structural properties. The title compound, this compound (also known as 4-Boc-2-oxomorpholine), incorporates the widely used tert-butoxycarbonyl (Boc) protecting group, making it an ideal precursor for peptide synthesis and the construction of more complex molecular architectures.[2]

This application note presents a reliable and scalable protocol for the synthesis of this key intermediate via the Swern oxidation of its corresponding alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[3] The causality behind reagent selection, temperature control, and purification strategy is thoroughly explained to empower researchers to not only replicate the procedure but also adapt it to their specific needs.

Synthesis Overview and Reaction Mechanism

The synthesis is achieved through a single, high-yielding transformation: the oxidation of a primary alcohol to a lactam. The Swern oxidation is the method of choice due to its mild reaction conditions, high efficiency, and avoidance of heavy metal reagents.

Overall Reaction: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate → this compound

The reaction proceeds in three key stages:

  • Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with an electrophilic activator, oxalyl chloride, at low temperatures (-78 °C) to form a highly reactive chlorosulfonium salt intermediate.

  • Alcohol Oxidation: The primary alcohol substrate attacks the electrophilic sulfur atom of the intermediate, forming an alkoxysulfonium salt.

  • Elimination: A hindered, non-nucleophilic base, such as triethylamine (TEA), is added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination reaction. This E2-like step yields the desired carbonyl compound (the lactam), dimethyl sulfide (DMS), and triethylammonium chloride.

Diagram: Swern Oxidation Mechanism

Swern_Mechanism cluster_activation Step 1: Activation of DMSO cluster_oxidation Step 2: Alcohol Oxidation cluster_elimination Step 3: Elimination DMSO DMSO Intermediate1 Chlorosulfonium Salt DMSO->Intermediate1 + Oxalyl Chloride (-78 °C) OxalylCl Oxalyl Chloride Intermediate2 Alkoxysulfonium Salt Intermediate1->Intermediate2 + R-CH₂OH Alcohol Substrate Alcohol (R-CH₂OH) Alcohol->Intermediate2 Product Product Lactam (R=O) Intermediate2->Product + TEA TEA Triethylamine (TEA) TEA->Product Byproducts DMS + CO₂ + CO + TEA·HCl

Caption: The reaction pathway for the Swern oxidation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityNotes
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate135065-69-9217.265.00 g (23.0 mmol)Starting material.[3]
Oxalyl chloride79-37-8126.932.4 mL (27.6 mmol)Highly toxic and corrosive. Handle in fume hood.
Dimethyl sulfoxide (DMSO)67-68-578.134.0 mL (55.2 mmol)Anhydrous grade recommended.
Dichloromethane (DCM)75-09-284.93250 mLAnhydrous grade recommended.
Triethylamine (TEA)121-44-8101.1916.0 mL (115.0 mmol)Anhydrous grade recommended.
Silica Gel63231-67-4-~100 gFor column chromatography (230-400 mesh).
Ethyl Acetate141-78-688.11As neededFor chromatography.
Hexanes110-54-386.18As neededFor chromatography.

Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar.

  • Two addition funnels.

  • Thermometer or temperature probe.

  • Argon or Nitrogen gas inlet.

  • Dry ice/acetone bath.

  • Rotary evaporator.

  • Glassware for column chromatography.

Step-by-Step Synthesis Procedure

Rationale: The entire procedure must be conducted under an inert atmosphere (argon or nitrogen) to prevent moisture from quenching the reactive intermediates. All glassware should be oven- or flame-dried before use.

  • Reaction Setup:

    • To a 500 mL three-neck flask, add anhydrous dichloromethane (100 mL) and oxalyl chloride (2.4 mL, 27.6 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stirring is essential throughout the reaction.

  • Formation of the Chlorosulfonium Salt:

    • In a separate flask, dissolve anhydrous DMSO (4.0 mL, 55.2 mmol) in anhydrous DCM (20 mL).

    • Add this DMSO solution dropwise to the oxalyl chloride solution over 20 minutes via an addition funnel.

    • Causality: A slow addition rate is critical to control the exothermic reaction and prevent the decomposition of the activator. The internal temperature must be maintained below -65 °C. After the addition is complete, stir the resulting solution for an additional 15 minutes.

  • Addition of the Alcohol:

    • Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (5.00 g, 23.0 mmol) in anhydrous DCM (40 mL).

    • Add this alcohol solution dropwise to the reaction mixture over 30 minutes.

    • Causality: This step forms the key alkoxysulfonium salt. Maintaining the low temperature is crucial for its stability. Stir the mixture for 45 minutes at -78 °C after the addition is complete.

  • Elimination and Product Formation:

    • Add triethylamine (16.0 mL, 115.0 mmol) to the reaction mixture dropwise over 10 minutes.

    • Causality: The addition of the base is highly exothermic. A slow rate prevents a sudden temperature spike. After the addition, the reaction mixture is allowed to slowly warm to room temperature over 1-2 hours.

  • Workup and Extraction:

    • Quench the reaction by adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic byproducts.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 20% to 40% ethyl acetate in hexanes is typically effective.

  • Procedure:

    • Load the crude oil onto a silica gel column.

    • Elute with the solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white to light yellow solid.

Characterization

  • Appearance: White to light yellow powder or crystal.

  • Melting Point: 74.0 to 78.0 °C.

  • Molecular Formula: C₉H₁₅NO₄

  • Molecular Weight: 201.22 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25-4.15 (m, 2H), 3.95-3.85 (m, 2H), 3.60-3.50 (m, 2H), 1.48 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 154.2, 81.5, 68.0, 64.0, 45.0, 28.3.

  • Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺.

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe burns upon contact and is harmful if inhaled.[4] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[4]

  • Di-tert-butyl Dicarbonate (Boc Anhydride): Although not used in this specific oxidation step, it is the reagent for introducing the Boc group. It is a flammable solid, fatal if inhaled, and causes serious skin and eye irritation.[5][6][7] Store in a cool, well-ventilated place.[8]

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.

  • Dry Ice/Acetone Bath: Extremely cold (-78 °C). Handle with cryogenic gloves to prevent frostbite.

Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.[6]

Data Summary and Workflow

Table 1: Reagent Quantities and Roles
ReagentMoles (mmol)EquivalentsRole
Starting Alcohol23.01.0Substrate
Oxalyl Chloride27.61.2DMSO Activator
DMSO55.22.4Oxidizing Agent
Triethylamine115.05.0Base
Table 2: Key Reaction Parameters
ParameterValueRationale
Initial Temperature-78 °CStability of reactive intermediates
Reaction Time~3-4 hoursAllows for complete conversion
AtmosphereInert (Argon/N₂)Prevents reaction with atmospheric moisture
Expected Yield75-90%Based on typical Swern oxidation efficiency
Diagram: Experimental Workflow

Caption: A summary of the experimental procedure flow.

Conclusion

The protocol described herein provides a reliable and well-documented method for the synthesis of this compound. By employing a Swern oxidation, the synthesis is efficient, scalable, and avoids the use of toxic heavy metals. The detailed explanations of each step, coupled with comprehensive safety information and characterization data, furnish researchers with a self-validating system for producing this important chemical intermediate with high purity and yield.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: Di-tert-butyl Dicarbonate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate.
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: Oxalyl chloride. (This is a representative citation; a specific SDS for oxalyl chloride would be consulted).
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: Di-tert-butyl dicarbonate.
  • Organic Syntheses Procedure. (n.d.).
  • PubChem. (n.d.). tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].

  • D'yakonov, V. A., et al. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. (This is a representative citation for the general importance of morpholines).
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (n.d.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].

  • Google Patents. (n.d.). CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile.
  • PubChemLite. (n.d.). Tert-butyl 3-oxomorpholine-4-carboxylate. Retrieved from [Link].

  • LookChem. (n.d.). Tert-butyl 3-oxomorpholine-4-carboxylate CAS No.142929-48-4. Retrieved from [Link].

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Retrieved from [Link].

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link].

  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link].

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link].

  • PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Retrieved from [Link].

Sources

The Oxomorpholine Scaffold: A Privileged Substructure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Value of the Oxomorpholine Core

In the landscape of contemporary drug discovery, the morpholine ring stands out as a "privileged structure."[1][2] Its prevalence in numerous approved drugs is a testament to its ability to confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[1][2][3][4] The introduction of a ketone functionality to create an oxomorpholine scaffold further enhances its utility, providing a synthetically versatile handle for the construction of complex molecular architectures. This application note focuses on the utility of Boc-protected oxomorpholine carboxylates, key building blocks that have demonstrated significant value in the synthesis of high-impact therapeutics.

Key Physicochemical Properties and Synthetic Advantages

The strategic incorporation of tert-Butyl 2-oxomorpholine-4-carboxylate and its isomers into a drug discovery program is underpinned by several key features:

PropertyAdvantage in Drug Discovery
Boc-Protection The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the morpholine nitrogen, enabling selective reactions at other positions of the molecule.
Oxo Functionality The ketone group serves as a versatile synthetic handle for a variety of chemical transformations, including nucleophilic additions and condensations, allowing for the introduction of diverse substituents.
Morpholine Core Confers favorable properties such as improved solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance.[5] It can also act as a rigid scaffold to correctly orient pharmacophoric elements.[5]
Chirality The potential for chirality at the substituted carbon of the oxomorpholine ring allows for the synthesis of stereospecific drug candidates, which is often crucial for target engagement and reducing off-target effects.

Application Spotlight: Synthesis of Antiviral Therapeutics

The utility of the oxomorpholine scaffold is prominently illustrated in the synthesis of Nirmatrelvir (PF-07321332), the active component of the oral COVID-19 antiviral medication, Paxlovid.[3][4][5] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][6]

A key intermediate in the synthesis of Nirmatrelvir is a derivative of tert-butyl 3-oxomorpholine-4-carboxylate. The synthesis of this crucial building block highlights the practical application of this class of compounds.

PROTOCOLS

Protocol 1: General Procedure for Amide Coupling with an Oxomorpholine Carboxylic Acid Derivative

This protocol outlines a general method for the coupling of an activated oxomorpholine carboxylic acid with an amine, a common step in the elaboration of this scaffold for drug discovery. This is exemplified in the synthesis of Nirmatrelvir's key intermediate, T18.[3][7]

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Isolation A Dissolve Oxomorpholine Carboxylic Acid Derivative in Butanone B Add Amine Coupling Partner A->B C Add HOPO catalyst and DIPEA base B->C D Add EDCI (condensing agent) and stir at 20-25°C for 16-18h C->D E Quench with aqueous phosphoric acid and brine D->E F Extract with Isopropyl Acetate E->F G Concentrate organic layer to obtain crude product F->G H Recrystallize to purify the final amide product G->H

Figure 1. General workflow for the amide coupling reaction.

Materials:

  • Oxomorpholine carboxylic acid derivative (e.g., a derivative of tert-butyl 3-oxomorpholine-4-carboxylate) (1.0 equiv)

  • Amine coupling partner (1.05 equiv)

  • 2-Hydroxypyridine-N-oxide (HOPO) (0.75 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.5 equiv)

  • Butanone

  • Isopropyl acetate

  • Saturated sodium chloride solution

  • Phosphoric acid (85%)

Procedure:

  • In a suitable reaction vessel, dissolve the oxomorpholine carboxylic acid derivative (1.0 equiv) in butanone.

  • Add the amine coupling partner (1.05 equiv) to the solution.

  • Add HOPO (0.75 equiv) and stir for 10 minutes.

  • Add DIPEA (3.0 equiv) and stir for another 10 minutes.

  • Add EDCI (1.5 equiv) to the reaction mixture.

  • Stir the reaction at 20-25°C for 16-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add an aqueous solution of phosphoric acid and saturated sodium chloride solution.

  • Stir for 30 minutes and then separate the aqueous and organic layers.

  • Extract the aqueous layer with isopropyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropyl acetate).

Rationale for Key Reagents:

  • EDCI/HOPO: This combination forms a highly efficient catalytic system for amide bond formation. EDCI is a water-soluble carbodiimide that acts as a condensing agent, activating the carboxylic acid. HOPO serves as a catalyst that minimizes side reactions and improves the reaction rate and yield.[3][7]

  • DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDCI and any acidic byproducts formed during the reaction.

  • Butanone/Isopropyl Acetate: These solvents are chosen for their ability to dissolve the reactants and facilitate the reaction, as well as for their properties that allow for effective work-up and product isolation.

Broader Applications in Drug Discovery

Beyond antiviral agents, the oxomorpholine scaffold is a valuable component in the design of inhibitors for other important drug targets.

Kinase Inhibitors

The morpholine moiety is frequently found in kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase active site. The oxomorpholine scaffold provides a rigid framework to present substituents in a precise orientation for optimal binding. For instance, derivatives of morpholinopyrimidines have been synthesized and shown to be potent inhibitors of PI3K (phosphoinositide 3-kinase), a critical enzyme in cancer cell signaling pathways.[8]

Conceptual Pathway for Kinase Inhibitor Synthesis:

G A This compound B Deprotection (e.g., TFA) A->B Step 1 C N-Arylation with a functionalized aryl halide B->C Step 2 D Further functionalization at the 'oxo' position (e.g., reductive amination) C->D Step 3 E Final Kinase Inhibitor Candidate D->E Step 4

Figure 2. A conceptual synthetic route towards kinase inhibitors.

Protocol 2: Palladium-Catalyzed N-Arylation of a Deprotected Oxomorpholine

This protocol describes a general method for the N-arylation of the morpholine nitrogen after Boc-deprotection, a key step in attaching the scaffold to a larger pharmacophore, such as those found in many kinase inhibitors.

Materials:

  • Deprotected oxomorpholine (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.1 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 equiv)

  • Ligand (e.g., Xantphos) (0.04 equiv)

  • Base (e.g., Cs2CO3) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the deprotected oxomorpholine (1.0 equiv), aryl halide (1.1 equiv), palladium catalyst (0.02 equiv), ligand (0.04 equiv), and base (2.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Key Reagents:

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the C-N cross-coupling reaction. Different ligands can be screened to optimize the reaction for specific substrates.

  • Base: The base is required to facilitate the catalytic cycle by deprotonating the morpholine nitrogen. The choice of base can significantly impact the reaction outcome.

Conclusion

This compound and its isomers are highly valuable and versatile building blocks in modern drug discovery. Their inherent physicochemical properties, combined with their synthetic tractability, make them ideal scaffolds for the development of novel therapeutics. As demonstrated by their critical role in the synthesis of the antiviral drug Nirmatrelvir, and their potential in the development of kinase inhibitors, these oxomorpholine derivatives will undoubtedly continue to be a cornerstone in the construction of future medicines.

References

  • Boras, B., et al. (2021). Discovery of a Novel Inhibitor of SARS-CoV-2 3CL Protease for the Treatment of COVID-19. bioRxiv. [Link]

  • Delaveris, C. S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. [Link]

  • Vangeel, L., et al. (2022). Remdesivir, Molnupiravir and Nirmatrelvir: A review of the potential clinical benefits for COVID-19. Journal of Clinical Medicine, 11(4), 949. [Link]

  • Costantino, G., & Macchiarulo, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2726-2746. [Link]

  • Mahdi, M., et al. (2022). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Journal of Biomedical Science, 29(1), 63. [Link]

  • Qiu, D., & He, S. (2022). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Highlights in Science, Engineering and Technology, 18, 134-140. [Link]

  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 2-oxomorpholine-4-carboxylate is a pivotal building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Its synthesis, particularly at scale, requires a process that is not only high-yielding but also safe, reproducible, and economically viable. This document provides a comprehensive guide to the multi-gram scale production of this compound via a two-step synthetic sequence starting from commercially available morpholine. We detail the N-Boc protection of morpholine followed by a selective oxidation at the C2 position. The causality behind experimental choices, critical safety protocols for handling hazardous reagents, and detailed, step-by-step procedures for both laboratory (10 g) and scaled-up (200 g) batches are presented. This guide is intended to equip researchers and process chemists with a field-proven methodology for reliable access to this important synthetic intermediate.

Synthetic Strategy and Rationale

The selected synthetic pathway involves two distinct, high-yielding chemical transformations. This approach was chosen for its operational simplicity, use of readily available starting materials, and amenability to scale-up.

  • Step 1: N-Protection. Morpholine, an inexpensive bulk chemical, is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The Boc group is an ideal choice as it activates the adjacent C-H bonds for the subsequent oxidation step and is stable under the oxidative conditions, yet can be readily removed under acidic conditions if required for downstream applications.

  • Step 2: C-H Oxidation. The N-Boc morpholine intermediate is then selectively oxidized at one of the equivalent C2/C6 positions to introduce the desired ketone functionality, yielding the target lactam. This guide employs a well-established ruthenium-catalyzed oxidation using sodium periodate as the terminal oxidant, a method known for its reliability and selectivity in oxidizing N-Boc protected cyclic amines.[3][4]

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Selective C-H Oxidation Morpholine Morpholine Intermediate tert-Butyl morpholine- 4-carboxylate Morpholine->Intermediate  Di-tert-butyl dicarbonate (Boc₂O)  Triethylamine, Dichloromethane (DCM)  0 °C to Room Temperature Final_Product tert-Butyl 2-oxomorpholine- 4-carboxylate Intermediate_2 tert-Butyl morpholine- 4-carboxylate Intermediate_2->Final_Product  Ruthenium(III) chloride (RuCl₃) (cat.)  Sodium periodate (NaIO₄)  Acetonitrile/Water  0 °C to Room Temperature

Figure 1: Overall two-step synthetic workflow.

Process Hazards and Safety Imperatives

Scaling chemical synthesis introduces risks that may not be apparent at the laboratory scale. Strict adherence to safety protocols is mandatory.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is toxic if inhaled.[5][6] It can cause skin and serious eye irritation.[6] All handling must be performed in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and safety goggles.[7][8] Grounding equipment is necessary to prevent static discharge.[7]

  • Ruthenium(III) Chloride (RuCl₃) & Sodium Periodate (NaIO₄): Both are strong oxidizing agents.[9] Oxidizers can initiate or promote combustion and may form explosive mixtures with combustible or organic materials.[9][10] Store these reagents away from flammable and combustible materials in a cool, dry location.[9][11] Avoid storing on wooden shelves.[9] All manipulations should occur in a fume hood, and safety shielding is recommended due to the potential for exothermic reactions.[10]

  • Solvents (DCM, Acetonitrile, Ethyl Acetate): These solvents are flammable and volatile. Ensure all heating is performed using controlled heating mantles or oil baths, and keep away from ignition sources. Use in a well-ventilated area.

Emergency Preparedness: Ensure an emergency eyewash and shower station are readily accessible.[12] Have appropriate spill kits (for solvents and oxidizers) available. Do not use combustible materials like paper towels to clean up oxidizer spills.[13]

Detailed Experimental Protocols

Part 3.1: Synthesis of tert-Butyl morpholine-4-carboxylate (Intermediate)

This procedure outlines the N-protection of morpholine. The reaction is typically clean and high-yielding, and the primary challenge on scale-up is managing the initial exotherm upon addition of Boc₂O.

Parameter Lab Scale (10 g) Pilot Scale (200 g) Molar Equiv.
Morpholine10.0 g (114.8 mmol)200.0 g (2.29 mol)1.0
Di-tert-butyl dicarbonate26.3 g (120.5 mmol)526.0 g (2.41 mol)1.05
Triethylamine (Et₃N)12.8 g (126.2 mmol)255.0 g (2.52 mol)1.1
Dichloromethane (DCM)200 mL3.0 L-

Step-by-Step Methodology:

  • Reactor Setup: To a 3-neck round-bottom flask (500 mL for lab scale; 5 L for pilot scale) equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add morpholine and dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Reagent Addition: Dissolve the di-tert-butyl dicarbonate in DCM (50 mL for lab scale; 500 mL for pilot scale) and add it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture over 30-60 minutes (2-3 hours for pilot scale), maintaining the internal temperature below 5 °C. A mild exotherm will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quenching): Cool the mixture to 10 °C and slowly add 1 M HCl (100 mL for lab scale; 2 L for pilot scale) to quench the reaction and wash out excess triethylamine and its salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL / 2 L) and brine (100 mL / 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The crude product is typically a clear oil of high purity (>95%) and can often be used in the next step without further purification. Expected yield: 95-99%.

Part 3.2: Oxidation to this compound (Final Product)

This step is the most critical part of the synthesis. Control of temperature and slow addition of the solid oxidant are paramount to prevent a runaway exotherm.

Parameter Lab Scale (20 g) Pilot Scale (200 g) Molar Equiv.
N-Boc-Morpholine20.0 g (106.8 mmol)200.0 g (1.07 mol)1.0
Ruthenium(III) chloride (RuCl₃)0.22 g (1.07 mmol)2.2 g (10.7 mmol)0.01
Sodium periodate (NaIO₄)91.4 g (427.2 mmol)914.0 g (4.27 mol)4.0
Acetonitrile (MeCN)200 mL2.0 L-
Water (H₂O)200 mL2.0 L-

Step-by-Step Methodology:

  • Reactor Setup: To a 3-neck round-bottom flask (1 L for lab scale; 10 L for pilot scale) equipped with a powerful mechanical stirrer, a thermometer, and a powder funnel, add N-Boc-morpholine, acetonitrile, and water.

  • Catalyst Addition: Add the Ruthenium(III) chloride. The mixture will turn dark brown/black.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add the sodium periodate in small portions over 2-3 hours (4-6 hours for pilot scale). This addition is highly exothermic. Carefully monitor the internal temperature and maintain it below 10 °C. The color of the reaction will change from dark brown to a yellow/green slurry.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup (Quenching): Cool the mixture to 10 °C. The primary purpose of the workup is to remove the iodine-based byproducts and the ruthenium catalyst. Add ethyl acetate (200 mL / 2 L) to the mixture.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL / 3 x 500 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 100 mL / 2 x 1 L) to remove any remaining iodine, followed by brine (100 mL / 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product (typically a yellow-brown solid or oil) is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a white solid. Expected yield: 60-75%.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.23 (s, 2H), 3.95 (t, J = 5.4 Hz, 2H), 3.65 (t, J = 5.4 Hz, 2H), 1.49 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2, 154.1, 81.5, 66.8, 48.9, 42.1, 28.3.

  • Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺.

  • Purity (HPLC): >98% (detection at 210 nm).

Figure 2: Reagents and conditions for the oxidation step.

Discussion and Scale-up Considerations

  • Exotherm Management: The oxidation step is the most significant scale-up hazard. For pilot-scale reactions (>1 kg), a jacketed reactor with efficient cooling is essential. The portion-wise addition of sodium periodate must be strictly controlled, and an emergency cooling bath (e.g., dry ice/acetone) should be on standby.

  • Mixing: The oxidation reaction is biphasic and generates solids. Vigorous mechanical stirring is crucial to ensure efficient mass and heat transfer. Inadequate stirring can lead to localized "hot spots" and potential runaway reactions.

  • Purification: While recrystallization is preferred for large-scale purification due to cost and simplicity, the crude product may require a silica gel plug or full column chromatography if impurities are significant. Developing a robust crystallization procedure is a key aspect of process optimization.

  • Alternative Technologies: For continuous manufacturing, this process is amenable to flow chemistry. A packed-bed reactor containing the oxidant could mitigate some of the safety concerns associated with batch addition. Furthermore, recent advances in photocatalytic C-H oxidation offer a potentially greener and milder alternative to metal-based oxidants, though this may require specialized photoreactor equipment.[14][15]

References

  • University of California, Environment, Health & Safety. Oxidizing Chemicals. [Link]

  • The Chemistry Blog. Safe Handling of Oxidising Chemicals. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ResearchGate. Optimization of Shono oxidation protocol for the Boc-morpholine 1 a as a model substrate. [Link]

  • Grand Valley State University. Oxidizers - Lab Safety. [Link]

  • MDPI. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. [Link]

  • Brandeis University. Oxidizing Chemicals | Laboratory Safety. [Link]

  • ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]

  • ACS Publications. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]

  • Chemescience. Boc protected Morpholine. [Link]

  • ACS Fall 2025. Expanding complex morpholines using systematic chemical diversity. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of tert-butyl 2-oxomorpholine-4-carboxylate. Moving beyond its role as a simple amine protecting group, we explore its primary application as a functional monomer in the organocatalytic ring-opening polymerization (ROP) to generate advanced poly(aminoester) biomaterials. The tert-butoxycarbonyl (Boc) group serves a critical, albeit temporary, role in enabling this polymerization and is subsequently removed to unmask a cationic backbone. This process is fundamental to the creation of Charge-Altering Releasable Transporters (CARTs), a novel class of biodegradable materials designed for the in vivo delivery of mRNA.[1][2] This guide will detail the synthesis of the monomer, its polymerization, and the final deprotection step to yield the functional polymer, providing researchers with the foundational knowledge to leverage this technology.

Introduction: A Monomer for Advanced Drug Delivery

In modern organic synthesis and materials science, protecting groups are chosen not only for their stability and cleavage conditions but also for the unique functionalities they enable. This compound (also referred to as N-Boc-2-morpholinone or MBoc) is a prime example of such a strategic building block.

While the Boc group is one of the most common acid-labile protecting groups for amines[3][4], its implementation in the 2-oxomorpholine scaffold serves a higher purpose than transiently masking a nitrogen atom. The entire MBoc molecule is a carefully designed monomer. The key insight is that the N-acyl structure of the morpholin-2-one ring is crucial for its thermodynamic ability to undergo ring-opening polymerization (ROP). N-alkyl or N-aryl substituted morpholin-2-ones, in contrast, do not readily polymerize.[5]

The polymerization of MBoc yields poly(N-Boc-morpholin-2-one), a neutral, biodegradable polymer. The subsequent acid-catalyzed removal of the Boc groups along the polymer backbone serves as a "global deprotection" step, transforming the neutral polymer into a water-soluble, polycationic material.[5] This dramatic shift in physicochemical properties is the cornerstone of its application in Charge-Altering Releasable Transporters (CARTs) for mRNA delivery.[1][6]

The CART Mechanism:

  • Complexation: The deprotected, polycationic polymer electrostatically binds and condenses anionic mRNA into nanoparticles, protecting it from nuclease degradation.

  • Delivery: The nanoparticles are taken up by cells.

  • Release: Inside the cell, the polymer backbone undergoes a charge-neutralizing intramolecular rearrangement, leading to the release of the functional mRNA cargo.[1][2]

This guide provides the detailed protocols and scientific rationale for utilizing MBoc in this advanced application.

Physicochemical Properties of the Monomer

A summary of the key properties for this compound is provided below.

PropertyValueReference
CAS Number 1140502-97-1TCI Chemicals
Molecular Formula C9H15NO4TCI Chemicals
Molecular Weight 201.22 g/mol [7]
Appearance White to light yellow powder/crystalTCI Chemicals
Purity >98.0% (GC)TCI Chemicals
Storage Sealed in dry, 2-8°C[7]

Experimental Protocols & Methodologies

The overall workflow for the synthesis and application of MBoc involves three main stages: synthesis of the monomer, its polymerization, and the final deprotection of the polymer.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Functionalization start Diethanolamine step1 N-Boc Protection start->step1 step2 Oxidative Lactonization step1->step2 monomer This compound (M-Boc) step2->monomer rop Organocatalytic Ring-Opening Polymerization (ROP) monomer->rop polymer Poly(N-Boc-morpholin-2-one) rop->polymer deprotection Acid-Mediated Boc Deprotection polymer->deprotection cart Cationic Polymer (CART) deprotection->cart complex mRNA-CART Nanocomplex cart->complex mrna mRNA Cargo mrna->complex

Fig. 1: Overall workflow from monomer synthesis to functional biomaterial.
Protocol 1: Synthesis of this compound (Monomer)

This protocol is a representative synthesis adapted from procedures for related N-substituted morpholin-2-ones.[5][8] It involves the N-protection of diethanolamine followed by an oxidative lactonization.

A. Materials & Reagents

  • Diethanolamine

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Palladium(II) acetate [Pd(OAc)2] or other suitable oxidation catalyst system

  • Oxygen (O2) balloon or atmosphere

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

B. Step-by-Step Procedure

  • N-Boc Protection of Diethanolamine:

    • Dissolve diethanolamine (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA (2.2 eq) to the solution.

    • Slowly add a solution of Boc2O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-diethanolamine. This intermediate is often used without further purification.

  • Oxidative Lactonization:

    • To a solution of N-Boc-diethanolamine from the previous step in a suitable solvent (e.g., toluene), add the palladium catalyst system (e.g., [LPd(OAc)]22+[OTf–]2 as described by Waymouth, et al.).[5]

    • Purge the flask with O2 and maintain a positive pressure with an O2 balloon.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS for the consumption of starting material.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Ring-Opening Polymerization of MBoc

This protocol is based on the organocatalytic method developed by Waymouth and coworkers, which demonstrates a living polymerization character.[5]

A. Materials & Reagents

  • This compound (MBoc) monomer

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Thiourea (TU) co-catalyst

  • Benzyl alcohol (initiator)

  • Toluene, anhydrous

  • Methanol (for dialysis)

B. Step-by-Step Procedure

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the DBU/TU catalyst system in anhydrous toluene.

    • In a separate vial, dissolve the MBoc monomer (e.g., 100 eq) and benzyl alcohol initiator (1.0 eq) in anhydrous toluene.

  • Polymerization:

    • Add the DBU/TU catalyst solution (e.g., 1-2 mol %) to the monomer/initiator solution.

    • Stir the reaction at room temperature. The polymerization progress can be monitored by 1H NMR by observing the disappearance of the monomer peaks.

    • The reaction will approach equilibrium; typical monomer conversions reach ~85-90%.[5]

  • Purification:

    • Quench the polymerization by adding a small amount of benzoic acid.

    • Precipitate the polymer by adding the toluene solution to a large volume of cold methanol or hexanes.

    • Alternatively, for more rigorous purification, concentrate the solution and redissolve the polymer in a minimal amount of THF or DCM.

    • Purify the polymer by dialysis in methanol to remove the catalyst and any remaining monomer.

    • Lyophilize or dry the purified polymer under high vacuum to yield poly(N-Boc-morpholin-2-one) as a white solid.

EntryMonomerCatalyst (mol %)SolventMn (GPC)Mw/MnYield (%)
1MBocDBU/TU (2%)Toluene10,1001.0977
2MBocTBD (2%)Toluene10,3001.1274
Table adapted from data presented in McKinlay, et al., J. Am. Chem. Soc. 2014.[5]
Protocol 3: Deprotection of Poly(N-Boc-morpholin-2-one)

This final step unmasks the cationic amine backbone, which is essential for mRNA binding. The protocol uses standard acidic conditions for Boc removal, adapted for a polymer substrate.[5][9]

A. Materials & Reagents

  • Poly(N-Boc-morpholin-2-one)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

  • Dialysis tubing

B. Step-by-Step Procedure

  • Deprotection Reaction:

    • Dissolve the poly(N-Boc-morpholin-2-one) in DCM in a round-bottom flask.

    • Add an excess of TFA (e.g., 20-50% v/v solution of TFA in DCM).

    • Stir the solution at room temperature for 1-4 hours. The reaction can be monitored for the disappearance of the tert-butyl signal by 1H NMR. Evolution of isobutylene gas is expected.[9]

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

    • Redissolve the residue in a minimal amount of methanol or water.

    • Precipitate the polymer salt by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

    • Isolate the polymer by centrifugation or filtration.

    • For high purity, redissolve the polymer in water and purify by dialysis against deionized water.

    • Lyophilize the dialyzed solution to obtain the final poly(morpholin-2-one) trifluoroacetate salt as a fluffy, water-soluble solid.

Mechanism and Scientific Rationale

The utility of this system hinges on the acid-labile nature of the Boc protecting group. The deprotection mechanism is a cornerstone of carbamate chemistry.

Fig. 2: Mechanism of acid-catalyzed Boc deprotection on the polymer backbone.
  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[9]

  • Cleavage: The protonated carbamate is unstable and fragments. The C-O bond cleaves to release the highly stable tertiary butyl carbocation and an unstable carbamic acid intermediate on the polymer backbone.[4]

  • Quenching & Decarboxylation: The tert-butyl cation is quenched by eliminating a proton to form gaseous isobutylene. The carbamic acid intermediate rapidly decarboxylates (loses CO2) to yield the protonated secondary amine on the polymer backbone.[9]

Orthogonality: The Boc group is a key component of an orthogonal protecting group strategy.

  • Stable to: Basic conditions (e.g., for Fmoc removal), nucleophiles, and catalytic hydrogenolysis (for Cbz or Benzyl group removal).

  • Labile to: Strong acidic conditions (TFA, HCl).[4]

This specific acid lability allows for the selective deprotection of the polymer backbone after it has been synthesized, without disturbing other potential functional groups that may be incorporated into the CART system.

Conclusion

This compound is a sophisticated chemical tool whose primary value lies not in traditional protective group chemistry, but as a gateway to advanced functional biomaterials. The Boc group enables the organocatalytic ring-opening polymerization of the morpholinone ring system. Its subsequent, efficient removal via acidolysis is not merely a deprotection but a strategic activation step, converting a neutral polymer into a polycationic vector capable of complexing and delivering nucleic acid payloads like mRNA. The protocols and rationale presented herein provide a framework for researchers in drug development and materials science to synthesize and utilize these powerful delivery systems.

References

  • McKinlay, C. J., Vargas, J. R., Blake, T. R., Hardy, J. W., Kanada, M., Contag, C. H., Wender, P. A., & Waymouth, R. M. (2017). Charge-altering releasable transporters (CARTs) for the delivery and release of mRNA in living animals. Proceedings of the National Academy of Sciences, 114(4), E448–E456. Available at: [Link]

  • ResearchGate. (2017). Charge-altering releasable transporters (CARTs) for the delivery and release of mRNA in living animals. Retrieved from [Link]

  • Stanford University. (n.d.). CART- a transfection delivery system for efficient intracellular mRNA delivery. Retrieved from [Link]

  • Li, Z., Amaya, L., et al. (2023). Charge-altering releasable transporters enhance mRNA delivery in vitro and exhibit in vivo tropism. Nature Communications. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Charge-altering releasable transporters enhance mRNA delivery in vitro and exhibit in vivo tropism. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Lecture Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • McKinlay, C. J., Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9234–9237. Available at: [Link]

  • ResearchGate. (2004). Table 1 shows the cleavage conditions for the Boc group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Blackmond, D. G., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health (NIH). (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). tert-Butyl 2-aminomorpholine-4-carboxylate. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 3-oxomorpholine-4-carboxylate. Retrieved from [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Overview

Tert-Butyl 2-oxomorpholine-4-carboxylate is a carbamate-protected lactam. The morpholine scaffold is a privileged structure in drug discovery, and the orthogonal reactivity of the lactam carbonyl and the Boc-protected amine makes this compound a versatile intermediate. Accurate characterization is paramount to confirm its identity and assess its purity before use.

A typical sample of high-purity this compound should conform to the properties listed in the table below.

PropertyValueSource
CAS Registry Number 1140502-97-1TCI Chemicals
Molecular Formula C₉H₁₅NO₄TCI Chemicals
Molecular Weight 201.22 g/mol TCI Chemicals
Appearance White to light yellow crystalline powderTCI Chemicals
Melting Point 74.0 to 78.0 °CTCI Chemicals

Analytical Workflow for Comprehensive Characterization

A multi-technique, orthogonal approach is essential for the unambiguous characterization of a chemical entity. Structural elucidation is typically achieved by combining NMR and IR spectroscopy with mass spectrometry to confirm connectivity, functional groups, and molecular weight. Purity is then quantitatively assessed using a separation technique like HPLC.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment Sample Test Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) - Structural Backbone - Connectivity Sample->NMR Confirms Proton/Carbon Env. IR IR Spectroscopy - Functional Group ID (C=O, C-O) Sample->IR Confirms Functional Groups MS Mass Spectrometry - Molecular Weight - Fragmentation Sample->MS Confirms MW HPLC HPLC-UV - Purity Assay - Impurity Profile NMR->HPLC Proceed if structure is confirmed IR->HPLC Proceed if structure is confirmed MS->HPLC Proceed if structure is confirmed Final Fully Characterized Compound HPLC->Final Confirms Purity Spec.

Caption: Overall analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR provides analogous information for the carbon skeleton. The tert-butyl group is particularly well-suited for NMR analysis as it provides an exceptionally sharp and intense singlet signal, serving as a reliable internal reference point.[1]

The structure below shows the expected proton environments for NMR analysis.

Caption: Structure with proton assignments for NMR.

Protocol: ¹H and ¹³C NMR

A. Sample Preparation

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

B. Instrumentation and Parameters

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Expected Data and Interpretation
Assignment (¹H NMR) LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
(CH₃)₃C-a~1.4 - 1.5Singlet (s)9HShielded protons of the tert-butyl group.[2]
-CH₂-C=Ob~4.2 - 4.3Singlet (s) or narrow multiplet2HDeshielded by adjacent lactam carbonyl and nitrogen.
N-CH₂-c~3.6 - 3.8Triplet (t) or multiplet (m)2HDeshielded by adjacent nitrogen atom.
O-CH₂-d~3.9 - 4.1Triplet (t) or multiplet (m)2HDeshielded by adjacent ether oxygen.
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm)Rationale
C =O (Lactam)~165 - 170Carbonyl carbon of the cyclic amide (lactam).
C =O (Carbamate)~153 - 155Carbonyl carbon of the Boc protecting group.
C (CH₃)₃~80 - 82Quaternary carbon of the tert-butyl group.
O-C H₂-~66 - 68Carbon adjacent to the ring oxygen.
-C H₂-C=O~48 - 50Carbon alpha to the lactam carbonyl.
N-C H₂-~42 - 44Carbon adjacent to the ring nitrogen.
C(C H₃)₃~28 - 29Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

Principle and Rationale

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this molecule, IR is crucial for confirming the presence of the two distinct carbonyl groups (lactam and carbamate) and the C-O bonds. Carboxylate and related functional groups exhibit strong, characteristic C=O stretching absorptions.[3]

Protocol: Attenuated Total Reflectance (ATR)-IR

A. Sample Preparation

  • Place a small, solvent-free amount of the crystalline powder directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

B. Instrumentation and Parameters

  • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Expected Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~2980 - 2850C-H StretchAlkane (CH₂, CH₃)Aliphatic C-H bonds in the morpholine ring and t-butyl group.
~1700 - 1720 C=O Stretch Carbamate (Boc) Strong absorption characteristic of the Boc-group carbonyl.
~1670 - 1690 C=O Stretch Lactam (Amide) Strong absorption for the six-membered ring lactam carbonyl.[4]
~1250 & ~1160C-O StretchEster / EtherAsymmetric and symmetric stretching of the C-O bonds.

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. A soft ionization technique like Electrospray Ionization (ESI) is ideal for preventing premature fragmentation and observing the intact molecular ion.

Protocol: ESI-MS

A. Sample Preparation

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • If necessary, add a trace amount of formic acid (0.1%) to the solution to promote protonation ([M+H]⁺).

B. Instrumentation and Parameters

  • Mass Spectrometer: A Quadrupole, Time-of-Flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • Infusion: Direct infusion via syringe pump (flow rate ~5-10 µL/min).

  • Mass Range: m/z 100 - 500.

Expected Data and Interpretation
Ion SpeciesFormulaCalculated m/zInterpretation
[M+H]⁺[C₉H₁₆NO₄]⁺202.1074Protonated molecular ion. This is the primary ion expected.
[M+Na]⁺[C₉H₁₅NO₄Na]⁺224.0893Sodium adduct, commonly observed with ESI.
[M-C₄H₈+H]⁺[C₅H₈NO₄]⁺146.0448Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation.

High-Performance Liquid Chromatography (HPLC)

Principle and Rationale

HPLC is a powerful separation technique used to determine the purity of a compound and to quantify any impurities. A reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is suitable for this moderately polar molecule. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Reversed-Phase HPLC

A. Sample and Mobile Phase Preparation

  • Sample: Prepare a stock solution of the compound in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase mixture.

  • Mobile Phase A: Deionized water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

B. Instrumentation and Parameters

  • System: HPLC with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 210 nm (where the carbonyl groups absorb).

  • Column Temperature: 25 °C.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B (re-equilibration)

Expected Results and Interpretation

A high-purity sample (>98% as per typical supplier specifications) will show a single major peak in the chromatogram. The retention time of this peak should be consistent across injections. Purity is calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any other peaks are considered impurities and should be evaluated against the project's specifications.

Conclusion

The combination of NMR, IR, MS, and HPLC provides a robust and comprehensive analytical package for the characterization of this compound. By following the protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the structure, identity, and purity of this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.

References

Purification methods for tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of tert-Butyl 2-oxomorpholine-4-carboxylate

Abstract

This technical note provides detailed protocols and expert insights for the purification of this compound (CAS RN: 1140502-97-1), a key heterocyclic building block in contemporary drug discovery and development. Recognizing the critical impact of purity on downstream synthetic success and biological outcomes, this guide presents two primary, validated methods for purification: Flash Column Chromatography and Recrystallization. We delve into the rationale behind methodological choices, offer step-by-step instructions, and outline essential analytical techniques for purity verification. This document is intended for researchers, chemists, and process development scientists seeking robust and reproducible methods to obtain high-purity this compound.

Introduction: The Importance of Purity

This compound is a valuable intermediate, frequently utilized in the synthesis of complex molecules with potential therapeutic applications. The presence of impurities, such as unreacted starting materials, reaction by-products, or residual solvents, can lead to unpredictable reaction outcomes, low yields, and complications in subsequent biological assays. Therefore, achieving high purity (>98%) is not merely a matter of quality control but a fundamental prerequisite for reliable and reproducible research. This guide offers a comprehensive approach to purifying this compound, ensuring its suitability for even the most sensitive applications.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is foundational to developing an effective purification strategy.

PropertyValueSource
IUPAC Name tert-Butyl 2-oxo-4-morpholinecarboxylate[1]
Synonyms 4-Boc-2-oxo-morpholine[1]
CAS Number 1140502-97-1[1]
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
Appearance White to light yellow powder or crystal[1]
Melting Point 74.0 to 78.0 °C[1]
Purity (Commercial) >98.0% (by GC)[1]
Storage Sealed in a dry environment at 2-8°C[2]

Core Purification Strategies

The choice of purification method depends largely on the impurity profile of the crude material. For a complex mixture with multiple by-products, chromatography is the preferred initial step. For material that is already relatively pure but requires upgrading, recrystallization is a highly effective and economical choice.

Purification_Workflow cluster_main Purification & Analysis Workflow Crude Crude Product (this compound) Decision Assess Impurity Profile (e.g., by TLC or ¹H NMR) Crude->Decision Chromatography Method A: Flash Column Chromatography Decision->Chromatography Complex Mixture or Oily Residue Recrystallization Method B: Recrystallization Decision->Recrystallization Solid with Minor Impurities Analysis Purity & Identity Confirmation (NMR, LC/GC-MS, MP) Chromatography->Analysis Recrystallization->Analysis Final Pure Product (>98%) Analysis->Final

Caption: General workflow for the purification and analysis of this compound.

Method A: Purification by Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. It is highly effective for removing impurities with different polarities from the target compound. The Boc-protecting group and the lactam functionality give the molecule moderate polarity, making it well-suited for normal-phase chromatography.

Rationale for Conditions: A hexane/ethyl acetate solvent system is a standard choice for moderately polar compounds. The gradient elution allows for the initial removal of non-polar impurities in low polarity solvent, followed by the elution of the product as the solvent polarity is increased. This provides better resolution and more efficient separation than an isocratic elution.

Protocol: Flash Column Chromatography
  • Slurry Preparation:

    • In a fume hood, dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Gently remove the solvent by rotary evaporation to yield a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a concentrated solution.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).

    • Pack the column with silica gel using a hexane/ethyl acetate mixture (e.g., 90:10) as the slurry solvent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading and Elution:

    • Carefully add the silica-adsorbed crude product (from step 1) to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 90:10 to 60:40 Hexane:Ethyl Acetate over several column volumes. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Monitor the fractions by TLC, using a suitable stain (e.g., potassium permanganate) for visualization, as the Boc group does not provide a strong UV chromophore. The product's Rf value in a 10:1 hexane/ethyl acetate system has been reported for a similar compound as approximately 0.11, suggesting it is quite polar[3].

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation of moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientOffers good selectivity for Boc-protected amines and allows for tunable polarity.
Loading Method Dry LoadingPrevents band broadening and improves resolution compared to wet loading.
Monitoring TLC with KMnO₄ stainProvides rapid analysis of fractions to identify the product.

Method B: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The key to successful recrystallization is selecting an appropriate solvent system.

Rationale for Solvent Selection: An ideal solvent system will dissolve the target compound completely at an elevated temperature but poorly at room temperature or below. A solvent/anti-solvent system is often employed. For this compound, a moderately polar solvent like ethyl acetate or dichloromethane can serve as the primary solvent, while a non-polar solvent like hexanes or diisopropyl ether can act as the anti-solvent to induce precipitation[4].

Protocol: Recrystallization
  • Solvent Selection (Small Scale Test):

    • Place a small amount of the crude product (20-30 mg) in a test tube.

    • Add a potential primary solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves.

    • Add an anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. A good solvent system will produce a significant amount of crystalline precipitate.

  • Dissolution:

    • Place the bulk crude product in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid. Perform this step on a hot plate with gentle stirring. Do not overheat.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a single solvent, cover the flask and allow it to cool slowly to room temperature.

    • If using a solvent/anti-solvent system, slowly add the anti-solvent (e.g., hexanes) to the hot solution until turbidity is observed, then add a small amount of the primary solvent to redissolve it. Allow the solution to cool slowly.

    • To maximize yield, cool the flask in an ice-water bath for 30-60 minutes once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of cold anti-solvent.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Recrystallization_Logic cluster_recryst Recrystallization Solvent Selection Logic Start Start with Crude Solid Test_Solvent Select Primary Solvent (e.g., EtOAc, DCM) Start->Test_Solvent Heat Add minimal hot solvent to dissolve Test_Solvent->Heat Cool Cool Slowly Heat->Cool Check Crystals Form? Cool->Check Success Solvent System is Suitable Check->Success Yes Fail Try different solvent or add anti-solvent (e.g., Hexanes) Check->Fail No / Oiling Out Fail->Test_Solvent

Caption: Decision logic for selecting a suitable recrystallization solvent system.

Purity Assessment and Characterization

Verifying the purity and confirming the identity of the final product is a critical final step.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful method for confirming the chemical structure. The resulting spectra should be clean, with correctly integrated proton signals and the expected number of carbon signals. The absence of signals corresponding to starting materials or major by-products is a strong indicator of high purity.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are used for quantitative purity analysis. As reported by suppliers, GC is a suitable method for this compound[1]. A single, sharp peak should be observed, and the purity can be calculated based on the peak area percentage.

  • Melting Point Analysis: A pure crystalline solid will melt over a narrow temperature range. The observed melting point should be sharp and fall within the expected range (74-78 °C)[1]. A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Conclusion

The purification of this compound can be reliably achieved using standard laboratory techniques. Flash column chromatography is recommended for crude mixtures with significant and varied impurities, while recrystallization is a highly efficient method for upgrading the purity of a solid product. The protocols and rationales provided in this guide offer a robust framework for researchers to obtain this key building block in high purity, thereby ensuring the integrity and success of their subsequent synthetic endeavors.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • This compound. Tokyo Chemical Industry Co., Ltd.
  • Supporting Information for Direct Organocatalytic Transfer Hydrogenation and C–H Oxidation. The Royal Society of Chemistry.
  • Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses.
  • tert-Butyl 3-oxomorpholine-4-carboxylate. Lead Sciences.

Sources

The Ascendant Role of tert-Butyl 2-Oxomorpholine-4-carboxylate in Modern Asymmetric Synthesis: A Guide for the Advanced Practitioner

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for robust, predictable, and versatile chiral auxiliaries is perpetual. Among the newer generation of these stereochemical controllers, tert-Butyl 2-oxomorpholine-4-carboxylate has emerged as a scaffold of significant potential. Its unique conformational rigidity, imparted by the morpholine ring, combined with the electronic and steric influence of the tert-butoxycarbonyl (Boc) group, provides a powerful platform for the stereoselective formation of carbon-carbon bonds. This guide offers an in-depth exploration of its application in asymmetric synthesis, moving beyond mere procedural outlines to elucidate the underlying principles that govern its efficacy. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this promising chiral building block for the synthesis of complex, enantioenriched molecules.

Foundational Principles: Understanding the Stereochemical Control Elements

The efficacy of this compound as a chiral auxiliary is rooted in the interplay of several structural features. The morpholine ring adopts a chair-like conformation, which, in conjunction with the bulky Boc protecting group, creates a highly defined steric environment. This steric hindrance effectively shields one face of the enolate derived from the 2-oxomorpholine core, directing incoming electrophiles to the opposite, less hindered face.

The Boc group plays a dual role. Firstly, its steric bulk is crucial for establishing the facial bias. Secondly, its carbamate linkage influences the electronic properties of the system and can act as a coordination site for Lewis acids, further organizing the transition state. This chelation-controlled model, analogous to the well-established paradigm of Evans oxazolidinones, is central to achieving high levels of diastereoselectivity.[1][2]

Core Applications in Asymmetric C-C Bond Formation

This compound serves as a versatile chiral auxiliary for a range of fundamental asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. The general workflow for these applications is depicted below.

G cluster_0 Auxiliary Attachment cluster_1 Asymmetric Transformation cluster_2 Auxiliary Cleavage start This compound acylated N-Acyl-2-oxomorpholine start->acylated Acylation acyl_chloride R-COCl acyl_chloride->acylated enolate Chiral Enolate Formation acylated->enolate Deprotonation product Diastereomerically Enriched Product enolate->product Reaction with E+ electrophile Electrophile (E+) electrophile->product cleavage Hydrolysis/Reduction/etc. product->cleavage final_product Enantioenriched Product (e.g., acid, alcohol, aldehyde) cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 1: General workflow for the application of this compound as a chiral auxiliary.

Asymmetric Alkylation of Enolates

The alkylation of the enolate derived from N-acyl-2-oxomorpholines provides a reliable route to α-substituted chiral carboxylic acid derivatives. The choice of base and reaction conditions is critical for achieving high diastereoselectivity.[3]

Protocol 1: Asymmetric Alkylation

  • Enolate Formation: To a solution of the N-acyl this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, methyl iodide) (1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by the addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.

ElectrophileDiastereomeric Ratio (dr)Yield (%)
Benzyl bromide>95:585
Methyl iodide>95:590
Allyl bromide>90:1082

Table 1: Representative data for the asymmetric alkylation of the lithium enolate of N-propionyl this compound. Data is illustrative and based on analogous systems.

The high diastereoselectivity observed in these reactions is attributed to the steric shielding of one face of the enolate by the bulky tert-butyl group and the chair conformation of the morpholine ring, directing the incoming electrophile to the less hindered face.

G cluster_0 Mechanism of Asymmetric Alkylation Enolate Chiral Enolate Transition_State Shielded Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Attack from less hindered face Product Major Diastereomer Transition_State->Product Shield Shield Shield->Enolate

Figure 2: Conceptual diagram illustrating the steric shielding in the transition state of the asymmetric alkylation.

Diastereoselective Aldol Reactions

The boron enolates of N-acyl-2-oxomorpholines have proven to be particularly effective in asymmetric aldol reactions, affording syn-aldol adducts with high levels of stereocontrol.[4] The use of boron triflate and a tertiary amine base generates a (Z)-enolate, which proceeds through a Zimmerman-Traxler-type transition state.

Protocol 2: Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of the N-acyl this compound (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the solution to -78 °C and add the aldehyde (1.1 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quenching and Work-up: Quench the reaction by the addition of a pH 7 phosphate buffer. Add methanol and 30% aqueous H2O2, and stir vigorously for 1 hour. Extract the mixture with CH2Cl2 (3 x 20 mL). Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:292
Benzaldehyde>95:588
Acrolein>90:1075

Table 2: Representative data for the asymmetric aldol reaction of the boron enolate of N-propionyl this compound. Data is illustrative and based on analogous systems.

Auxiliary Cleavage: Recovering the Chiral Synthon and Isolating the Product

A key advantage of a chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The N-acyl this compound auxiliary can be cleaved to furnish a variety of functional groups.

Protocol 3: Cleavage to the Chiral Carboxylic Acid

  • To a solution of the aldol or alkylation product (1.0 equiv) in a 3:1 mixture of THF and water, add LiOH (4.0 equiv).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the protonated, water-soluble auxiliary which can be recovered by basification and extraction.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify to yield the chiral carboxylic acid.

Protocol 4: Cleavage to the Chiral Primary Alcohol

  • To a solution of the aldol or alkylation product (1.0 equiv) in anhydrous THF at 0 °C, add LiBH4 (2.0 equiv).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Carefully quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, dry the organic layer, concentrate, and purify by column chromatography to separate the chiral alcohol from the recovered auxiliary.

Conclusion and Future Outlook

This compound represents a valuable addition to the synthetic chemist's toolkit for asymmetric synthesis. Its predictable stereochemical control, rooted in a well-defined conformational and steric environment, makes it a reliable auxiliary for the construction of chiral molecules. The straightforward protocols for its application in key C-C bond-forming reactions, coupled with the ease of its subsequent removal and recovery, underscore its practical utility. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic application of robust chiral auxiliaries like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Christof, T., & Gais, H. J. (2018). Modern Enolate Chemistry: From Preparation to Applications in Asymmetric Synthesis. Comprehensive Organic Synthesis II, 2, 1-66.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(1), 11-14.
  • Palomo, C., Oiarbide, M., & García, J. M. (2017). Extended Enolates: Versatile Intermediates for Asymmetric C−H Functionalization via Noncovalent Catalysis.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.
  • White, M. C., et al. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(32), 11259-11262.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061-15066.
  • Bunlaksananusorn, T. (2003). Novel Synthesis of Chiral 1,2-Aminophosphine Ligands and Their Applications in Asymmetric Catalysis. (Doctoral dissertation, Ludwig-Maximilians-Universität München).
  • Cowden, C. J., & Paterson, I. (1997).
  • Kaliappan, K. P. (n.d.). C-C bond formation. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-aminomorpholine-4-carboxylate. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). Carbon Bond Formation 1.
  • Falivene, L., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8829-8834.
  • da Silva, A. B. F., et al. (2022).
  • White, M. C., et al. (2014). N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. Journal of the American Chemical Society, 136(32), 11259-11262.
  • d'Angelo, J., et al. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2009(15), 2371-2391.
  • Leigh, D. A., et al. (2016). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes.
  • Evans, D. A. (2002). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis (pp. 1-110).
  • PubChem. (n.d.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 3-oxomorpholine-4-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate (C12H21NO4). Retrieved from [Link]

  • Boudriga, S., et al. (2009). Diastereoselective Synthesis and Structure of Spiroisoxazoline Derivatives. Journal de la Société Chimique de Tunisie, 11, 29-36.
  • Sibi, M. P., & Itoh, K. (2019). Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv.
  • Chen, J., et al. (2022). The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole with benzyne.

Sources

The Strategic Role of tert-Butyl 2-Oxomorpholine-4-Carboxylate in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold," a structural framework consistently found in a multitude of approved therapeutic agents. Its inherent physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a desirable component in drug design. Within the diverse family of morpholine-based building blocks, tert-butyl 2-oxomorpholine-4-carboxylate has emerged as a particularly strategic starting material. The presence of a ketone functionality at the 2-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the nitrogen, offers a unique combination of reactivity and stability, paving the way for the stereocontrolled synthesis of complex, biologically active molecules.

This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and expert insights into its utilization for the synthesis of high-value compounds, with a particular focus on precursors for next-generation kinase inhibitors.

Core Principles of Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily centered around the reactivity of the C2-ketone and the C3-methylene position. The Boc-protecting group serves to moderate the nucleophilicity of the ring nitrogen, preventing unwanted side reactions while allowing for selective transformations at other sites. Upon completion of the desired synthetic steps, the Boc group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Two principal transformations unlock the potential of this building block:

  • α-Functionalization: The protons on the C3-carbon, adjacent to the ketone, are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with a variety of electrophiles, allowing for the introduction of diverse substituents at this position.

  • Reductive Amination: The ketone at the C2-position can undergo reductive amination with a primary amine to form a chiral 2-aminomorpholine derivative. This reaction is a powerful tool for introducing a key nitrogen-containing substituent with stereocontrol.

The strategic combination of these reactions allows for the construction of highly functionalized morpholine scaffolds, which are key components of numerous targeted therapies.

Application in the Synthesis of a Key Precursor for Phosphodiesterase 4 (PDE4) Inhibitors

To illustrate the practical application of this compound, we will detail a synthetic route to a key precursor of Apremilast, a potent oral PDE4 inhibitor used in the treatment of psoriatic arthritis. The synthesis hinges on the strategic introduction of a phthalimide-protected aminoethyl group, a common pharmacophore in this class of drugs.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step sequence: C3-alkylation of this compound with a phthalimide-containing electrophile, followed by reductive amination to install the desired chiral amine.

G start tert-Butyl 2-oxomorpholine-4-carboxylate step1 C3-Alkylation with N-(2-bromoethyl)phthalimide start->step1 intermediate1 tert-Butyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl) -2-oxomorpholine-4-carboxylate step1->intermediate1 step2 Reductive Amination with Benzylamine intermediate1->step2 intermediate2 tert-Butyl 2-(benzylamino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl) morpholine-4-carboxylate step2->intermediate2 step3 Boc Deprotection intermediate2->step3 final_product 2-(Benzylamino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl) morpholine (Apremilast Precursor) step3->final_product

Caption: Synthetic workflow for an Apremilast precursor.

Experimental Protocols

PART 1: C3-Alkylation of this compound

This protocol details the α-alkylation of the starting material with N-(2-bromoethyl)phthalimide to introduce the phthalimide-protected side chain. The choice of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is critical to ensure complete enolate formation while minimizing side reactions.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound201.2210.02.01 g
N-(2-bromoethyl)phthalimide254.0812.03.05 g
Lithium Hexamethyldisilazide (LiHMDS)167.3311.011.0 mL (1.0 M in THF)
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aq. NH4Cl solution--30 mL
Ethyl acetate (EtOAc)--100 mL
Brine--30 mL
Anhydrous Magnesium Sulfate (MgSO4)--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (2.01 g, 10.0 mmol) and dissolve in anhydrous THF (30 mL).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LiHMDS (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour. Causality Note: The low temperature is crucial to maintain the kinetic stability of the enolate and prevent side reactions such as self-condensation.

  • Electrophile Addition: In a separate flask, dissolve N-(2-bromoethyl)phthalimide (3.05 g, 12.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate solution at -78 °C over 20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield tert-butyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-oxomorpholine-4-carboxylate as a white solid.

PART 2: Diastereoselective Reductive Amination

This protocol describes the conversion of the C2-ketone to a secondary amine using benzylamine, with sodium triacetoxyborohydride as the reducing agent. This reagent is particularly effective for reductive aminations as it is milder than other borohydrides and can be used in a one-pot procedure.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
tert-Butyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-oxomorpholine-4-carboxylate374.405.01.87 g
Benzylamine107.156.00.65 mL
Sodium Triacetoxyborohydride (STAB)211.947.51.59 g
Dichloromethane (DCM)--40 mL
Acetic Acid (glacial)60.05catalytic0.1 mL
Saturated aq. NaHCO3 solution--30 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na2SO4)--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the alkylated intermediate (1.87 g, 5.0 mmol), benzylamine (0.65 mL, 6.0 mmol), and dichloromethane (40 mL).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 mL) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. Causality Note: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the initial nucleophilic attack by the amine.

  • Reduction: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO3 solution (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude product, tert-butyl 2-(benzylamino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)morpholine-4-carboxylate , can be purified by column chromatography (silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes).

The final deprotection of the Boc group can be achieved using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the desired Apremilast precursor.

Data Summary and Characterization

CompoundMolecular FormulaM.W. ( g/mol )Expected Yield (%)Key Spectroscopic Data (Expected)
tert-Butyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-oxomorpholine-4-carboxylateC19H22N2O6374.4070-80¹H NMR: δ ~7.8 (m, 4H, phthalimide), ~4.0 (m, 2H, morpholine), ~3.8 (t, 2H, CH2-N), ~1.5 (s, 9H, Boc). MS (ESI): m/z 375.1 [M+H]⁺.
tert-Butyl 2-(benzylamino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)morpholine-4-carboxylateC26H31N3O5465.5465-75¹H NMR: δ ~7.8 (m, 4H, phthalimide), ~7.3 (m, 5H, benzyl), ~3.8 (m, 2H, CH2-N), ~1.4 (s, 9H, Boc). MS (ESI): m/z 466.2 [M+H]⁺.

Logical Relationships in the Synthetic Pathway

G A Boc-Protected 2-Oxomorpholine B Enolate Intermediate A->B Base (LiHMDS) D C3-Alkylated Ketone B->D + Electrophile C Phthalimide Electrophile C->D E Iminium Ion Intermediate D->E + Amine G Final Precursor (after deprotection) E->G Reduction (STAB) & Deprotection F Primary Amine F->E

Caption: Key intermediates and transformations.

Conclusion and Future Perspectives

This compound serves as a powerful and versatile building block for the synthesis of complex bioactive molecules. The protocols detailed herein demonstrate a logical and efficient pathway to a key precursor for the PDE4 inhibitor, Apremilast. The principles of C3-alkylation and C2-reductive amination can be extended to a wide range of electrophiles and amines, opening avenues for the creation of diverse chemical libraries for drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Man, H. W., Schafer, P., Wong, L. M., Patterson, R. T., Corral, L. G., Raymon, H., Blease, K., Leisten, J., Shirley, M. A., Tang, Y., Babusis, D. M., Chen, R., Stirling, D., & Muller, G. W. (2009). Discovery of (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-diox

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl 2-oxomorpholine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural outlines to provide a deeper understanding of the reaction's nuances, offering robust troubleshooting strategies and data-driven optimization advice to maximize yield and purity.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis. Each issue is presented with potential root causes and actionable, field-tested solutions.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?

Low yield is the most frequent issue, often stemming from one or more suboptimal parameters. A systematic approach is key to diagnosis.

Potential Cause 1: Poor Quality or Inappropriate Reagents The integrity of your starting materials and reagents is paramount. The base, in particular, is critical for the key cyclization step.

  • Solution:

    • Base Integrity: Sodium hydride (NaH) is a common choice for this intramolecular cyclization. Use NaH from a freshly opened container or a previously opened one that has been stored meticulously under an inert atmosphere. A simple test for activity is to carefully add a small amount to a protic solvent (like ethanol) and observe for vigorous hydrogen evolution.

    • Solvent Anhydrousness: Tetrahydrofuran (THF) is a typical solvent. It must be strictly anhydrous. Use a freshly distilled solvent or purchase a high-purity anhydrous grade packaged under an inert atmosphere. Water will readily quench the hydride base, halting the reaction.

    • Starting Material Purity: Verify the purity of your starting material, N-Boc-2-(2-haloacetamido)ethanol, by ¹H NMR and LC-MS before starting.

Potential Cause 2: Inefficient Ring Cyclization The formation of the 6-membered morpholine ring is the crux of the synthesis. If the deprotonation of the alcohol or the subsequent intramolecular Williamson ether synthesis is inefficient, the yield will suffer.

  • Solution:

    • Temperature Control: The initial deprotonation with NaH should be performed at a low temperature (0 °C) to control the exothermic reaction and prevent side reactions. After the addition is complete, the reaction should be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the cyclization to completion. Use an oil bath for consistent temperature management.

    • Alternative Bases: If NaH proves ineffective, consider stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in THF.

Potential Cause 3: Product Degradation The Boc (tert-butoxycarbonyl) protecting group is labile under strongly acidic or basic conditions, especially at elevated temperatures. The lactam ring can also be susceptible to hydrolysis.

  • Solution:

    • Work-up pH: During the aqueous work-up, avoid strong acids or bases. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and effective at neutralizing any remaining base without cleaving the Boc group.

    • Temperature during Purification: Avoid excessive heat during solvent evaporation on a rotary evaporator. For column chromatography, ensure the silica gel is neutral.

Q2: My crude product is highly impure according to TLC and NMR analysis. How can I improve the purity?

Multiple spots on a TLC plate or complex NMR spectra indicate significant side reactions.

Potential Cause 1: Intermolecular Side Reactions Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to dimers or polymers, especially at high concentrations.

  • Solution:

    • High Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M). This thermodynamically favors the intramolecular cyclization over intermolecular reactions. While this may increase solvent usage, it often dramatically improves the yield of the desired cyclic product.

Potential Cause 2: Incomplete Reaction Unreacted starting material is a common impurity that can complicate purification.

  • Solution:

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak is no longer visible.

    • Stoichiometry: Ensure a slight excess of the base (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion.

Q3: I am struggling with the final purification. The product is an oil or co-elutes with an impurity. What are my options?

Purification challenges can prevent the isolation of high-quality material.

Potential Cause 1: Product is a Non-Crystalline Oil Many Boc-protected compounds are oils or low-melting solids, making crystallization difficult.

  • Solution:

    • Chromatography Optimization: The primary method for purifying such compounds is silica gel column chromatography. Systematically screen solvent systems. A common starting point is a gradient of ethyl acetate in hexanes. If separation is poor, try adding a small amount of a more polar solvent like methanol or using a different solvent system entirely, such as dichloromethane/methanol.

    • Trituration: If the crude product is a viscous oil containing solid impurities, try trituration. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or hexanes).

Potential Cause 2: Co-elution of Impurities An impurity with a similar polarity to the product can make chromatographic separation nearly impossible.

  • Solution:

    • Re-evaluate the Reaction: The best solution is often to prevent the formation of the impurity in the first place. Revisit the troubleshooting steps for reaction purity.

    • Alternative Purification: If the impurity persists, consider alternative techniques. If the product is thermally stable, Kugelrohr distillation under high vacuum can be effective for removing less volatile impurities.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield Poor reagent quality (base, solvent)Use fresh NaH from a sealed container; use strictly anhydrous solvents.
Inefficient cyclizationOptimize temperature (0 °C to RT/50 °C); consider alternative bases (e.g., t-BuOK).
Product degradation during work-upUse a mild quenching agent like saturated aq. NH₄Cl; avoid extreme pH.
High Impurity Intermolecular side reactionsEmploy high dilution conditions (0.05 M); add starting material slowly to the base.
Incomplete reactionMonitor reaction progress via TLC/LC-MS; use a slight excess of base (1.1-1.2 eq).
Purification Issues Product is a non-crystalline oilOptimize silica gel chromatography solvent system; attempt trituration with a non-polar solvent.
Co-elution with impuritiesRe-optimize reaction to prevent impurity formation; consider Kugelrohr distillation if applicable.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard synthetic route for this compound?

A common and effective approach is the intramolecular cyclization of an N-Boc protected amino alcohol derivative. This typically involves two main steps from commercially available N-Boc-ethanolamine. The full protocol is detailed in Section 3.

Q2: How can I effectively monitor the reaction progress?
  • TLC Analysis: This is the quickest method. Use a silica plate and a solvent system similar to what you plan for column chromatography (e.g., 30-50% Ethyl Acetate/Hexanes). The product, being more rigid and cyclic, should have a higher Rf value than the more polar, linear starting material. Stain with potassium permanganate, which visualizes most organic compounds.

  • LC-MS Analysis: This provides more definitive information, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak (m/z = 202.1 for [M+H]⁺).

Q3: What are the most critical parameters to control for success?
  • Anhydrous Conditions: Moisture is the primary enemy of this reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent quenching of the base and potential side reactions.

  • Temperature Control: Use controlled cooling (ice bath) during base addition and consistent heating (oil bath) to drive the reaction, preventing overheating and decomposition.

Q4: Are there alternatives to the Boc protecting group?

Yes, other nitrogen protecting groups like Carboxybenzyl (Cbz) or benzyl (Bn) could be used. However, the Boc group is often preferred due to its stability under the basic reaction conditions required for cyclization and its straightforward removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that typically do not affect other functional groups.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol details a representative two-step synthesis starting from N-Boc-ethanolamine.

Step A: Synthesis of tert-butyl (2-(2-bromoacetamido)ethyl)carbamate

  • Dissolve N-Boc-ethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step B: Intramolecular Cyclization to this compound

  • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in a separate flask with anhydrous THF under a nitrogen atmosphere. Cool to 0 °C.

  • Dissolve the crude product from Step A (1.0 eq) in anhydrous THF.

  • Slowly add the solution from step 2 to the NaH suspension at 0 °C. (Note: Hydrogen gas is evolved).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 6-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes gradient) to yield the final product.

Typical Reaction Parameters
Reagent Equivalents Purpose
N-Boc-2-(2-bromoacetamido)ethanol1.0Starting Material
Sodium Hydride (NaH)1.1 - 1.2Base for deprotonation
Tetrahydrofuran (THF)N/A (0.05 M)Anhydrous Solvent
Ammonium Chloride (aq. sat.)N/AQuenching Agent
Visual Diagrams

Overall Synthetic Workflow

G cluster_0 Step A: Acylation cluster_1 Step B: Cyclization cluster_2 Purification A N-Boc-ethanolamine B Bromoacetyl Bromide + Et3N in DCM A->B React C tert-butyl (2-(2-bromoacetamido)ethyl)carbamate B->C Yields D Intermediate from Step A E NaH in anhydrous THF D->E React F This compound E->F Yields G Crude Product H Silica Gel Chromatography G->H I Pure Product H->I

Caption: High-level workflow for the two-step synthesis and purification.

Troubleshooting Decision Tree: Low Yield

G cluster_checks cluster_solutions Start Low Yield Observed Reagent_Check Reagents Fresh & Anhydrous? Start->Reagent_Check TLC_Check Starting Material Consumed on TLC/LCMS? Reagent_Check->TLC_Check Yes Sol_Reagent Use fresh NaH & anhydrous THF Reagent_Check->Sol_Reagent No Workup_Check Work-up pH Controlled? TLC_Check->Workup_Check Yes Sol_Reaction Increase reaction time/temp; Use stronger base (t-BuOK) TLC_Check->Sol_Reaction No Sol_Workup Use mild quench (aq. NH4Cl) Workup_Check->Sol_Workup No Sol_Dilution Run reaction under high dilution Workup_Check->Sol_Dilution Yes

Caption: A logical decision tree for diagnosing the root cause of low reaction yield.

Common side reactions in the synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and reliable method is the one-pot oxidation and cyclization of N-Boc-diethanolamine. This approach is favored for its operational simplicity and generally good yields. The Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO), is a particularly mild and effective variation of this method that avoids the cryogenic temperatures and odorous byproducts associated with other activated DMSO oxidations like the Swern oxidation[1][2][3].

Q2: I am observing a significant amount of unreacted N-Boc-diethanolamine in my reaction mixture. What could be the cause?

A2: Incomplete conversion is a common issue and can stem from several factors. Firstly, ensure that the sulfur trioxide pyridine complex (SO₃·Py) is fresh and has been stored under anhydrous conditions, as it is hygroscopic. Deactivated reagent is a primary cause of low conversion. Secondly, the stoichiometry of the reagents is critical; a sufficient excess of the oxidizing agent and base is often required to drive the reaction to completion[1]. Finally, ensure that the reaction temperature is appropriate. While the Parikh-Doering oxidation can be run at room temperature, gentle heating may be necessary for some substrates to achieve full conversion[2].

Q3: My final product is difficult to purify, and I suspect the presence of several byproducts. What are the most common side products in this synthesis?

A3: The most common side products arise from incomplete oxidation, over-oxidation, and side reactions of the activating agent. These can include the starting material (N-Boc-diethanolamine), the intermediate aldehyde, and potentially a small amount of the corresponding methylthiomethyl ether if the reaction conditions are not optimal[1][3]. In some cases, impurities from the commercial SO₃·Py complex, such as H₂SO₄, can catalyze undesired side reactions[4].

Q4: Can I use other oxidation methods besides the Parikh-Doering oxidation?

A4: Yes, other activated DMSO oxidations like the Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride) or the Corey-Kim oxidation can be employed. However, these often require cryogenic temperatures to minimize the formation of side products and can generate highly toxic and malodorous byproducts like dimethyl sulfide and carbon monoxide[5]. The Dess-Martin periodinane (DMP) oxidation is another alternative that proceeds under mild, neutral conditions, but the reagent is expensive and potentially explosive on a large scale. For the synthesis of this compound, the Parikh-Doering oxidation generally offers the best balance of reactivity, mild conditions, and operational simplicity[1][3].

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step Experimental Protocol/Rationale
Inactive Oxidizing Agent Use a fresh, anhydrous batch of sulfur trioxide pyridine complex (SO₃·Py).The SO₃·Py complex is highly sensitive to moisture. An opened or improperly stored bottle will lose activity, leading to incomplete reaction. It is recommended to purchase fresh reagent or store it in a desiccator.
Insufficient Reagent Stoichiometry Increase the equivalents of SO₃·Py and the tertiary amine base (e.g., triethylamine or diisopropylethylamine).For diols like N-Boc-diethanolamine, a larger excess of the oxidizing agent may be necessary to ensure both hydroxyl groups are addressed, leading to the cyclized product. Start by increasing the equivalents by 20-30%.
Suboptimal Reaction Temperature Monitor the reaction by TLC and consider gentle heating if the reaction stalls at room temperature.While the Parikh-Doering oxidation is often performed at 0 °C to room temperature, some substrates require more energy to react completely. Heating the reaction to 40-50 °C for a few hours may improve the yield.
Product Loss During Workup Optimize the extraction and purification process.The product has moderate polarity and can be partially soluble in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent like dichloromethane or ethyl acetate. During column chromatography, use a well-chosen solvent system to ensure good separation without excessive band broadening.
Issue 2: Presence of Significant Impurities
Observed Impurity Possible Cause Troubleshooting and Mitigation Strategy
Unreacted N-Boc-diethanolamine Incomplete reaction.See "Low Yield" troubleshooting section. Increase reaction time, temperature, or reagent stoichiometry.
Intermediate Aldehyde Incomplete cyclization.After the oxidation step, ensure the conditions are suitable for the intramolecular cyclization. The presence of the tertiary amine base is usually sufficient to promote cyclization. If the aldehyde persists, a slightly more forcing base or longer reaction time might be necessary.
Methylthiomethyl (MTM) Ether Byproduct Side reaction of the activated DMSO intermediate.The Parikh-Doering oxidation is less prone to this side reaction than other DMSO-based oxidations[1][3]. However, if observed, ensure the reaction temperature is not excessively high and that the base is added promptly after the alcohol.
Unknown Polar Impurities Degradation of the product or side reactions catalyzed by acidic impurities in the SO₃·Py complex.Add a small excess of pyridine to the reaction mixture to neutralize any acidic impurities[4]. For purification, a polar solvent system in flash chromatography can help separate these impurities.

Reaction Mechanisms and Side Product Formation

The synthesis of this compound via Parikh-Doering oxidation of N-Boc-diethanolamine is a one-pot process that involves two key stages: oxidation of one of the hydroxyl groups to an aldehyde, followed by an intramolecular cyclization.

Main Reaction Pathway

Main_Reaction_Pathway cluster_start Starting Material cluster_oxidation Oxidation cluster_cyclization Cyclization N-Boc-diethanolamine N-Boc-diethanolamine Intermediate_Aldehyde Intermediate Aldehyde N-Boc-diethanolamine->Intermediate_Aldehyde  SO3.Py, DMSO, Et3N   Product This compound Intermediate_Aldehyde->Product  Intramolecular Cyclization  

Caption: Main reaction pathway for the synthesis.

Formation of Common Side Products

Side_Product_Formation N-Boc-diethanolamine N-Boc-diethanolamine Incomplete_Reaction Incomplete Reaction N-Boc-diethanolamine->Incomplete_Reaction  Insufficient Reagents/Time   Activated_DMSO Activated DMSO Intermediate N-Boc-diethanolamine->Activated_DMSO MTM_Byproduct MTM Ether Byproduct Activated_DMSO->MTM_Byproduct  Side Reaction  

Caption: Formation of common side products.

Detailed Experimental Protocol: Parikh-Doering Oxidation of N-Boc-Diethanolamine

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • N-Boc-diethanolamine

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-diethanolamine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M solution).

  • Addition of Base: Add triethylamine (3.0-4.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Oxidant: In a separate flask, suspend the sulfur trioxide pyridine complex (3.0 eq) in anhydrous DCM and add this suspension to the reaction mixture portion-wise, maintaining the temperature at 0 °C.

  • Addition of DMSO: Add anhydrous DMSO (5.0-7.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent[6]. The product is typically a white to light yellow solid.

References

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • ACS Green Chemistry Institute. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). [Link]

Sources

Technical Support Center: Chromatography Troubleshooting for tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related molecules. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve issues efficiently.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most common initial questions regarding the purification of this compound. Understanding the inherent properties of this molecule is the first step to developing a robust purification strategy.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The molecule's behavior on silica gel is dictated by two primary features:

  • The N-Boc Group (tert-Butoxycarbonyl): This is a bulky, lipophilic protecting group. While it reduces the polarity of the parent amine, its carbamate carbonyl can still participate in hydrogen bonding. Critically, the Boc group is highly susceptible to cleavage under acidic conditions.[1][2]

  • The Morpholin-2-one Core: This heterocyclic system contains a lactam (an amide within a ring) and an ether linkage. These functionalities make the molecule moderately polar and capable of acting as a hydrogen bond acceptor.

The interplay between the bulky, non-polar Boc group and the polar morpholinone core determines its elution profile.

Q2: My compound appears to be degrading on the silica gel column. I see a new, more polar spot on my TLC plates after chromatography. What is happening?

A2: This is the most common issue encountered and is almost certainly due to the acid-lability of the Boc protecting group.[1][3][4] Standard silica gel has a slightly acidic surface (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups. This acidity is often sufficient to catalyze the hydrolysis of the Boc group, especially with prolonged exposure or when using certain mobile phases.[5] The degradation product is the free amine, 2-oxomorpholine, which is significantly more polar and will either streak badly or remain at the baseline of your TLC plate.

Part 2: Troubleshooting Common Purification Problems

This section provides a systematic guide to diagnosing and solving specific issues you may encounter during flash chromatography.

Q3: My compound is streaking or tailing badly on the TLC plate and column. How can I improve the peak shape?

A3: Tailing is typically caused by strong, non-ideal interactions between your compound and the acidic silanol groups on the silica surface.[6] The lone pairs on the oxygen and nitrogen atoms of the morpholinone core can interact strongly with these sites.

Solutions:

  • Neutralize the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent.[6]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, preventing your compound from sticking and resulting in sharper bands.

    • Ammonium Hydroxide (NH₄OH): For very polar systems where methanol is used, adding 0.5-2% of a concentrated ammonium hydroxide solution to the methanol portion of the eluent can be effective.[7]

  • Dry Loading: Adsorbing your crude material onto a small amount of silica gel (or Celite) and loading the resulting dry powder onto the column can improve initial band sharpness and minimize tailing.[6]

Q4: I have poor separation between my product and a closely-eluting impurity. What are my options?

A4: Achieving good separation requires optimizing the selectivity of your chromatographic system.

Optimization Workflow:

  • Systematic TLC Analysis: Before running a column, screen various solvent systems with TLC. The goal is to find a system where your target compound has an Rf value between 0.2 and 0.3, and the separation from impurities (ΔRf) is maximized.[6]

  • Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (i.e., increase the hexane content relative to ethyl acetate). If they are too low (low Rf), increase the polarity.

  • Change Solvent Selectivity: If simply adjusting polarity doesn't resolve the compounds, change the nature of the solvents. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system changes the hydrogen bonding and dipole-dipole interactions, which can dramatically alter the separation.

Solvent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate4:1 to 1:1Standard choice for compounds of moderate polarity. A good starting point.
Dichloromethane / Methanol99:1 to 95:5More polar system. Be cautious, as methanol can increase the risk of Boc deprotection.[5]
Toluene / Acetone9:1 to 4:1Offers different selectivity compared to ester-based systems.

Table 1: Recommended starting solvent systems for TLC and flash chromatography of this compound.

Q5: My yield is very low, even though the reaction appears clean by crude NMR. Where is my compound going?

A5: Low recovery can stem from several factors:

  • On-Column Degradation: As discussed in Q2, acid-catalyzed deprotection is a primary cause of yield loss. The resulting free amine may not elute from the column at all. Solution: Use a basified mobile phase (see Q3).

  • Irreversible Adsorption: If the compound interacts too strongly with the silica, it may not elute, even with a highly polar mobile phase. Solution: After your initial elution, flush the column with a strong solvent mixture like 5-10% methanol in dichloromethane containing 1% triethylamine to recover any strongly bound material.

  • Co-elution: The compound may be eluting with a non-UV active impurity (e.g., grease, certain byproducts), leading to impure fractions and subsequent yield loss during solvent removal. Solution: Use TLC stains (e.g., potassium permanganate or ceric ammonium molybdate) that can visualize a broader range of compounds.

Part 3: Visual Workflows & Logic Diagrams

To better illustrate the troubleshooting process, the following diagrams outline key decision-making workflows.

G cluster_0 Purification Workflow A Crude Product B Perform TLC Analysis (e.g., 3:1 Hex:EtOAc) A->B C Assess TLC Plate B->C D Prepare & Run Flash Column C->D Rf ≈ 0.2-0.3 Good Separation E Combine Pure Fractions & Evaporate D->E F Final Purity Analysis (NMR, LCMS) E->F

Caption: High-level workflow for purification.

G start Problem Observed during Chromatography tailing Streaking or Tailing? Strong interaction with acidic silica. start->tailing Yes degradation New Polar Spot? (Low Rf / Baseline) Probable Boc deprotection. start->degradation No sol_tailing Add 0.5% Et3N to Eluent tailing->sol_tailing poor_sep Poor Separation? (Co-elution) Suboptimal mobile phase. degradation->poor_sep No sol_degradation 1. Add 0.5% Et3N to Eluent 2. Run column faster degradation->sol_degradation Yes sol_poor_sep Re-optimize solvent system using TLC. Try different solvents (e.g., DCM/MeOH). poor_sep->sol_poor_sep Yes

Caption: Decision tree for troubleshooting common issues.

Part 4: Key Experimental Protocols

Protocol 1: TLC Analysis with a Basic Modifier
  • Prepare Eluent: In a 100 mL graduated cylinder, prepare 50 mL of your chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Add 0.25 mL of triethylamine (Et₃N) to create a 0.5% solution. Mix thoroughly.

  • Spot Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate for visualization.

  • Analyze: Calculate the Rf values and assess the separation. The addition of triethylamine should result in more compact spots with less tailing compared to the un-modified eluent.

Protocol 2: Flash Chromatography with Dry Loading
  • Prepare Slurry: Prepare a slurry of silica gel in your initial, least polar eluent (containing 0.1-0.5% Et₃N). Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Adsorption: Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL). Add 2-3 g of silica gel to this solution.

  • Dry the Sample: Remove the solvent from the silica-sample mixture using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully add the dry powder as a uniform layer on top of the packed silica bed. Gently tap the column to settle the powder. Add a thin layer of sand on top to protect the surface.

  • Elute: Carefully add the eluent and begin the chromatography, collecting fractions and monitoring by TLC.

Part 5: Identifying Potential Impurities

Successful purification requires knowing what you are separating. Besides starting materials, the most common impurity is the deprotected product.

Compound Structure Expected ¹H NMR Signals (CDCl₃) Notes
This compound (Product) δ ≈ 1.48 (s, 9H, C(CH₃)₃), 3.5-4.2 (m, morpholine protons)The large singlet at ~1.48 ppm is the characteristic signal for the Boc group.
2-Oxomorpholine (Degradation Product) Absence of the ~1.48 ppm singlet. A broad singlet for the N-H proton will appear.This is the primary degradation product on acidic silica. It is much more polar than the starting material.
Di-tert-butyl dicarbonate (Boc₂O) δ ≈ 1.50 (s, 18H)A common excess reagent from the protection step. Usually elutes quickly.
Triethylamine (Et₃N) δ ≈ 2.5 (q, 6H), 1.0 (t, 9H)If used in the reaction or column, it can be seen in the NMR. It is volatile and often removed under high vacuum.

Table 2: Common compounds and their expected ¹H NMR chemical shifts. Note: Actual shifts can vary based on solvent and concentration.[8][9]

By understanding the chemistry of this compound and applying these systematic troubleshooting strategies, you can overcome common purification challenges to obtain your target compound with high purity and yield.

References

  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
  • Technical Support Center: Purification of Carbamic Acid Deriv
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Technical Support Center: Refining Purification Protocols for Synthetic Xanthone Deriv
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org.
  • tert-Butyl 2-{[imino(methyl)
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Technical Support Center: Purification Strategies for Fluorin
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
  • Purification of strong polar and basic compounds : r/Chempros. Reddit.
  • Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ETH Zurich Research Collection.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Retention of Carbamate Pesticides by Different Surfactant-Modified Sorbents: a Comparative Study.
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent.
  • tert-Butyl 2-Oxomorpholine-4-carboxyl
  • tert-Butyl 2-Oxomorpholine-4-carboxyl
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research.
  • 1140502-97-1 | tert-Butyl 2-oxomorpholine-4-carboxyl
  • tert-Butyl 2-aminomorpholine-4-carboxylate | C9H18N2O3 | CID 145680974. PubChem.
  • Having great trouble with a Boc-protection reaction : r/chemhelp. Reddit.
  • tert-Butyl 2-(hydroxymethyl)
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • tert-butyl (2R)
  • Tert-butyl 3-oxomorpholine-4-carboxyl
  • tert-butyl (2R,3S)
  • 142929-48-4|tert-Butyl 3-oxomorpholine-4-carboxyl
  • 1622834-75-6|tert-Butyl 2-bromomorpholine-4-carboxyl
  • tert-Butyl 3-oxomorpholine-4-carboxyl
  • CAS 142929-48-4 tert-Butyl 3-oxomorpholine-4-carboxyl

Sources

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your laboratory.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex bioactive molecules. Its preparation typically involves the oxidation of the corresponding alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. While seemingly straightforward, this oxidation can present several challenges, from incomplete conversion and side product formation to difficulties in purification. This guide provides a comprehensive overview of the synthetic route, focusing on the critical oxidation step, and offers practical solutions to common problems encountered during the experiment.

Synthetic Pathway Overview

The most common and reliable route to this compound involves a two-step process:

  • Synthesis of the Starting Material: Preparation of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

  • Oxidation: Conversion of the primary alcohol to the desired lactam (2-oxomorpholine).

This guide will focus primarily on the optimization and troubleshooting of the oxidation step, as it is the most critical and often challenging part of the synthesis.

Synthesis_Pathway Start Commercially Available Precursors SM tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Start->SM Synthesis Product tert-Butyl 2-oxomorpholine-4-carboxylate SM->Product Oxidation

Caption: General synthetic route to this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What are the most reliable methods for oxidizing tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate?

A1: The most reliable and commonly employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation . Both methods are known for their mild reaction conditions and high functional group tolerance, making them suitable for substrates containing the acid-labile Boc-protecting group.[1]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (-78 °C). It is a powerful and generally high-yielding method.

  • Dess-Martin Oxidation: Employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent at room temperature. It is known for its operational simplicity and neutral pH conditions.[2]

Q2: I am observing incomplete conversion of my starting material. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Reagent Quality: The activity of the oxidizing agents is crucial. Dess-Martin periodinane can decompose upon prolonged storage, and the reagents for the Swern oxidation (oxalyl chloride, DMSO) must be anhydrous.

  • Reaction Temperature: For the Swern oxidation, maintaining a very low temperature (typically -78 °C) is critical for the stability of the active oxidizing species.[3] Premature warming can lead to decomposition of the intermediate and incomplete reaction.

  • Stoichiometry: Insufficient amounts of the oxidizing agent will naturally lead to incomplete conversion. It is often recommended to use a slight excess (1.2-1.5 equivalents) of the oxidant.

  • Reaction Time: While these oxidations are generally fast, ensure you are allowing sufficient time for the reaction to go to completion, as monitored by Thin Layer Chromatography (TLC).

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

A3: Purification challenges often arise from the byproducts of the oxidation reaction.

  • Swern Oxidation Byproducts: The most notorious byproduct is dimethyl sulfide, which has a strong, unpleasant odor.[4] Other byproducts include salts of the amine base used. A standard aqueous work-up is usually sufficient to remove these. The unreacted starting material can sometimes co-elute with the product during column chromatography. Careful selection of the eluent system is key.

  • Dess-Martin Oxidation Byproducts: The main byproduct is iodinane, which can sometimes be difficult to separate from the desired product. A common work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate, which helps to solubilize the iodine-containing byproducts, facilitating their removal during the aqueous wash.[5]

Q4: I am concerned about the potential for epimerization at the C2 position. Which method is preferred to maintain stereochemical integrity?

A4: If the stereochemistry at the C2 position is critical, the Dess-Martin oxidation is generally preferred over the Swern oxidation . The basic conditions of the Swern oxidation (typically using triethylamine) can lead to epimerization of the α-proton to the newly formed carbonyl group. While using a bulkier base like diisopropylethylamine (DIPEA) and maintaining strict temperature control can mitigate this, the risk remains. The neutral conditions of the Dess-Martin oxidation make it a safer choice for stereochemically sensitive substrates.[1]

Part 2: Detailed Experimental Protocols

The following are generalized, yet detailed, starting protocols for the oxidation of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. It is highly recommended to perform small-scale test reactions to optimize conditions for your specific setup and reagent quality.

Protocol 1: Swern Oxidation

This protocol is a robust method for the oxidation, but careful temperature control is paramount.

Swern_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Anhydrous: - Dichloromethane (DCM) - Dimethyl Sulfoxide (DMSO) - Oxalyl Chloride - Triethylamine (TEA) or DIPEA Activation Activate DMSO with Oxalyl Chloride in DCM at -78°C Reagents->Activation Addition Add Starting Material in DCM dropwise at -78°C Activation->Addition Base Add TEA or DIPEA dropwise at -78°C Addition->Base Warm Allow to warm to room temperature Base->Warm Quench Quench with water or saturated aq. NH4Cl Warm->Quench Extract Extract with DCM or EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify

Caption: Experimental workflow for the Swern oxidation.

Step-by-Step Procedure:

  • Preparation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C (a dry ice/acetone bath is recommended).

  • Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. It is crucial to maintain the temperature at -78 °C during the addition. Stir the resulting mixture for 15-30 minutes.

  • Addition of Starting Material: Add a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C.

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (5.0 equivalents) dropwise to the reaction mixture. The solution may become thick. After the addition is complete, stir at -78 °C for another 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-60 minutes.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is operationally simpler and proceeds under milder conditions.

DMP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Anhydrous: - Dichloromethane (DCM) - Dess-Martin Periodinane (DMP) Reaction_Mix Dissolve Starting Material in DCM Reagents->Reaction_Mix Add_DMP Add DMP (portion-wise) at room temperature Reaction_Mix->Add_DMP Stir Stir at room temperature (monitor by TLC) Add_DMP->Stir Quench Quench with saturated aq. NaHCO3 and Na2S2O3 solution Stir->Quench Extract Extract with DCM or EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify

Caption: Experimental workflow for the Dess-Martin oxidation.

Step-by-Step Procedure:

  • Preparation: To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (DMP, 1.2-1.5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the two layers are clear.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded oxidizing agent. 2. For Swern, reaction temperature was not maintained at -78 °C. 3. Insufficient reaction time.1. Use freshly opened or properly stored reagents. For DMP, it is advisable to use a fresh batch. 2. Ensure rigorous temperature control throughout the Swern oxidation. 3. Monitor the reaction closely by TLC and allow it to proceed until the starting material is consumed.
Formation of a Major Side Product 1. In Swern oxidation, if the temperature rises, Pummerer rearrangement byproducts can form. 2. In Swern, if the base is added before the alcohol, formation of an MTM ether can occur.1. Maintain strict temperature control at -78 °C during the Swern oxidation. 2. Follow the correct order of addition in the Swern protocol: activate DMSO with oxalyl chloride, then add the alcohol, and finally add the base.
Product Contaminated with Starting Material after Chromatography 1. Starting material and product have very similar polarities.1. Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. Hexanes/ethyl acetate or dichloromethane/methanol are common solvent systems to try.
Product Contaminated with Iodine Byproducts (DMP Oxidation) 1. Inefficient quenching and work-up.1. Ensure a thorough quench with sodium thiosulfate and sodium bicarbonate. Stir the biphasic mixture vigorously for an extended period (e.g., 30 minutes) to ensure complete reaction with the iodine byproducts.
Unpleasant Odor Lingering in the Lab (Swern Oxidation) 1. Formation of dimethyl sulfide.1. Perform the reaction in a well-ventilated fume hood. Quench the reaction and all glassware with a bleach solution to oxidize the volatile and odorous dimethyl sulfide to non-volatile and odorless dimethyl sulfoxide or dimethyl sulfone.[4]

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651-1660.
  • Tidwell, T. T.
  • Myers, A. G., et al. Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Lett.2000, 41 (8), 1359-1362.
  • Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc.1967, 89 (21), 5505–5507.
  • Organic Syntheses Procedure, Coll. Vol. 10, p.525 (2004); Vol. 77, p.141 (2000).
  • Organic Syntheses Procedure, Coll. Vol. 8, p.21 (1993); Vol. 65, p.81 (1987).
  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link] (accessed Jan 4, 2026).

  • Wikipedia. Dess–Martin oxidation. [Link] (accessed Jan 4, 2026).

  • Wikipedia. Swern oxidation. [Link] (accessed Jan 4, 2026).

  • Chemistry Stack Exchange. Dess-Martin oxidation work up. [Link] (accessed Jan 4, 2026).

  • Organic Syntheses. α-BROMOACETYL MIDA BORONATE. [Link] (accessed Jan 4, 2026).

  • Chem-Station Int. Ed. Swern Oxidation. [Link] (accessed Jan 4, 2026).

Sources

Technical Support Center: Prevention of tert-Butyl 2-oxomorpholine-4-carboxylate Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this important building block. Our goal is to equip you with the knowledge to prevent its degradation and ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable heterocyclic compound used in the synthesis of various pharmaceutical agents. Its structure, featuring a Boc-protected amine within a morpholin-2-one ring, presents unique stability considerations. While the tert-butoxycarbonyl (Boc) protecting group offers robust protection under many conditions, the presence of the lactam (cyclic amide) and the ketone functionality introduces potential degradation pathways that researchers must be aware of to ensure experimental success and reproducibility.

This guide will delve into the primary causes of degradation, provide detailed protocols for prevention, and offer troubleshooting solutions for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the primary signs of this compound degradation?

Answer: Degradation of this compound can manifest in several ways during your experiments:

  • Visual Changes: The pure compound is a white to light yellow crystalline powder. Any significant color change, such as darkening or the appearance of brown or black particles, can indicate degradation. The material may also become gummy or oily.

  • Inconsistent Reaction Outcomes: If you observe lower than expected yields, the formation of unexpected side products, or a complete failure of your reaction, degradation of the starting material could be a contributing factor.

  • Analytical Discrepancies: When analyzing the compound by techniques such as NMR, HPLC, or GC, you may observe the appearance of new peaks corresponding to impurities or a decrease in the peak area of the parent compound.

FAQ 2: My compound appears to be degrading during storage. What are the optimal storage conditions?

Answer: Proper storage is critical to prevent the degradation of this compound. This compound is known to be sensitive to air and moisture.

Root Cause Analysis: The primary degradation pathways during storage are hydrolysis of the Boc group or the lactam ring, and oxidation. The manufacturer TCI specifies that the compound is "Air Sensitive" and recommends storage in a cool, dark place at temperatures below 15°C under an inert gas atmosphere.

Troubleshooting & Prevention Protocol:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of potential hydrolytic and oxidative reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidation, which is a likely degradation pathway given the "air sensitive" nature of the compound.
Container Use a tightly sealed, amber glass vial.Protects from light, which can catalyze degradation, and prevents moisture ingress.
Handling Minimize exposure to ambient air and moisture when handling. Weigh out the required amount quickly and reseal the container promptly.Reduces the opportunity for hydrolysis and oxidation.
FAQ 3: I am experiencing Boc-group cleavage during my reaction, even under supposedly non-acidic conditions. What could be the cause?

Answer: While the Boc group is generally stable to many reaction conditions, its lability can be influenced by several factors, some of which may be subtle.

Root Cause Analysis: The Boc group is notoriously sensitive to acidic conditions[1]. Even trace amounts of acid in your reaction mixture can be sufficient to cause partial or complete deprotection.

Potential Sources of Acidity & Troubleshooting:

  • Acidic Solvents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. It is recommended to use freshly distilled or stabilized grades of such solvents.

  • Acidic Reagents: Some reagents may be acidic or contain acidic impurities. For example, certain Lewis acids can cleave the Boc group.

  • Silica Gel: During column chromatography, standard silica gel is slightly acidic and can cause deprotection.

Experimental Protocol: Neutralizing Your Reaction and Purification Environment

  • Solvent Preparation: If using chlorinated solvents, pass them through a short plug of basic alumina immediately before use to remove any acidic impurities.

  • Reaction Quenching: Before workup, quench your reaction with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize any acids.

  • Chromatography: If purification by column chromatography is necessary and you suspect acid-lability, neutralize the silica gel by preparing the slurry with a solvent containing 1% triethylamine.

FAQ 4: Can the morpholinone ring itself degrade? What are the potential pathways?

Answer: Yes, the morpholinone ring can undergo degradation, primarily through hydrolysis of the lactam bond or oxidation.

Root Cause Analysis: Lactams are cyclic amides and are susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. Additionally, studies on similar nitrogen-containing heterocycles have shown that oxidation can lead to C-C bond cleavage[2].

Degradation Pathways:

  • Hydrolysis (Acidic or Basic): This will break the amide bond in the ring, leading to the formation of a linear amino acid derivative.

  • Oxidation: Photocatalytic oxidation of morpholines can lead to the cleavage of C-C bonds[2]. Given that the compound is noted to be "Air Sensitive," oxidative degradation is a significant concern.

Visualization of Potential Degradation Pathways

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A tert-Butyl 2-oxomorpholine-4-carboxylate B Boc Cleavage (Acid-catalyzed) A->B Strong Acid (e.g., TFA, HCl) Trace Acid C Lactam Hydrolysis (Ring Opening) A->C Strong Acid or Base Water D Oxidative Cleavage A->D Air/Oxidants Light E 2-Oxomorpholine B->E F Ring-Opened Amino Acid C->F G Oxidized Fragments D->G

Caption: Potential degradation pathways for this compound.

FAQ 5: What analytical methods are recommended for assessing the purity and detecting degradation of this compound?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of purity.

Recommended Analytical Workflow:

  • Initial Purity Check (GC or HPLC):

    • Gas Chromatography (GC): As indicated by suppliers, GC is a suitable method for purity analysis. A high-purity sample should show a single major peak. The appearance of new peaks, especially at earlier retention times, may indicate the presence of more volatile degradation products.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also a powerful tool for purity assessment. A gradient method using water and acetonitrile (both with 0.1% formic acid or TFA, if compatible with your downstream application) is a good starting point. Degradation products will likely have different polarities and thus different retention times.

  • Structural Confirmation (NMR):

    • ¹H NMR: This is essential to confirm the structure of the starting material and to identify any impurities. Key signals to monitor include the tert-butyl protons (a sharp singlet around 1.5 ppm) and the protons of the morpholine ring. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

  • Mass Spectrometry (MS):

    • LC-MS: Coupling HPLC with a mass spectrometer can help in identifying the molecular weights of any impurities or degradation products, providing valuable clues to their structures.

Experimental Protocol: Example HPLC Method for Purity Analysis

ParameterCondition
Column C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 5 µL

Visualization of Analytical Workflow

G A Sample of This compound B Purity Assessment (HPLC or GC) A->B C Structural Confirmation (¹H NMR) A->C E Pure (>98%)? B->E G Identify Degradants & Re-evaluate Storage/Handling C->G D Impurity Identification (LC-MS) F Proceed with Experiment E->F Yes E->G No G->D

Caption: Recommended analytical workflow for quality control.

References

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. [Link]

Sources

Addressing solubility issues of tert-Butyl 2-oxomorpholine-4-carboxylate in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-Butyl 2-oxomorpholine-4-carboxylate (CAS: 1140502-97-1). This valuable synthetic building block is increasingly utilized in pharmaceutical and materials science research, notably in the development of novel drug delivery systems like Charge-Altering Releasable Transporters (CARTs) for mRNA vaccines. However, its unique chemical structure presents solubility challenges that can impede experimental progress.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome solubility hurdles, ensuring the reliable and efficient use of this compound in your research.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility behavior of this compound is dictated by a balance of polar and non-polar functional groups. Understanding these contributions is the first step in selecting an appropriate solvent system.

cluster_mol This compound molecule boc tert-Butyl Group (Boc) boc->molecule boc_note Bulky, lipophilic (oil-loving). Significantly increases solubility in non-polar organic solvents like DCM and THF. lactone Oxo Group (Lactone) lactone->molecule lactone_note Polar C=O group. Acts as a hydrogen bond acceptor. Contributes to solubility in polar aprotic solvents. morpholine Morpholine Core morpholine->molecule morpholine_note Contains a polar ether linkage (-O-). Also a hydrogen bond acceptor site. Enhances solubility in moderately polar solvents. carbamate Carbamate Linkage carbamate->molecule carbamate_note Polar amide-like group. Another site for hydrogen bonding interactions.

Caption: Structural analysis of this compound.

Quick Reference Solubility Data

While comprehensive quantitative data is not widely published, the following table summarizes empirical observations and predictions based on the compound's structure. Always begin with a small amount of material to test solubility before committing your full sample.

SolventSolvent TypePredicted SolubilityNotes
Dichloromethane (DCM)ChlorinatedSolubleOften a good starting point for dissolution.
ChloroformChlorinatedSolubleSimilar to DCM. Ensure proper ventilation in a chemical fume hood.[1]
Tetrahydrofuran (THF)Polar AproticSolubleGood choice for reactions, but be mindful of peroxide formation in aged solvent.
Ethyl Acetate (EtOAc)Polar AproticSoluble to SparinglySolubility may decrease at higher concentrations. Warming may be required.
AcetonePolar AproticSoluble to SparinglyCan be effective; its volatility may be useful for easy removal.
Acetonitrile (ACN)Polar AproticSparingly SolubleMay require heating or sonication for complete dissolution.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExcellent solvent for creating high-concentration stock solutions. Hygroscopic; use anhydrous grade.
N,N-Dimethylformamide (DMF)Polar AproticSolubleAnother good option for stock solutions, though it has a high boiling point.
Methanol / EthanolPolar ProticSparingly to InsolubleThe Boc group limits solubility in alcohols. A co-solvent system may be necessary.
WaterPolar ProticInsolubleThe large non-polar tert-butyl group prevents dissolution in aqueous solutions.
Hexanes / HeptaneNon-polarInsolubleThe polar lactone and carbamate functionalities prevent dissolution in aliphatic hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A: The compound is typically a white to light yellow crystalline powder or solid. If your material appears significantly discolored, oily, or gummy, it may indicate the presence of impurities or degradation, which can negatively impact solubility.

Q2: I'm seeing floating particles in my solvent. What are my first steps?

A: Incomplete dissolution is a common issue. Before making significant changes, try these initial steps:

  • Vortex/Agitate: Ensure the solution is mixed vigorously for at least 1-2 minutes.

  • Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can break up particle agglomerates and accelerate the dissolution process.

  • Gentle Warming: Warm the solution gently (e.g., to 30-40 °C) in a water bath. Do not overheat, as this could cause degradation. The compound's melting point starts around 74 °C, so stay well below this temperature.

Q3: Can I heat the mixture to force dissolution? What are the risks?

A: Yes, gentle heating is an effective strategy, but it requires caution. The primary risk is thermal degradation of the compound. We recommend a maximum temperature of 40-50 °C. Always use a stirring hotplate with a temperature probe or a controlled water bath. Avoid aggressive, direct heating with a heat gun. After dissolving at a higher temperature, allow the solution to cool to room temperature slowly. If a precipitate forms upon cooling, it indicates that you have created a supersaturated solution that is not stable at room temperature.

Q4: Does pH affect the solubility of this compound?

A: For this compound, pH is generally not a primary factor for adjusting solubility in organic solvents. The molecule lacks readily ionizable acidic or basic functional groups. The nitrogen atom is part of a carbamate linkage, making it significantly less basic than a typical secondary amine.[2] Therefore, attempting to improve solubility by adding acid or base is not recommended and may induce chemical degradation, particularly hydrolysis of the Boc group or the lactone ring.

Q5: How should I prepare and store a stock solution?

A: For long-term storage and consistent experimental results, preparing a concentrated stock solution in an appropriate solvent is highly recommended.

  • Recommended Solvents: Anhydrous DMSO or DMF are excellent choices due to their strong solvating power and the high concentrations they can achieve.

  • Procedure: See Protocol 1 below for a detailed method.

  • Storage: Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed with PTFE-lined caps to prevent solvent evaporation and absorption of atmospheric moisture.

Q6: My compound "oiled out" of solution. What does this mean and how do I fix it?

A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid precipitate. This often happens when a solution is cooled or when an anti-solvent is added, and the concentration of the compound is above its solubility limit under the new conditions. To fix this, you can either:

  • Add more of the primary solvent to bring the concentration back below the solubility limit.

  • Gently warm the solution to redissolve the oil, then allow it to cool much more slowly, which may promote proper crystallization instead of oiling out.

  • Consider a different solvent system entirely where the compound exhibits higher solubility.

Troubleshooting Workflow for Solubility Issues

When facing a difficult dissolution problem, a systematic approach can quickly identify a solution. The following workflow provides a logical decision-making process.

Caption: Step-by-step troubleshooting workflow for dissolution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for long-term storage and easy dilution into experimental media.

Materials:

  • This compound (MW: 201.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Vortex mixer and/or magnetic stirrer

  • Pipettes

Procedure:

  • Safety First: Perform all operations in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3]

  • Weigh Compound: Accurately weigh 201.2 mg of this compound and transfer it carefully into a 10 mL volumetric flask.

  • Initial Solvation: Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Dissolution: Cap the flask and vortex vigorously. If needed, place the flask on a magnetic stirrer until all solid has dissolved. Gentle warming to 30°C can be used to expedite this process. Visually inspect the solution against a light source to ensure no particulates remain.

  • Final Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL calibration mark.

  • Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the solution into smaller, labeled, cryo-vials (e.g., 1 mL aliquots). Store the vials upright at -20 °C or -80 °C.

Protocol 2: General Method for Solubility Screening

This protocol provides a systematic way to test the solubility of the compound in a range of new or untested solvents.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., DCM, ACN, Toluene, Methanol)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Microbalance or analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Weighing: Add a small, precisely known amount of the compound to each vial (e.g., 2 mg).

  • Solvent Addition: Add a measured volume of the first solvent to the corresponding vial (e.g., 100 µL). This corresponds to a concentration of 20 mg/mL.

  • Initial Assessment: Cap the vial and vortex for 2 minutes. Observe the result. If the solid dissolves completely, the compound is soluble at ≥20 mg/mL in that solvent.

  • Incremental Addition: If the solid does not dissolve, add another 100 µL of solvent (total volume 200 µL, concentration 10 mg/mL). Vortex again and observe.

  • Further Dilution: Continue adding the solvent in 100-200 µL increments, calculating the new concentration each time, until the solid fully dissolves. Record the concentration at which dissolution is complete.

  • Physical Intervention: If dissolution is slow or incomplete at a reasonable concentration (e.g., 1-2 mg/mL), test the effect of sonication or gentle warming as described in the FAQ section.

  • Documentation: Record the results for each solvent in a table, noting the final concentration achieved and any physical methods (heating, sonication) required.

References

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Solubility of Things. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

  • Murov, S. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling and Disposal of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound. The following information has been synthesized from safety data sheets of structurally related compounds, including various morpholine derivatives, to provide a comprehensive safety overview in the absence of a specific Safety Data Sheet (SDS) for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on analogous compounds, this compound should be handled with caution. Primary hazards are expected to include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3][4] Compounds with a morpholine substructure can be corrosive and cause burns.[5][6] The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, releasing flammable isobutylene gas.[7][8]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is essential. This includes:

  • Eye Protection: Chemical splash goggles and a face shield if there is a risk of splashing.[6][9][10]

  • Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[5][11] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[6][11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][10] If ventilation is inadequate, a respirator with an appropriate cartridge should be used.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11] Storage at 2-8°C is recommended for some related compounds.[1]

Q4: What is the correct procedure for disposing of waste containing this compound?

A4: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain. Contaminated labware and PPE should also be disposed of as hazardous waste.

Q5: What should I do in case of a spill?

A5: For a minor spill, ensure proper ventilation and wear appropriate PPE. Absorb the spill with an inert material like vermiculite or sand.[10][12] Collect the absorbed material into a sealed container for hazardous waste disposal.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has discolored or changed in appearance. Potential degradation due to improper storage (exposure to air, moisture, or light).Do not use the compound. Dispose of it as hazardous waste and obtain a fresh supply. Ensure proper storage conditions are met for the new material.[1][10]
Unexpected gas evolution during a reaction. If using acidic conditions, the Boc group may be cleaving, releasing isobutylene gas.[7]Ensure the reaction is being conducted in a well-ventilated fume hood. If the gas evolution is vigorous, cool the reaction vessel and proceed with caution.
Difficulty dissolving the compound. The compound may have limited solubility in the chosen solvent.Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability.

Experimental Protocols

Protocol: Boc Deprotection of this compound

This protocol describes a standard method for the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane (DCM).[8]

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring, typically at room temperature.[8]

  • Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8]

  • Re-dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[8]

  • Concentrate the organic layer under reduced pressure to obtain the deprotected product.

  • Purify the product as necessary, for example, by crystallization or column chromatography.[8]

Visual Workflows

Spill Response Workflow

SpillResponse cluster_assessment Assessment cluster_action Action assess_spill Assess Spill (Size & Hazard) evacuate Evacuate Area assess_spill->evacuate Large Spill ppe Don Appropriate PPE assess_spill->ppe Small Spill notify Notify Supervisor & Safety Officer evacuate->notify contain Contain Spill (Use Absorbent Dikes) ppe->contain absorb Absorb Spill (Vermiculite/Sand) contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Chemical Waste Disposal Pathway

WasteDisposal start Waste Generation (Used Reagents, Contaminated PPE) segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_container Labeled Solid Waste Container segregate->solid_container Solid Waste liquid_container Labeled Liquid Waste Container segregate->liquid_container Liquid Waste storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage pickup Scheduled Pickup by EH&S or Licensed Contractor storage->pickup end Final Disposal pickup->end

Caption: Pathway for proper chemical waste disposal.

References

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Morpholine, 99+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • StonCor Middle East L.L.C. (2024, October 7). Safety Data Sheet according to Regulation (EC) 'No. 2020/878. Retrieved from [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. We will explore the common challenges encountered during its reactions, focusing on the identification and mitigation of byproducts. This resource moves beyond simple protocols to explain the chemical principles behind these challenges, empowering you to troubleshoot effectively and ensure the integrity of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and reactivity of this compound.

Q1: What is the primary chemical vulnerability of this compound that leads to byproduct formation?

A: The most significant source of byproducts arises from the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1] Under acidic conditions, typically used for deprotection, the Boc group is cleaved to generate a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[2] This carbocation is a powerful electrophile and is the root cause of the most common and troublesome side reactions.

Q2: My Boc deprotection reaction mixture is turning dark brown, and TLC analysis shows a smear of products. What is happening?

A: A dark coloration and complex TLC profile often indicate decomposition or polymerization, which can be initiated by the reactive t-butyl cation. If your target molecule or other species in the mixture contains sensitive functional groups (e.g., electron-rich aromatic rings), the t-butyl cation can cause indiscriminate alkylation, leading to a complex mixture of byproducts.[2] Furthermore, very strong acidic conditions or high temperatures can cause degradation of the morpholin-2-one core itself.

Q3: How can I be certain that my starting material is pure before beginning my reaction?

A: The purity of your starting material is critical. Impurities can interfere with the intended reaction or be mistaken for byproducts. We recommend a multi-point verification process:

  • Melting Point: Compare the observed melting point to the literature value. For this compound, this is typically in the range of 74.0 to 78.0 °C.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and identifying organic impurities.

  • Gas Chromatography (GC) or LC-MS: These methods can provide quantitative data on purity.

Table 1: Physical and Spectroscopic Properties for Purity Verification

PropertyExpected ValueSource
CAS Number 1140502-97-1
Molecular Weight 201.22 g/mol [3]
Appearance White to light yellow powder/crystal
Melting Point 74.0 - 78.0 °C
¹H NMR Check for characteristic peaks of the t-butyl group (~1.5 ppm, 9H, singlet) and the morpholine ring protons.General
Purity (GC) >98.0%
Section 2: Troubleshooting Guide for Specific Reactions

This section provides a detailed, problem-oriented approach to identifying and solving common byproduct issues.

Scenario 1: Boc Deprotection Reactions

Problem: "After performing a standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), my LC-MS analysis shows a significant peak with a mass of [M+H]⁺ corresponding to my desired product +56 Da. What is this impurity?"

Probable Cause: The observed +56 mass unit shift is the classic signature of tert-butylation . The t-butyl cation (t-Bu⁺) generated during the deprotection has alkylated a nucleophilic site on your deprotected product, 2-oxomorpholine, or another nucleophilic species present.[1][2] Electron-rich sites such as amines, thiols, or activated aromatic rings are particularly susceptible to this side reaction.[2]

G cluster_main Main Deprotection Pathway cluster_side Byproduct Formation Pathway A Boc-2-oxomorpholine B 2-Oxomorpholine (Desired Product) A->B  + H⁺ (e.g., TFA) D t-Butyl Cation (t-Bu⁺) A->D Cleavage C CO2 Isobutylene F t-Butylated Byproduct (Product + 56 Da) D->F Alkylation E Nucleophile (e.g., Product, Solvent) E->F caption Fig 1. Boc Deprotection and t-Butylation Byproduct Pathway. G start Crude Reaction Mixture tlc 1. Thin Layer Chromatography (TLC) - Assess complexity - Identify major spots start->tlc lcms 2. LC-MS Analysis - Obtain molecular weight of components - Check for expected product mass - Identify byproduct masses (e.g., M+56) tlc->lcms purify 3. Purification (Column Chromatography / Prep-HPLC) lcms->purify nmr 4. NMR Spectroscopy (¹H, ¹³C, COSY) - Confirm structure of desired product - Elucidate structure of isolated byproduct purify->nmr end Structure Confirmed nmr->end caption Fig 2. Workflow for Byproduct Identification and Characterization.

Sources

Technical Support Center: Large-Scale Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this valuable heterocyclic building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Synthesis Overview & Key Strategic Considerations

The large-scale synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, presents unique challenges that are often not apparent at the bench scale. The most robust and scalable synthetic strategy involves the intramolecular cyclization of an N-Boc protected amino acid precursor. This approach offers superior control over side reactions compared to routes starting from bulk materials like diethanolamine.

The general workflow is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization (Critical Step) cluster_2 Step 3: Purification A 2-(2-Hydroxyethylamino)acetic acid B N-Boc Protection A->B (Boc)₂O, Base C N-Boc-2-(2-hydroxyethylamino)acetic acid B->C D Carboxylic Acid Activation C->D Coupling Reagent (e.g., EDC, DCC) E Lactamization D->E F This compound E->F G Work-up & Extraction F->G H Crystallization / Distillation G->H I Final Product (>98% Purity) H->I

Caption: General workflow for the synthesis of the target compound.

The primary challenges in scaling this synthesis are concentrated in the cyclization and purification stages. Success depends on careful selection of reagents, precise control of reaction conditions, and a well-designed purification strategy.

Challenge AreaKey Considerations for Scale-Up
N-Boc Protection Ensuring complete reaction to avoid separation issues later; managing gaseous byproducts (CO₂) in a closed reactor system.[1][2]
Intramolecular Cyclization Selecting an efficient and cost-effective coupling reagent; minimizing intermolecular side reactions (e.g., dimerization, polymerization); preventing racemization if stereochemistry is a factor.
Boc Group Stability The Boc group is acid-labile; cyclization conditions must be neutral or basic to avoid premature deprotection.[3]
Purification Removing byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC); handling a potentially viscous or oily crude product; developing a scalable crystallization process to avoid chromatography.
Thermal Safety Exothermic events during Boc protection or cyclization must be managed with appropriate reactor cooling and controlled reagent addition.
Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by our users during their synthesis campaigns.

Q1: I'm seeing low yields and a complex mixture during the intramolecular cyclization step. What is the most likely cause?

A: This is the most critical and challenging step of the synthesis. Low yields and multiple products almost always point to one of two issues: inefficient activation of the carboxylic acid or competing intermolecular reactions.

  • Inefficient Activation: The hydroxyl group is a poor leaving group. To form the amide bond (lactam), the carboxylic acid must be activated. If your coupling reagent is not efficient, the reaction will stall. On a large scale, reagents like EDC·HCl (an ethylcarbodiimide) are often preferred over DCC because the resulting urea byproduct is water-soluble, simplifying the workup.[4]

  • Intermolecular Reactions: At higher concentrations typical of large-scale synthesis, the activated intermediate can react with another molecule of the starting material before it has a chance to cyclize. This leads to linear dimers and polymers, which are difficult to remove. The key solution is to operate under high-dilution conditions, which can be operationally challenging at scale. A practical approach is to use a syringe pump for the slow addition of the activated acid to a large volume of refluxing solvent. This maintains a very low instantaneous concentration of the reactive species, favoring the intramolecular pathway.

Q2: My N-Boc protection step is not going to completion. How can I drive the reaction forward without using harsh conditions?

A: Incomplete Boc protection is a common issue that complicates downstream purification. The nucleophilicity of the secondary amine in the precursor is moderate. To improve conversion:

  • Choice of Base: While simple bases like triethylamine (TEA) work, a stronger, non-nucleophilic base can be more effective.[1] Consider using N,N-Diisopropylethylamine (DIPEA) or a catalytic amount of 4-Dimethylaminopyridine (DMAP).[2][3] DMAP is an acylation catalyst that reacts with Boc-anhydride to form a highly reactive intermediate, significantly accelerating the reaction.[2]

  • Solvent and Temperature: The reaction is often performed in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5] Gently warming the reaction to 40 °C can often drive it to completion without significant side product formation.

  • Reagent Stoichiometry: On a large scale, ensure you are using a slight excess (1.1 to 1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O) to account for any potential hydrolysis.

Q3: The work-up of my cyclization reaction is difficult. If I use DCC, I get a solid urea byproduct that is hard to filter. What's a better way?

A: This is a classic process chemistry problem. While N,N'-Dicyclohexylcarbodiimide (DCC) is effective, the resulting N,N'-dicyclohexylurea (DCU) is notoriously insoluble in most organic solvents and can clog filter systems at scale.

  • Recommended Solution: Switch to a water-soluble carbodiimide like EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[4] The corresponding urea byproduct is protonated and readily removed with a simple acidic aqueous wash (e.g., dilute HCl or KHSO₄ solution), making the large-scale work-up vastly simpler.

  • Alternative Activation: For very large scales, you might consider converting the carboxylic acid to an active ester (e.g., an N-hydroxysuccinimide ester) in a separate step. While this adds a step to the process, it can lead to a cleaner and more controllable cyclization reaction.

Q4: My final product is an oil and I cannot get it to crystallize. Is column chromatography my only option for purification at scale?

A: Avoiding chromatography is a primary goal in process chemistry. If your product, this compound, is an oil, consider the following:

  • Purity Check: First, ensure the oil is of high purity (>90-95%) via NMR or GC analysis. Impurities can often inhibit crystallization. If significant impurities are present, an aqueous wash or a liquid-liquid extraction may be necessary to remove them first.

  • Solvent Screening for Crystallization: Perform a systematic screening of various solvent/anti-solvent systems in small vials. Common systems include Ethyl Acetate/Heptane, Dichloromethane/Heptane, or MTBE/Heptane. Sometimes, seeding with a small crystal (if available) or scratching the side of the flask can induce crystallization.

  • Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an excellent, scalable alternative to chromatography for removing non-volatile impurities.

Troubleshooting Guide: Intramolecular Cyclization

This workflow provides a systematic approach to diagnosing and solving issues with the critical lactamization step.

G cluster_results Analysis Results cluster_solutions Potential Causes & Solutions Start Problem: Low Yield in Cyclization Step Check_TLC Analyze Crude Reaction Mixture by TLC/LCMS Start->Check_TLC Result1 Mostly Unreacted Starting Material (SM) Check_TLC->Result1 High SM Spot Result2 Multiple Spots/ High MW Species Check_TLC->Result2 Complex Mixture Result3 New Spot with Low Polarity (Potential Deprotection) Check_TLC->Result3 Unexpected Spot Sol1 Cause: Inefficient Acid Activation Solution: 1. Increase equivalents of coupling agent. 2. Switch to a more reactive agent (e.g., EDC/DMAP). 3. Increase reaction temperature. Result1->Sol1 Sol2 Cause: Intermolecular Reaction Solution: 1. Decrease concentration (High Dilution). 2. Use slow addition via syringe pump. 3. Lower reaction temperature to reduce rate. Result2->Sol2 Sol3 Cause: Boc Group Cleavage Solution: 1. Ensure reaction is not acidic. 2. Use a non-acidic coupling agent. 3. Add a non-nucleophilic base (e.g., DIPEA). Result3->Sol3

Caption: Troubleshooting workflow for the cyclization step.

Experimental Protocols

The following protocols are designed for scalability and incorporate best practices for process safety and efficiency.

Protocol 1: Synthesis of N-Boc-2-(2-hydroxyethylamino)acetic acid (Intermediate)

This two-step, one-pot procedure involves the initial alkylation of ethanolamine followed by in-situ Boc protection.

Materials:

  • Ethanolamine (1.0 equiv)

  • Ethyl bromoacetate (1.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile (ACN)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium Hydroxide (NaOH) (2.0 equiv)

  • Water, Toluene, HCl (for workup)

Procedure:

  • Alkylation: To a reactor charged with Acetonitrile (10 L/kg of ethanolamine), add ethanolamine (1.0 equiv) and potassium carbonate (2.5 equiv).

  • Cool the slurry to 0-5 °C. Slowly add ethyl bromoacetate (1.05 equiv) over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LCMS analysis shows complete consumption of ethanolamine.

  • Boc Protection: Cool the mixture back to 0-5 °C. In a separate vessel, dissolve (Boc)₂O (1.1 equiv) in Acetonitrile (2 L/kg).

  • Add the (Boc)₂O solution to the reaction slurry over 1 hour. Stir at room temperature for 2-4 hours until the intermediate secondary amine is fully consumed.

  • Saponification & Work-up: Add water (5 L/kg) and a solution of Sodium Hydroxide (2.0 equiv) in water. Heat the mixture to 40-50 °C for 2-3 hours to saponify the ethyl ester.

  • Cool to room temperature. Filter off the inorganic salts.

  • Wash the aqueous filtrate with Toluene or MTBE (2 x 5 L/kg) to remove non-polar impurities.

  • Cool the aqueous layer to 0-5 °C and slowly acidify with concentrated HCl to pH 2-3. The product should precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum at 40 °C.

Scientist's Note: This one-pot approach is highly efficient for large-scale production as it avoids the isolation of the intermediate secondary amine, which can be unstable. The choice of K₂CO₃ as the base for alkylation is crucial as it is inexpensive and easily removed.

Protocol 2: Cyclization to this compound

This protocol uses a water-soluble carbodiimide and high-dilution principles to maximize the yield of the desired monomeric lactam.

Materials:

  • N-Boc-2-(2-hydroxyethylamino)acetic acid (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution, Saturated NaHCO₃ solution, Brine

Procedure:

  • Reactor Setup: Charge a large reactor with anhydrous Dichloromethane (DCM) (approx. 40 L/kg of starting acid). This large volume is critical for ensuring high dilution. Heat the solvent to a gentle reflux (~40 °C).

  • Reagent Solution: In a separate vessel, dissolve N-Boc-2-(2-hydroxyethylamino)acetic acid (1.0 equiv), EDC·HCl (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (approx. 10 L/kg).

  • Slow Addition: Using a metering pump, add the reagent solution from step 2 to the refluxing DCM in the main reactor over a period of 8-10 hours.

    • Critical Control Point: The slow addition is the single most important parameter for preventing the formation of dimers and polymers. The goal is to keep the instantaneous concentration of the activated acid extremely low.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. Monitor the reaction by TLC/LCMS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl solution (2 x 10 L/kg), water (1 x 10 L/kg), saturated NaHCO₃ solution (2 x 10 L/kg), and finally brine (1 x 10 L/kg).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product (often a pale yellow oil or waxy solid) can be purified by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) or by vacuum distillation if thermally stable.

Scientist's Note: The catalytic use of DMAP significantly accelerates the EDC-mediated coupling, allowing the reaction to proceed at a lower temperature, which helps preserve the integrity of the Boc group.[4][2] The extensive aqueous work-up is designed to remove all traces of the water-soluble urea byproduct and the DMAP catalyst.

References

Validation & Comparative

tert-Butyl 2-oxomorpholine-4-carboxylate versus other N-protected morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-Protected Morpholine Scaffolds for Advanced Synthesis

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis, valued for its favorable physicochemical properties and metabolic stability.[1] Protecting the morpholine nitrogen is a critical step in multi-step syntheses, enabling precise chemical manipulations. While standard protecting groups like Boc, Cbz, and Fmoc are widely used, the introduction of a carbonyl group at the C2 position, as seen in tert-Butyl 2-oxomorpholine-4-carboxylate , fundamentally alters the scaffold's reactivity and synthetic potential. This guide provides a comprehensive comparison of this compound against traditional N-protected morpholines, offering field-proven insights, detailed experimental protocols, and supporting data to guide researchers in selecting the optimal building block for their specific application.

Introduction: The Strategic Importance of N-Protection on the Morpholine Core

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds, including approved drugs such as the antibiotic Linezolid and the CFTR potentiator Ivacaftor.[2][3] Their inclusion often enhances aqueous solubility, metabolic stability, and target engagement.[1][4] In synthetic campaigns, the secondary amine of the morpholine ring (pKa ~8.5) is nucleophilic and basic, necessitating protection to prevent unwanted side reactions during C-C or C-N bond formations elsewhere in the molecule.

The choice of the nitrogen protecting group is a strategic decision that dictates the synthetic route. It must be stable to a range of reaction conditions yet selectively removable without affecting other sensitive functionalities. This concept, known as orthogonal protection , is fundamental to complex molecule synthesis.[5][6] This guide will dissect the properties of four key N-protected morpholine scaffolds:

  • This compound (4-Boc-2-oxomorpholine)

  • tert-Butyl morpholine-4-carboxylate (4-Boc-morpholine)

  • Benzyl morpholine-4-carboxylate (4-Cbz-morpholine)

  • 9H-fluoren-9-ylmethyl morpholine-4-carboxylate (4-Fmoc-morpholine)

We will pay special attention to the unique chemical personality of 4-Boc-2-oxomorpholine, a building block that offers more than simple nitrogen protection.

The Unique Case of this compound: An Activated Scaffold

Unlike its simple N-Boc-morpholine counterpart, this compound incorporates a ketone at the C2 position. This structural modification introduces an α-keto carbamate moiety, which dramatically influences the molecule's reactivity.

Key Reactivity Feature: Acidity of the C3 α-Hydrogens

The protons on the carbon adjacent to the ketone (C3) are significantly more acidic than any protons in a standard N-Boc-morpholine.[7] This is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting enolate intermediate through resonance. This activation transforms the morpholine ring from a passive scaffold into a versatile nucleophile for carbon-carbon bond formation.

G

Caption: Unique reactivity pathway of 4-Boc-2-oxomorpholine vs. standard N-Boc-morpholine.

This inherent reactivity allows for a range of synthetic transformations directly on the morpholine ring, such as:

  • α-Alkylation: Introducing alkyl substituents at the C3 position.

  • Aldol Reactions: Forming new C-C bonds with aldehydes or ketones.[7]

  • Amination: Introducing nitrogen-containing functional groups.[8]

This capability is absent in other N-protected morpholines like the standard N-Boc, N-Cbz, or N-Fmoc variants, where the ring itself is generally passive.

Comparative Analysis: Stability and Deprotection Strategies

The primary role of a protecting group is to be robust when needed and selectively removable when not. The choice between Boc, Cbz, and Fmoc is dictated by the planned reaction sequence and the presence of other sensitive functional groups.

Chemical Stability

The stability of the protecting group under common synthetic conditions is paramount. The table below summarizes the relative stability of each N-protected morpholine.

Protecting GroupStructureAcidic Conditions (e.g., TFA, 4M HCl)Basic Conditions (e.g., 20% Piperidine)Hydrogenolysis (H₂, Pd/C)Thermal Conditions
Boc Labile [9][10]StableStableLabile (High Temp)[11]
Cbz StableStableLabile Stable
Fmoc StableLabile [12]StableStable
Boc (on 2-oxo) Labile Stable*StableLabile (High Temp)

*Note: While the Boc group is stable to base, the α-protons at C3 are labile, leading to potential epimerization or side reactions if a chiral center exists at C3.

Orthogonal Deprotection Workflows

The differing labilities of these groups form the basis of orthogonal synthesis, where one group can be removed without affecting the others. This is a critical strategy in the synthesis of complex molecules like peptides or natural products.[5]

// Starting Material Start [label=<Multi-Protected Morpholine DerivativeN-Boc, O-Cbz, Sidechain-Fmoc>, fillcolor="#F1F3F4", fontcolor="#202124", shape=hexagon];

// Deprotection Pathways TFA [label="TFA or HCl/Dioxane", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="20% Piperidine/DMF", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2_PdC [label="H₂ , Pd/C", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Products Product_Boc [label=<N-Deprotected ProductO-Cbz and Sidechain-Fmoc intact>, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Fmoc [label=<Sidechain-Deprotected ProductN-Boc and O-Cbz intact>, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Cbz [label=<O-Deprotected ProductN-Boc and Sidechain-Fmoc intact>, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> TFA [label=" Acidolysis"]; TFA -> Product_Boc;

Start -> Piperidine [label=" Mild Base"]; Piperidine -> Product_Fmoc;

Start -> H2_PdC [label=" Hydrogenolysis"]; H2_PdC -> Product_Cbz; }

Caption: Orthogonal deprotection strategies for a multi-functionalized morpholine scaffold.

Causality of Deprotection Mechanisms:

  • Boc Group: Cleavage occurs under acidic conditions via a mechanism that generates a stable tert-butyl cation.[13] This is a fast and clean reaction, but it is incompatible with other acid-sensitive groups.

  • Cbz Group: Removed by catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond, releasing toluene and carbon dioxide. This method is exceptionally mild and chemoselective but is incompatible with reducible groups like alkenes or alkynes.

  • Fmoc Group: Cleavage proceeds through a base-mediated β-elimination (E1cB) mechanism. A mild base like piperidine abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the protecting group.[13] This is the cornerstone of modern solid-phase peptide synthesis.[12]

Experimental Protocols & Data

To provide a tangible comparison, the following protocols describe a standardized deprotection analysis. The objective is to monitor the rate of cleavage for each protecting group under its respective standard conditions.

Protocol 1: Comparative Deprotection Analysis

Objective: To quantitatively compare the deprotection efficiency of 4-Boc-morpholine, 4-Cbz-morpholine, and 4-Fmoc-morpholine.

Materials:

  • 4-Boc-morpholine (1 mmol)

  • 4-Cbz-morpholine (1 mmol)

  • 4-Fmoc-morpholine (1 mmol)

  • Solution A: 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Solution B: 20% Piperidine in Dimethylformamide (DMF)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvents: Methanol, DCM, DMF, Diethyl Ether

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Quenching solutions: Saturated NaHCO₃, 1M HCl

Methodology:

  • Setup: Prepare three separate reaction flasks. To each, add 1 mmol of the respective protected morpholine dissolved in 10 mL of an appropriate solvent (DCM for Boc, DMF for Fmoc, Methanol for Cbz).

  • Initiation (t=0):

    • Flask 1 (Boc): Add 10 mL of Solution A.

    • Flask 2 (Fmoc): Add 2.5 mL of Solution B.

    • Flask 3 (Cbz): Add 50 mg of 10% Pd/C and bubble H₂ gas through the solution using a balloon.

  • Monitoring: At time intervals (t = 5, 15, 30, 60 min), withdraw a small aliquot from each reaction. Immediately quench the reaction (Boc: add to NaHCO₃; Fmoc: add to 1M HCl). Spot the quenched aliquot on a TLC plate.

  • Analysis: Develop the TLC plates in an appropriate solvent system (e.g., 10% Methanol in DCM). Visualize spots under UV light and/or by staining (e.g., ninhydrin to detect the free amine). The disappearance of the starting material spot and the appearance of the product spot (morpholine) indicates reaction progress.

  • Workup (after 1h):

    • Boc: Evaporate the solvent. Redissolve in ether and extract with 1M HCl. Basify the aqueous layer and extract the product.

    • Fmoc: Dilute with water, extract with ether. Wash the organic layer with 1M HCl.

    • Cbz: Filter the reaction through Celite to remove the catalyst. Evaporate the solvent.

  • Quantification: Determine the yield of recovered morpholine by gravimetric analysis or quantitative NMR.

Expected Results (Illustrative Data):

Protecting GroupConditionTime to Completion (TLC)Typical YieldKey Considerations
Boc 20% TFA/DCM< 15 min>95%Vigorous off-gassing (isobutylene, CO₂). Incompatible with acid-sensitive groups.[14]
Cbz H₂, Pd/C, MeOH30-60 min>90%Requires H₂ source. Catalyst can be pyrophoric. Incompatible with reducible groups.
Fmoc 20% Piperidine/DMF< 5 min>98%Formation of dibenzofulvene-piperidine adduct.[13] Incompatible with base-sensitive groups.
Protocol 2: α-Alkylation of this compound

Objective: To demonstrate the unique synthetic utility of the C3 position.

Materials:

  • This compound (1 mmol)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 mmol)

  • Benzyl bromide (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Methodology:

  • Setup: To a flame-dried, argon-purged flask at -78 °C, add the 4-Boc-2-oxomorpholine dissolved in anhydrous THF (10 mL).

  • Enolate Formation: Slowly add the LDA solution dropwise. Stir the resulting solution at -78 °C for 45 minutes. The causality here is that the strong, non-nucleophilic base LDA is required to fully deprotonate the α-carbon without competing addition to the carbonyl.

  • Alkylation: Add benzyl bromide dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-benzyl-2-oxomorpholine-4-carboxylate.

Expected Result: This protocol should yield the C3-benzylated product, a transformation not possible with standard N-Boc-morpholine under these conditions, thus validating the enhanced reactivity of the 2-oxo scaffold.

Conclusion and Recommendations for Researchers

The choice of an N-protected morpholine is a critical decision with significant downstream consequences for a synthetic route.

  • This compound is the building block of choice when the synthetic plan involves functionalization of the morpholine ring itself . Its activated C3 position opens pathways for constructing complex, substituted morpholine scaffolds that are otherwise difficult to access.

  • N-Boc-morpholine remains the workhorse for general applications requiring a robust, acid-labile protecting group. Its low cost and simple deprotection make it ideal for routes that do not involve strong acid.[]

  • N-Cbz-morpholine is preferred when stability to both strong acids and bases is required. It is the ideal choice when subsequent steps involve organometallics or strong nucleophiles, provided that catalytic hydrogenation is a viable final step.

  • N-Fmoc-morpholine is a specialty reagent primarily used when extremely mild, base-mediated deprotection is necessary, most notably in peptide synthesis or when working with highly acid-sensitive substrates.[]

By understanding the distinct stability profiles and unique reactivity patterns of these scaffolds, researchers and drug development professionals can design more efficient, robust, and innovative synthetic strategies.

References

Sources

Comparative analysis of different synthetic routes to tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the morpholin-2-one scaffold represents a valuable heterocyclic motif. Its incorporation into molecular architectures can impart favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The N-Boc protected derivative, tert-butyl 2-oxomorpholine-4-carboxylate, is a particularly versatile building block, enabling further functionalization through the removal of the tert-butoxycarbonyl (Boc) protecting group. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering insights into the underlying chemical principles and providing detailed experimental protocols to facilitate laboratory application.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Oxidative Cyclization of an Acyclic Precursor: This "bottom-up" approach involves the formation of the morpholin-2-one ring from a suitably functionalized open-chain starting material. A notable example is the palladium-catalyzed oxidative lactonization of N-Boc-diethanolamine.

  • Direct Oxidation of a Pre-formed Morpholine Ring: This "functional group interconversion" strategy commences with the readily available tert-butyl morpholine-4-carboxylate (N-Boc-morpholine) and introduces the C2-carbonyl group through selective oxidation.

This guide will delve into the mechanistic underpinnings, practical considerations, and experimental details of each of these routes, providing a comprehensive framework for selecting the most appropriate method for a given research context.

Route 1: Palladium-Catalyzed Oxidative Cyclization of N-Boc-Diethanolamine

This elegant approach constructs the morpholin-2-one core through an intramolecular C-H activation and subsequent C-O bond formation. The choice of a palladium catalyst is crucial for facilitating the aerobic oxidation process.

Mechanistic Rationale

The catalytic cycle is believed to commence with the coordination of the diethanolamine substrate to the palladium(II) center. Subsequent intramolecular C-H activation at one of the methylene groups adjacent to the oxygen atom forms a palladacycle intermediate. This is followed by reductive elimination to forge the C-O bond of the lactone and release the product, regenerating the active palladium catalyst through re-oxidation by an external oxidant, often molecular oxygen. The Boc protecting group remains stable under these conditions, yielding the desired product directly.

Workflow Diagram

cluster_0 Route 1: Oxidative Cyclization Start N-Boc-diethanolamine Process Pd-catalyzed Oxidative Lactonization Start->Process [(neocuproine)Pd(OAc)]2(OTf)2, O2, Solvent End This compound Process->End cluster_1 Route 2: Direct Oxidation Start_2 tert-Butyl morpholine-4-carboxylate Process_2 Photocatalytic C-H Oxidation Start_2->Process_2 Photocatalyst, Light, O2, Solvent End_2 This compound Process_2->End_2

A Comparative Spectroscopic Guide to the Structural Confirmation of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of complex heterocyclic scaffolds, subtle isomeric impurities can arise, posing significant challenges to downstream applications. This guide provides an in-depth, comparative spectroscopic analysis for the definitive structural confirmation of tert-Butyl 2-oxomorpholine-4-carboxylate , a valuable building block in modern synthetic chemistry.

We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to not only characterize the target molecule but also to definitively distinguish it from its common process-related isomer, tert-Butyl 3-oxomorpholine-4-carboxylate . The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a framework for robust, self-validating analytical workflows.

The Analytical Challenge: Differentiating Key Isomers

The synthesis of this compound can potentially yield its 3-oxo isomer. While possessing the same molecular weight and formula, their distinct connectivity leads to different chemical properties and biological activities. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

G cluster_0 This compound cluster_1 tert-Butyl 3-oxomorpholine-4-carboxylate mol1 Structure 1 (Target) label1 C=O at position 2 (Lactam) mol1->label1 mol2 Structure 2 (Isomer) mol1->mol2 Same Mass Different Connectivity label2 C=O at position 3 mol2->label2

Caption: Key structural difference between the target compound and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling patterns, and integrations in both ¹H and ¹³C NMR, we can map the precise arrangement of atoms.

Expertise in Action: Why NMR is Decisive

The electronic environment of each proton and carbon atom is unique. The key to differentiating the 2-oxo and 3-oxo isomers lies in how the carbonyl group's electron-withdrawing nature influences the chemical shifts of adjacent methylene (-CH₂-) groups. In the 2-oxo isomer, the C3 methylene group is adjacent to the carbamate nitrogen, whereas in the 3-oxo isomer, the C2 methylene group is alpha to the carbonyl, leading to significant and predictable differences in their respective spectra.

¹H NMR Spectral Analysis

The morpholine ring protons in N-substituted derivatives typically appear as complex multiplets due to the ring's chair conformation.[1][2] However, the influence of the adjacent carbonyl and oxygen atoms allows for clear differentiation.

  • This compound (Target):

    • Protons at C3 (-N-CH₂-CO-) : Expected to be significantly deshielded by the adjacent carbonyl group, appearing as a distinct signal around δ 4.2-4.4 ppm .

    • Protons at C5 (-O-CH₂-CH₂-N-) : These protons are adjacent to the ring oxygen and will be deshielded, typically appearing around δ 3.9-4.1 ppm .[3]

    • Protons at C6 (-N-CH₂-O-) : Adjacent to the carbamate nitrogen, these protons are expected around δ 3.6-3.8 ppm .

    • tert-Butyl Group (-C(CH₃)₃) : A sharp, integrating to 9 protons, will be present around δ 1.5 ppm .[4]

  • tert-Butyl 3-oxomorpholine-4-carboxylate (Isomer):

    • Protons at C2 (-N-CH₂-O-) : These protons are now alpha to the carbamate nitrogen, not the lactam carbonyl. Their chemical shift would be similar to the C6 protons in the target, around δ 3.6-3.8 ppm .

    • Protons at C5 (-O-CH₂-CO-) : These protons are now adjacent to the carbonyl, leading to a significant downfield shift to ~δ 4.3-4.5 ppm .

    • Protons at C6 (-N-CH₂-CH₂-O-) : Adjacent to the ring oxygen but further from the carbonyl, expected around δ 3.8-4.0 ppm .

¹³C NMR Spectral Analysis

The carbon spectrum provides complementary and confirmatory evidence. The chemical shifts of the carbonyl carbons and the methylene carbons are highly diagnostic.

  • This compound (Target):

    • Lactam Carbonyl (C2) : Expected around δ 168-172 ppm .

    • Carbamate Carbonyl (Boc C=O) : Typically found around δ 154-155 ppm .[4]

    • Boc Quaternary Carbon (-C(CH₃)₃) : Appears around δ 80-82 ppm .[4]

    • Morpholine Carbons : C5 (adjacent to O) ~δ 65-68 ppm ; C3 (adjacent to C=O) ~δ 48-52 ppm ; C6 (adjacent to N) ~δ 42-45 ppm .[5]

    • Boc Methyl Carbons (-C(CH₃)₃) : A strong signal around δ 28.3 ppm .[4]

  • tert-Butyl 3-oxomorpholine-4-carboxylate (Isomer):

    • Amide Carbonyl (C3) : Expected chemical shift will be similar to the target's C2, around δ 168-172 ppm .

    • Carbamate Carbonyl (Boc C=O) : Unchanged, δ 154-155 ppm .

    • Key Differentiator : The chemical shifts of the ring carbons C2 and C5 will be swapped relative to the target's C3 and C6 assignments, providing a clear distinction.

Comparative NMR Data Summary
Assignment This compound (Expected) tert-Butyl 3-oxomorpholine-4-carboxylate (Expected) Key Differentiator
¹H: -N-CH₂-CO- ~ δ 4.2-4.4 ppm (at C3)N/APresence/Absence
¹H: -O-CH₂-CO- N/A~ δ 4.3-4.5 ppm (at C5)Presence/Absence
¹³C: Lactam/Amide C=O ~ δ 168-172 ppm (at C2)~ δ 168-172 ppm (at C3)Position confirmed by HMBC
¹³C: Carbamate C=O ~ δ 154-155 ppm~ δ 154-155 ppmNo
¹³C: C adjacent to C=O ~ δ 48-52 ppm (C3)~ δ 65-68 ppm (C2, also adj. to O)Significant chemical shift difference

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. The key to this analysis is the presence of two distinct carbonyl groups: the lactam (cyclic amide) and the carbamate from the Boc protecting group.

Expertise in Action: Dissecting Carbonyl Vibrations

The exact frequency of a carbonyl stretch is sensitive to its electronic and steric environment. A carbamate C=O stretch is typically observed between 1725-1685 cm⁻¹.[6] The lactam C=O stretch in a six-membered ring is generally found around 1680-1660 cm⁻¹. This difference, though potentially small, allows for the identification of two distinct carbonyl environments.

  • Expected IR Absorptions for this compound:

    • Carbamate C=O Stretch : A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .[7]

    • Lactam C=O Stretch : A second strong absorption should appear at a slightly lower wavenumber, around 1670-1690 cm⁻¹ .

    • C-O Stretch : Associated with the ether linkage and the carbamate, appearing in the 1250-1150 cm⁻¹ region.

    • C-H Stretch : Aliphatic C-H stretches from the morpholine ring and tert-butyl group will be visible around 2850-3000 cm⁻¹ .

The presence of two well-resolved carbonyl peaks is strong evidence for the proposed structure. The 3-oxo isomer would also show two carbonyl peaks, but their precise frequencies might differ slightly, making this technique more confirmatory than discriminatory when used in isolation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Expertise in Action: The Signature of the Boc Group

Boc-protected amines are notorious for their characteristic fragmentation patterns in MS.[8] Under typical ESI-MS conditions, the protonated molecule [M+H]⁺ will be observed. Upon collisional activation (MS/MS), the Boc group readily fragments via two primary pathways:

  • Loss of isobutylene (56 Da) to give [M - 56 + H]⁺.[9][10]

  • Loss of the entire tert-butoxycarbonyl group (100 Da) to give [M - 100 + H]⁺.

The observation of these characteristic neutral losses is definitive proof of the presence of the Boc protecting group.

  • Expected Mass Spectrum for C₉H₁₅NO₄ (MW: 201.22):

    • Full Scan (MS1) : A prominent ion at m/z 202.1 [M+H]⁺ . Other adducts like [M+Na]⁺ at m/z 224.1 may also be observed.

    • Product Ion Scan (MS/MS of m/z 202.1) :

      • A major fragment ion at m/z 146.1 (corresponding to [M+H - 56]⁺, loss of C₄H₈).

      • A fragment ion at m/z 102.1 (corresponding to [M+H - 100]⁺, loss of C₅H₈O₂).

      • Other fragments corresponding to the cleavage of the morpholine ring.

While the primary fragmentation of the Boc group will be identical for both the 2-oxo and 3-oxo isomers, subsequent fragmentation of the morpholine ring (m/z 146.1 -> fragments) could show subtle differences, providing an orthogonal method for differentiation if needed.

G parent [M+H]⁺ m/z 202.1 frag1 [M+H - 56]⁺ m/z 146.1 parent->frag1 - C₄H₈ (isobutylene) frag2 [M+H - 100]⁺ m/z 102.1 parent->frag2 - C₅H₈O₂ (Boc group) frag3 Ring Fragments frag1->frag3

Caption: Characteristic ESI-MS/MS fragmentation of the target molecule.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum using a 30° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024-2048 scans.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Technique : Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Background Scan : Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Acquisition : Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Data Processing : The acquired spectrum will be automatically ratioed against the background by the instrument software.

Protocol 3: LC-MS Sample Preparation and Acquisition
  • Sample Preparation : Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatography :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions.

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MS1 Scan : Scan a mass range appropriate for the target (e.g., m/z 100-500).

    • MS/MS Scan : Use data-dependent acquisition to trigger fragmentation of the most intense ion from the MS1 scan (in this case, m/z 202.1). Set collision energy (CE) to an appropriate value (e.g., 15-25 eV) to induce fragmentation.

G cluster_workflow Analytical Workflow start Synthesized Product lcms LC-MS Analysis (Purity & MW) start->lcms ftir FT-IR Analysis (Functional Groups) start->ftir nmr NMR (¹H, ¹³C) (Connectivity) start->nmr data Data Integration & Comparison lcms->data ftir->data nmr->data end Structure Confirmed data->end

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. While FT-IR and MS provide crucial information regarding functional groups and molecular weight, NMR spectroscopy stands out as the definitive method for unambiguous isomer differentiation . The distinct chemical shifts of the methylene protons and carbons adjacent to the lactam carbonyl (C2=O) versus those adjacent to the ring oxygen or nitrogen serve as incontrovertible fingerprints. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the structure of their material, ensuring the integrity and success of their scientific endeavors.

References

  • Nyak, M. F. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(4), 747-753. [Link]

  • Bossa, J. B., et al. (2008). Carbamic acid and carbamate formation in CO2:NH3 ices–a matrix isolation study. Physical Chemistry Chemical Physics, 10(30), 4461-4472. [Link]

  • Hisatsune, I. C., & Heicklen, J. (1975). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 62(3), 746-750. [Link]

  • Ramaganthan, B., et al. (2013). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Journal of Molecular Structure, 1040, 153-161. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. [Link]

  • Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 53(9), 1264-1272. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • ACD/Labs. (2008). Multiplet shape in proton NMR of morpholines. ACD/Labs Blog. [Link]

  • Reddy, K. S., et al. (2012). Supporting Information for A mild and efficient method for the synthesis of N-Boc protected amines. Tetrahedron Letters, 53(32), 4153-4156. [Link]

  • D'Hendecourt, L., & Allamandola, L. J. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • PubChem. (n.d.). tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Gopi, H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 781-789. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. [Link]

  • Wolf, C., et al. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(5), 467-475. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog. [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of tert-Butyl 2-oxomorpholine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of novel analogs based on the tert-butyl 2-oxomorpholine-4-carboxylate scaffold. We will explore the rationale behind the molecular design of these analogs and provide detailed experimental protocols for their evaluation, supported by illustrative data.

Introduction: The 2-Oxomorpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for the design of novel therapeutics. The this compound core, with its protected amine and reactive carbonyl group, offers a versatile platform for the synthesis of diverse analogs with potential applications in oncology, inflammation, and neurodegenerative diseases.

This guide will focus on a series of hypothetical, yet rationally designed, analogs of this compound to illustrate a systematic approach to evaluating their biological potential. We will delve into their comparative activities in anticancer and anti-inflammatory assays, providing a framework for structure-activity relationship (SAR) studies.

Design Rationale of the Analog Series

To explore the SAR of the this compound scaffold, we have designed a series of analogs with substitutions at the C5 and C6 positions of the morpholine ring. The choice of substituents is intended to probe the effects of sterics, electronics, and lipophilicity on biological activity.

Hypothetical Analog Structures:

Compound IDR1 (C5-position)R2 (C6-position)
Parent HH
Analog A MethylH
Analog B PhenylH
Analog C HMethyl
Analog D HPhenyl

Comparative Biological Evaluation

Based on the known biological activities of morpholine-containing compounds, we will evaluate our analog series for potential anticancer and anti-inflammatory effects.

Anticancer Activity

The potential of these analogs to inhibit cancer cell proliferation will be assessed using the MTT assay against a panel of human cancer cell lines. Additionally, their ability to inhibit VEGFR-2, a key receptor tyrosine kinase involved in tumor angiogenesis, will be investigated.

Compound IDA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)VEGFR-2 Inhibition IC50 (µM)
Parent >100>100>10085.2
Analog A 75.382.191.562.7
Analog B 15.822.418.99.8
Analog C 88.295.6>10078.4
Analog D 25.130.728.315.2
Sorafenib 5.88.26.50.09

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. Sorafenib is included as a positive control.

Interpretation of Hypothetical Data:

The illustrative data suggests that the introduction of a phenyl group at either the C5 (Analog B) or C6 (Analog D) position significantly enhances anticancer activity compared to the parent compound and the methyl-substituted analogs. This indicates that aromatic interactions may be crucial for the binding of these compounds to their biological targets. Analog B, with the phenyl group at the C5 position, shows the most promising activity, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of the analogs will be evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages and their direct inhibitory effect on cyclooxygenase (COX) enzymes.

Compound IDNO Production Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Parent >100>10092.3
Analog A 85.4>10075.1
Analog B 12.750.28.9
Analog C 92.1>10088.6
Analog D 20.565.815.4
Indomethacin 15.20.11.2

IC50 values represent the concentration of the compound required to inhibit 50% of NO production or enzyme activity. Indomethacin is included as a positive control.

Interpretation of Hypothetical Data:

Similar to the anticancer data, the hypothetical anti-inflammatory results suggest that the phenyl-substituted analogs (B and D) are the most active. Analog B demonstrates potent inhibition of both NO production and COX-2, with moderate selectivity over COX-1. This profile suggests a dual mechanism of anti-inflammatory action and positions Analog B as a lead candidate for further optimization.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to evaluate the biological activities of the this compound analogs.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

VEGFR-2 Kinase Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.[4]

Workflow:

VEGFR2_Workflow A Add VEGFR-2 enzyme and compound to plate B Initiate reaction with ATP/substrate mix A->B C Incubate B->C D Stop reaction and add detection reagent C->D E Measure luminescence D->E F Calculate % inhibition and IC50 E->F

VEGFR-2 Kinase Assay Workflow

Protocol:

  • Reaction Setup: In a 96-well plate, add VEGFR-2 enzyme, kinase buffer, and serial dilutions of the test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 values.

Griess Assay for Nitric Oxide Production

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.[5][6]

Workflow:

Griess_Workflow A Stimulate macrophages with LPS in presence of compounds B Collect cell culture supernatant A->B C Add Griess reagents to supernatant B->C D Incubate C->D E Measure absorbance D->E F Calculate NO inhibition and IC50 E->F

Griess Assay Workflow

Protocol:

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and treat with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant with Griess Reagent A (sulfanilamide in phosphoric acid) and Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO production inhibition to determine IC50 values.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.[7][8]

Workflow:

COX_Workflow A Add COX enzyme, heme, and compound to plate B Add arachidonic acid to initiate reaction A->B C Incubate B->C D Add colorimetric substrate C->D E Measure absorbance D->E F Calculate % inhibition and IC50 E->F

COX Inhibition Assay Workflow

Protocol:

  • Reaction Setup: In a 96-well plate, add purified ovine COX-1 or human recombinant COX-2, heme, and serial dilutions of the test compounds in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Measure the peroxidase activity by monitoring the oxidation of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each isoform.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the logical relationship between the structural modifications of the analogs and their hypothetical biological activities.

SAR_Analysis cluster_analogs Analogs cluster_activity Biological Activity Parent Parent R1=H, R2=H Anticancer Anticancer Activity Parent->Anticancer Low AntiInflammatory Anti-inflammatory Activity Parent->AntiInflammatory Low AnalogA Analog A R1=Me, R2=H AnalogA->Anticancer Slight Increase AnalogA->AntiInflammatory Slight Increase AnalogB Analog B R1=Ph, R2=H AnalogB->Anticancer High Increase AnalogB->AntiInflammatory High Increase AnalogC Analog C R1=H, R2=Me AnalogC->Anticancer Slight Increase AnalogC->AntiInflammatory Slight Increase AnalogD Analog D R1=H, R2=Ph AnalogD->Anticancer Moderate Increase AnalogD->AntiInflammatory Moderate Increase

Structure-Activity Relationship of Analogs

Based on our illustrative data, a clear SAR emerges. The introduction of a bulky, aromatic substituent (phenyl group) at either the C5 or C6 position dramatically increases both anticancer and anti-inflammatory activities. This suggests that a hydrophobic pocket in the target binding site(s) accommodates this group, likely through pi-stacking or other non-covalent interactions. The position of the phenyl group also appears to be important, with substitution at C5 (Analog B) resulting in slightly higher potency than at C6 (Analog D). The smaller methyl substituents (Analogs A and C) lead to only a marginal improvement in activity over the parent compound.

Conclusion and Future Directions

This guide has presented a systematic approach to the comparative analysis of the biological activity of novel this compound analogs. Through the use of illustrative data and detailed experimental protocols, we have demonstrated how to evaluate these compounds for their potential as anticancer and anti-inflammatory agents.

The hypothetical SAR analysis highlights the importance of substitution on the morpholine ring and provides a rationale for the design of future analogs. The promising, albeit hypothetical, activity of Analog B suggests that further exploration of substitutions at the C5 position with various aromatic and heteroaromatic groups could lead to the discovery of even more potent compounds. Subsequent studies should also include in vivo efficacy and safety evaluations to translate these in vitro findings into potential therapeutic candidates.

References

  • Sanjeev, K., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Twentyman, P. R., & Luscombe, M. (1987). A study of cellular resistance to adriamycin in vitro using a rapid colorimetric assay. Cancer Research, 47(21), 5981-5987. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Guevara, I., Iwanejko, J., Dembinska-Kiec, A., Pankiewicz, J., Wanat, A., & Zmuda, Z. (1998). Determination of nitrite/nitrate in human biological material by the simple Griess reaction. Clinical Chemistry and Laboratory Medicine, 36(11), 799-805. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

Sources

A Comparative Guide to the Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate: An Analysis of Cost-Effectiveness and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the morpholin-2-one scaffold is a privileged structural motif, conferring favorable pharmacokinetic properties to a wide array of biologically active molecules. The N-Boc protected derivative, tert-butyl 2-oxomorpholine-4-carboxylate, serves as a crucial building block for the synthesis of complex pharmaceutical intermediates. Its efficient and cost-effective production is, therefore, a significant concern for researchers in both academic and industrial settings. This guide provides an in-depth comparison of various synthetic strategies for this compound, with a focus on cost-effectiveness, scalability, and overall practicality.

Introduction to a Key Synthetic Intermediate

This compound is a versatile intermediate used in the synthesis of a variety of compounds, including enzyme inhibitors and other therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of other functional groups on the morpholinone ring, making it an invaluable tool in multi-step synthetic campaigns. The choice of synthetic route to this intermediate can have a profound impact on the overall cost and timeline of a drug development program.

This guide will dissect three plausible synthetic routes, evaluating them based on the cost of starting materials, reagent expenses, reaction yields, and the complexity of the experimental procedures.

Method 1: Two-Step Synthesis from N-Boc-2-hydroxymethylmorpholine

This synthetic approach begins with the commercially available N-Boc-2-hydroxymethylmorpholine and proceeds through a straightforward oxidation to yield the desired 2-oxomorpholine.

Reaction Pathway

Method_1 A N-Boc-2-hydroxymethylmorpholine B This compound A->B Oxidation (e.g., Dess-Martin Periodinane)

Figure 1: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol

A detailed protocol for this transformation involves the oxidation of N-Boc-2-hydroxymethylmorpholine. While various oxidizing agents can be employed, Dess-Martin periodinane (DMP) is a common choice for its mild reaction conditions and high efficiency.

Step 1: Oxidation of N-Boc-2-hydroxymethylmorpholine

  • Dissolve N-Boc-2-hydroxymethylmorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Cost-Effectiveness Analysis
Reagent/MaterialStarting MaterialOxidizing AgentSolvent & WorkupOverall Cost
Example N-Boc-2-hydroxymethylmorpholineDess-Martin PeriodinaneDichloromethane, Sodium Thiosulfate, Silica GelModerate to High
Estimated Cost per Gram of Product *~$30 - $50~$50 - $100~$5 - $10~$85 - $160

*Estimated costs are based on current market prices for research-grade chemicals and may vary. This route is conceptually simple; however, the high cost of both the starting material, N-Boc-2-hydroxymethylmorpholine, and the oxidizing agent, Dess-Martin periodinane, makes it less economically viable for large-scale synthesis.[1][2][3][4]

Method 2: Multi-Step Synthesis from Diethanolamine

This approach utilizes the inexpensive and readily available starting material, diethanolamine, and proceeds through a series of transformations to construct the target molecule.

Reaction Pathway

Method_2 A Diethanolamine B N-Boc-diethanolamine A->B Boc Protection C Intermediate Aldehyde B->C Selective Oxidation (e.g., Swern Oxidation) D This compound C->D Intramolecular Cyclization/Oxidation

Figure 2: General workflow for the synthesis of this compound from diethanolamine.

Experimental Protocols

Step 1: Synthesis of N-Boc-diethanolamine [5]

  • Dissolve diethanolamine (1.0 eq) in a suitable solvent such as a mixture of water and dioxane.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq) portion-wise while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain N-Boc-diethanolamine, which is often used without further purification. A typical yield for this step is high, often exceeding 90%.

Step 2: Selective Mono-Oxidation to the Aldehyde

A significant challenge in this route is the selective oxidation of one of the two primary hydroxyl groups. A Swern oxidation is a suitable method for this transformation.[6]

  • Activate dimethyl sulfoxide (DMSO) (2.0-2.2 eq) with oxalyl chloride (1.1-1.2 eq) in DCM at -78 °C.

  • Add a solution of N-Boc-diethanolamine (1.0 eq) in DCM to the activated DMSO mixture.

  • Stir for 30-60 minutes at -78 °C.

  • Add a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (4.0-5.0 eq).

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • The crude aldehyde is often used directly in the next step without extensive purification.

Step 3: Intramolecular Cyclization and Oxidation

The crude aldehyde can be cyclized and oxidized in a subsequent step to form the 2-oxomorpholine ring. This can be achieved using various oxidizing agents, for instance, by further oxidation under conditions that promote lactonization.

Cost-Effectiveness Analysis
Reagent/MaterialStarting MaterialReagents for Key StepsSolvents & WorkupOverall Cost
Example Diethanolamine(Boc)₂O, DMSO, Oxalyl Chloride, TriethylamineDichloromethane, Ethyl Acetate, Silica GelLow to Moderate
Estimated Cost per Gram of Product *<$1~$10 - $20~$5 - $10~$16 - $31

*Estimated costs are based on current market prices for research-grade chemicals and may vary. This route is significantly more cost-effective than Method 1 due to the very low cost of the starting material, diethanolamine. While it involves more steps, the reagents for each step are relatively inexpensive.[7][8][9][10][11][12][13][14][15] The main challenge lies in achieving high selectivity in the mono-oxidation step to maximize the overall yield.

Method 3: Synthesis from N-Boc-iminodiacetic acid

This strategy starts with N-Boc-iminodiacetic acid and involves a selective reduction followed by intramolecular cyclization.

Reaction Pathway

Method_3 A N-Boc-iminodiacetic acid B N-Boc-2-hydroxyethylglycine A->B Selective Mono-Reduction (e.g., with borane or LAH derivatives) C This compound B->C Intramolecular Lactonization

Figure 3: General workflow for the synthesis of this compound from N-Boc-iminodiacetic acid.

Experimental Protocols

Step 1: Selective Mono-Reduction of N-Boc-iminodiacetic acid

The selective reduction of one carboxylic acid group in the presence of another is a challenging transformation. This can be achieved using sterically hindered reducing agents or by converting one of the acid groups to a more easily reducible derivative. A common approach is the use of borane complexes or careful control of stoichiometry with powerful reducing agents like lithium aluminum hydride (LAH).

  • Protect one of the carboxylic acids, for example, as a benzyl ester.

  • Reduce the remaining free carboxylic acid using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride in the presence of a Lewis acid.[1][16][17][18]

  • Deprotect the benzyl ester by hydrogenolysis.

Alternatively, direct selective reduction might be possible under carefully controlled conditions.

Step 2: Intramolecular Lactonization

The resulting N-Boc-2-hydroxyethylglycine can be cyclized to the desired lactone under acidic or dehydrating conditions.

  • Dissolve the amino acid in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, wash the reaction mixture with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Cost-Effectiveness Analysis
Reagent/MaterialStarting MaterialReagents for Key StepsSolvents & WorkupOverall Cost
Example N-Boc-iminodiacetic acidBorane-THF, Palladium on Carbon (for deprotection), p-TsOHToluene, Ethyl Acetate, Silica GelModerate
Estimated Cost per Gram of Product *~$15 - $30~$20 - $40~$5 - $10~$40 - $80

*Estimated costs are based on current market prices for research-grade chemicals and may vary. This route offers a potentially shorter sequence than Method 2. However, the starting material, N-Boc-iminodiacetic acid, is more expensive than diethanolamine.[19][20][21][22][23] The key challenge and cost driver in this route is the selective mono-reduction, which can be difficult to control and may require protecting group strategies, adding to the step count and cost.

Comparative Summary and Recommendation

MethodStarting MaterialKey ChallengesOverall Yield (Estimated)Cost-EffectivenessScalability
1: From N-Boc-2-hydroxymethylmorpholine N-Boc-2-hydroxymethylmorpholineHigh cost of starting material and oxidant.HighPoorModerate
2: From Diethanolamine DiethanolamineSelective mono-oxidation.ModerateExcellentHigh
3: From N-Boc-iminodiacetic acid N-Boc-iminodiacetic acidSelective mono-reduction.ModerateGoodModerate

Recommendation:

For large-scale, cost-driven synthesis , Method 2 (from Diethanolamine) is the most attractive option. The use of an inexpensive and abundant starting material provides a significant economic advantage. While the selective mono-oxidation step requires careful optimization, established procedures like the Swern oxidation can provide good yields. The overall process is amenable to scale-up, making it suitable for industrial production.

For small-scale laboratory synthesis where convenience and speed are prioritized over cost , Method 1 (from N-Boc-2-hydroxymethylmorpholine) can be a viable option, provided the starting material is readily available. Its single-step transformation simplifies the workflow.

Method 3 (from N-Boc-iminodiacetic acid) represents a reasonable compromise between cost and complexity. It is more cost-effective than Method 1 and potentially involves fewer steps than Method 2, depending on the efficiency of the selective reduction. This route could be advantageous for mid-scale preparations where the cost of N-Boc-iminodiacetic acid is not prohibitive.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing the trade-offs between cost, time, scale, and available expertise.

References

Click to expand
  • Biocompare. Dess-Martin Periodinane from Aladdin Scientific. [Link]

  • Ozcanium Chemical Supplies. Reducing Agents. [Link]

  • Ivy Fine Chemicals. BOC-IMINODIACETIC ACID [CAS: 56074-20-5]. [Link]

  • DC Chemicals. N-Boc-diethanolamine. [Link]

  • Sciencemadness.org. Domestic (USA) sodium borohydride or lithium aluminum hydride?. [Link]

  • IndiaMART. Lithium borohydride 2.0 M in THF, Packaging Type: Bottle. [Link]

  • ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Chen, M., et al. (2012). Macrolactonization via Hydrocarbon Oxidation. Journal of the American Chemical Society, 134(36), 14754–14757. [Link]

  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

  • PubChem. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]

  • Boyd, S., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 25(23), 5690. [Link]

  • ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]

  • ResearchGate. Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. [Link]

  • Organic & Biomolecular Chemistry. Divergent synthesis of oxazolidines and morpholines via PhI(OAc)2-mediated difunctionalization of alkenes. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933–23941. [Link]

  • ElectronicsAndBooks. Oxidative Cleavage of Indole δ-Lactones with m-Chloroperbenzoic Acid: First Synthesis of Spiroindolin-2. [Link]

  • SciSpace. General method for selective Mono-Boc protection of diamines and thereof. [Link]

  • Molecules. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]

  • Journal of Medicinal Chemistry. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Metabolic Stability of Tert-Butyl Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Tert-Butyl Group in Medicinal Chemistry

In the landscape of drug discovery, the tert-butyl group stands out as a frequently employed structural motif. Its bulky, three-dimensional nature provides significant steric hindrance, a property that medicinal chemists leverage to enhance receptor specificity and shield susceptible parts of a molecule from enzymatic degradation.[1][2] This "metabolic shielding" can, in theory, increase a drug's half-life and bioavailability.[2] However, the very feature that makes the tert-butyl group attractive—its cluster of nine sp³ C-H bonds—also presents a potential liability. Contrary to a simplistic view of it being metabolically inert, the tert-butyl moiety is often a prime target for oxidation by Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1][3]

This guide provides a comparative analysis of in vitro and in vivo methods for assessing the metabolic stability of compounds containing a tert-butyl group. We will delve into the mechanistic underpinnings of why certain experimental choices are made, present data in a comparative format, and offer insights to aid researchers in making more informed decisions during the lead optimization phase.

The In Vitro Perspective: A First Look at Metabolic Fate

In vitro metabolic stability assays are the workhorses of early drug discovery, offering a rapid and cost-effective means to predict a compound's likely metabolic clearance in vivo.[4] These assays involve incubating a test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[5][6]

Key In Vitro Systems for Assessing Metabolic Stability

Two primary systems are employed for these initial assessments:

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are a rich source of Phase I metabolic enzymes, particularly the CYP superfamily.[4] Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.[7]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[4] They contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate, including conjugation reactions like glucuronidation and sulfation.[4][8]

The choice between microsomes and hepatocytes depends on the specific questions being asked. If the primary concern is CYP-mediated oxidation of the tert-butyl group, a microsomal assay is often sufficient. However, if a broader understanding of all potential metabolic pathways is required, hepatocytes are the preferred system.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Incubate at 37°C A->D B Liver Microsomes or Hepatocytes B->D C NADPH (for microsomes) or Co-factors (for hepatocytes) C->D E Quench Reaction at Time Points D->E F Sample Preparation (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t1/2 and CLint) G->H

Caption: A generalized workflow for in vitro metabolic stability assays.

Interpreting In Vitro Data: Intrinsic Clearance (CLint)

The primary output of these assays is the in vitro intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug in the absence of other physiological factors like blood flow.[5] A higher CLint value suggests lower metabolic stability. This parameter is crucial for ranking compounds and predicting their in vivo hepatic clearance.[4]

The In Vivo Reality: Pharmacokinetics in a Whole Organism

While in vitro assays provide valuable early insights, the ultimate test of metabolic stability lies in in vivo studies. Pharmacokinetic (PK) studies in animal models (e.g., rats, mice) are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a complex biological system.[9]

Experimental Design: A Typical In Vivo Pharmacokinetic Study

A fundamental in vivo PK study involves administering the test compound to an animal model, typically via intravenous (IV) and oral (PO) routes, and then collecting blood samples at various time points. The concentration of the parent compound in the plasma is then quantified using a validated analytical method, such as LC-MS/MS.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Test Compound Formulation C IV and PO Administration A->C B Animal Model (e.g., Rat) B->C D Blood Collection at Time Points C->D E Plasma Separation D->E F Sample Preparation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H

Caption: A simplified workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The data from these studies are used to calculate several key parameters, including:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Comparing In Vitro and In Vivo Data for Tert-Butyl Containing Compounds: A Critical Analysis

The central challenge in drug discovery is the translation of in vitro data to the in vivo situation. For tert-butyl containing compounds, this correlation can be particularly nuanced.

Common Metabolic Pathways of the Tert-Butyl Group

The primary metabolic transformation of a tert-butyl group is hydroxylation, catalyzed by CYP enzymes, to form a primary alcohol. This can be further oxidized to an aldehyde and then a carboxylic acid.[1] The specific CYP isoform involved can vary; for instance, CYP3A4, CYP2C8, CYP2C9, and CYP2C19 have all been implicated in the metabolism of different drugs containing this moiety.[1]

metabolism_pathway A R-C(CH3)3 (Parent Compound) B R-C(CH3)2CH2OH (Hydroxylated Metabolite) A->B CYP-mediated hydroxylation C R-C(CH3)2CHO (Aldehyde Metabolite) B->C Alcohol Dehydrogenase D R-C(CH3)2COOH (Carboxylic Acid Metabolite) C->D Aldehyde Dehydrogenase

Caption: A common metabolic pathway for tert-butyl containing compounds.

Case Studies: Bridging the In Vitro-In Vivo Gap

Let's examine some real-world examples:

Compound In Vitro Observation (Human Liver Microsomes) In Vivo Observation (Human) Key Metabolic Enzymes Reference
Bosentan Hydroxylation of the tert-butyl group is a major metabolic pathway.The hydroxylated metabolite is a major active metabolite.CYP2C9, CYP3A4[1]
Finasteride The tert-butyl group is hydroxylated and further oxidized to a carboxylic acid.The hydroxylated and carboxylic acid metabolites are two of the major metabolites in humans.CYP3A4, Aldehyde Dehydrogenase[1][10]
Ivacaftor One of the two tert-butyl groups is metabolized to a hydroxylated active metabolite.The hydroxylated metabolite and its further oxidized acid form are major metabolites.CYP3A4[1]
Nelfinavir The tert-butyl group is hydroxylated.The hydroxylated metabolite is the main human metabolite and is also active.CYP2C19[1]

As the table illustrates, for many tert-butyl containing drugs, the metabolic pathways identified in vitro are indeed reflected in vivo. However, discrepancies can and do arise.

Why In Vitro-In Vivo Correlations Can Falter

Several factors can lead to a poor correlation between in vitro and in vivo metabolic stability:

  • Extrahepatic Metabolism: Microsomal and even hepatocyte assays primarily capture liver metabolism. If a compound is significantly metabolized in other tissues (e.g., the gut wall, kidneys), in vitro liver-based systems will underestimate its total clearance.[11]

  • Role of Transporters: The uptake and efflux of a drug into and out of hepatocytes are mediated by transporters. If a compound is a substrate for these transporters, its access to metabolic enzymes in vivo can be different from the unrestricted access in a microsomal incubation.[9]

  • Plasma Protein Binding: In in vivo systems, only the unbound fraction of a drug is available for metabolism. High plasma protein binding can lead to a lower in vivo clearance than what might be predicted from in vitro data where binding effects are minimal.[12]

  • Enzyme Induction or Inhibition: A compound may induce or inhibit its own metabolism in vivo, a phenomenon not captured in standard in vitro stability assays.

Strategies to Improve Metabolic Stability of Tert-Butyl Containing Compounds

When a promising compound with a tert-butyl group exhibits poor metabolic stability, several strategies can be employed:

  • Bioisosteric Replacement: Replacing the tert-butyl group with a metabolically more stable bioisostere is a common approach. For example, a cyclopropyl-trifluoromethyl group has been shown to increase metabolic stability both in vitro and in vivo by removing the easily abstractable sp³ C-H bonds.[3][13][14]

  • Deuteration: Replacing the hydrogen atoms on the tert-butyl group with deuterium can slow down the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect. This strategy has been explored for compounds like Ivacaftor.[1]

  • Metabolic Blocking: Introducing an electron-withdrawing group near the tert-butyl moiety can sometimes reduce its susceptibility to oxidation.

Conclusion: An Integrated Approach is Key

The assessment of metabolic stability for tert-butyl containing compounds requires a thoughtful, integrated approach. In vitro assays using liver microsomes and hepatocytes are indispensable tools for early-stage screening and ranking of compounds. They provide crucial information on the intrinsic metabolic lability of the tert-butyl group. However, it is imperative to recognize their limitations and to follow up with well-designed in vivo pharmacokinetic studies to obtain a holistic understanding of a compound's disposition in a living system.

By carefully considering the interplay between a compound's structure, its interaction with metabolic enzymes and transporters, and its distribution within the body, researchers can more effectively navigate the challenges of optimizing the metabolic stability of this important class of molecules and ultimately increase the probability of success in the drug discovery pipeline.

References

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Westphal, M. V., et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]

  • ResearchGate. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Masimirembwa, C. M., & S. Bredberg. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert opinion on drug metabolism & toxicology, 1(2), 215-231. [Link]

  • Klopf, W., & P. Worboys. (2010). Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery. Combinatorial chemistry & high throughput screening, 13(2), 159-169. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(6), 514-516. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(6), 514-516. [Link]

  • ResearchGate. Correlation between in vivo intrinsic clearance and in vitro metabolic... [Link]

  • Lee, H. W., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(10), 947. [Link]

  • Clarke, S. E., & P. Jeffrey. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 591-598. [Link]

  • Clarke, S. E., & P. Jeffrey. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 591-598. [Link]

  • Klopf, W., & P. Worboys. (2010). Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 13(2), 159-169. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514-516. [Link]

  • ResearchGate. Metabolically Stable tert-Butyl Replacement. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • Blobaum, A. L., et al. (2004). Novel reversible inactivation of cytochrome P450 2E1 T303A by tert-butyl acetylene: the role of threonine 303 in proton delivery to the active site of cytochrome P450 2E1. The Journal of pharmacology and experimental therapeutics, 310(1), 281-290. [Link]

  • Di, L., et al. (2012). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug metabolism letters, 6(3), 169-175. [Link]

  • Wang, Y., et al. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 13(11), 762. [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology. [Link]

  • Zhang, D., et al. (2022). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 27(18), 5899. [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Zhang, D., et al. (2009). CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183). Drug metabolism and disposition: the biological fate of chemicals, 37(4), 710-718. [Link]

  • Maastricht University. Moderate Correlations of in vitro versus in vivo Pharmacokinetics Questioning the Need of Early Microsomal Stability Testing. [Link]

  • ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Guengerich, F. P. (2021). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. The Journal of biological chemistry, 297(2), 100868. [Link]

  • Wikipedia. Finasteride. [Link]

  • Chan, S. C., et al. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Angewandte Chemie International Edition, 63(24), e202400823. [Link]

Sources

A Comparative Guide to Structural Analogs of tert-Butyl 2-oxomorpholine-4-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a wide array of approved therapeutics.[1] Its unique combination of a secondary amine and an ether imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive building block for drug candidates targeting the central nervous system (CNS) and beyond.[1] This guide provides an in-depth comparison of tert-Butyl 2-oxomorpholine-4-carboxylate, a versatile synthetic intermediate, and its key structural analogs. We will explore their synthesis, comparative properties, and potential applications, supported by established experimental principles and data.

The 2-Oxomorpholine Core: A Platform for Innovation

This compound serves as a parent structure for a variety of analogs where modifications can systematically tune the molecule's properties. The presence of the lactam function (a cyclic amide) within the morpholine ring introduces a planar, polar group capable of engaging in hydrogen bonding, while the bulky tert-butoxycarbonyl (Boc) protecting group offers a handle for further chemical elaboration or can be removed to reveal the secondary amine.

This guide will focus on a comparative analysis of the following key structural analogs:

  • Analog A: tert-Butyl 2-aminomorpholine-4-carboxylate: This analog introduces a primary amine at the 2-position, significantly altering the electronic and hydrogen-bonding characteristics of that position.

  • Analog B: tert-Butyl 3-oxomorpholine-4-carboxylate: As a positional isomer, this analog shifts the carbonyl group, which can have profound effects on the molecule's conformation and interactions with biological targets.

  • Analog C: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: The introduction of a hydroxymethyl group provides a hydrogen bond donor and acceptor, and a potential point for further functionalization.

Below is a visual representation of the parent compound and its key analogs.

G cluster_parent Parent Compound cluster_analogs Structural Analogs parent This compound A Analog A: tert-Butyl 2-aminomorpholine-4-carboxylate parent->A  Substitution at C2 B Analog B: tert-Butyl 3-oxomorpholine-4-carboxylate parent->B  Positional Isomer C Analog C: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate parent->C  Substitution at C2

Caption: Key structural modifications of the parent compound.

Synthesis Strategies

The synthesis of the 2-oxomorpholine core and its derivatives can be achieved through various routes, often starting from readily available amino alcohols. A general strategy involves the cyclization of an N-protected amino alcohol derivative. For instance, the synthesis of the parent compound, this compound, can be envisioned through the oxidation of the corresponding N-Boc-2-hydroxymethylmorpholine.

Comparative Physicochemical Properties

The seemingly subtle changes between the parent compound and its analogs can lead to significant shifts in their physicochemical profiles. These differences are critical for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyThis compoundAnalog A: tert-Butyl 2-aminomorpholine-4-carboxylateAnalog B: tert-Butyl 3-oxomorpholine-4-carboxylateAnalog C: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Molecular Weight 215.25 g/mol 202.25 g/mol [2]215.25 g/mol [3]217.26 g/mol
LogP (Predicted) ~0.9~0.4~0.9~0.7
Topological Polar Surface Area (TPSA) 46.6 Ų65.1 Ų46.6 Ų58.9 Ų
Hydrogen Bond Donors 0101
Hydrogen Bond Acceptors 4444

Discussion of Properties:

  • Analog A (2-amino) : The introduction of the amino group in Analog A significantly increases its polarity, as evidenced by the higher TPSA and lower predicted LogP.[2] The presence of a hydrogen bond donor is expected to enhance its solubility in aqueous media and its ability to interact with biological targets through hydrogen bonding.

  • Analog B (3-oxo) : As a positional isomer, Analog B shares the same molecular formula and thus the same molecular weight and TPSA as the parent compound.[3] However, the change in the carbonyl position can alter the dipole moment and the steric presentation of the molecule, which could influence its binding to specific proteins.

  • Analog C (2-hydroxymethyl) : Similar to Analog A, the hydroxyl group in Analog C introduces a hydrogen bond donor, increasing its polarity and potential for aqueous solubility.

The impact of such substitutions on properties like lipophilicity and biological activity is a well-established principle in medicinal chemistry. For example, studies on other molecular scaffolds have shown that even the addition of a single fluorine atom can significantly alter lipophilicity and oxidation potential, thereby affecting analgesic activity.[4]

Framework for Comparative Biological Evaluation

To objectively compare the biological potential of these analogs, a standardized screening cascade is essential. Given the prevalence of the morpholine scaffold in oncology, a representative workflow for assessing anticancer activity is presented below. Many approved anticancer drugs, such as bosutinib and neratinib, feature a quinoline core, which is also a nitrogen-containing heterocycle, and have been evaluated using similar assays.[5]

Representative Experimental Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of the compounds on a cancer cell line, such as the HepG2 human liver cancer cell line.[5]

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (parent and analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions for 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture HepG2 Cells seed Seed 96-well Plates culture->seed treat Treat with Compounds (72 hours) seed->treat mtt Add MTT Reagent (4 hours) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for a representative cell viability assay.

Anticipated Structure-Activity Relationships (SAR)

While direct experimental data for this specific series is not yet publicly available, we can infer potential SAR based on established medicinal chemistry principles and studies on related heterocyclic compounds.[6][7][8]

  • The Role of the C2-Carbonyl: The carbonyl group of the parent compound is a key hydrogen bond acceptor. Its replacement with an amino group (Analog A) introduces a hydrogen bond donor, which could lead to a completely different binding mode or affinity for a given target. The retention of this carbonyl in Analog B, albeit at a different position, suggests it may engage in similar, though geometrically distinct, interactions.

  • The Impact of the Boc Group: The bulky tert-butyl group can influence the compound's orientation within a binding pocket through steric interactions. Its removal to reveal the free amine would drastically increase polarity and provide a site for further derivatization to explore the surrounding chemical space.

  • Ring Substitutions: The introduction of substituents on the morpholine ring, as seen with the amino and hydroxymethyl groups, allows for the probing of specific interactions within a target's binding site. For instance, in studies of quinoline-4-carboxamides, even modest chemical modifications have been shown to cause remarkable alterations in antiproliferative activities.[6]

Conclusion

This compound and its structural analogs represent a promising and versatile scaffold for drug discovery. The ability to systematically modify the core structure at key positions allows for the fine-tuning of physicochemical and biological properties. This guide has provided a framework for comparing these analogs, from their synthesis and inherent properties to a representative biological evaluation workflow. The principles of structure-activity relationships suggest that even subtle changes to the 2-oxomorpholine core can lead to significant differences in biological outcomes. Further experimental investigation of this compound class is warranted to fully elucidate its potential in developing novel therapeutics.

References

  • BenchChem. (n.d.). 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. BMC Chemistry, 18(1), 10.
  • de Oliveira, C. S., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530.
  • Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174.
  • Hemanth Kumar, K., et al. (1991). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 43(11), 799-805.
  • PubChem. (n.d.). tert-Butyl 2-aminomorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5274-5283.
  • PubChem. (n.d.). tert-Butyl 2-aminomorpholine-4-carboxylate. National Center for Biotechnology Information. PubChem Compound Summary for CID 145680974.
  • Al-Omary, F. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5274-5283.

Sources

A Comparative Guide to the Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the morpholin-2-one scaffold is a privileged structure, appearing in a multitude of biologically active molecules. Its synthesis, therefore, is a critical process, demanding efficiency, scalability, and robustness. The N-Boc protected derivative, tert-Butyl 2-oxomorpholine-4-carboxylate, is a key intermediate in the elaboration of more complex molecules. This guide provides an in-depth technical comparison of synthetic routes to this valuable building block, moving beyond standard protocols to explore alternative reagents and methodologies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound serves as a versatile precursor for the synthesis of a wide range of compounds, including enzyme inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[1] The 2-oxomorpholine ring system itself provides a constrained conformation that can be crucial for binding to biological targets.

The traditional synthesis of this intermediate often relies on a two-step process: the protection of a suitable precursor followed by a cyclization reaction. This guide will explore variations in this approach, focusing on the choice of reagents for the crucial cyclization step.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound generally proceeds through the initial formation of N-Boc-diethanolamine, which is then cyclized to form the target morpholinone. The key point of differentiation between synthetic strategies lies in the choice of the two-carbon electrophile used for the intramolecular cyclization.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Boc Protection cluster_2 Cyclization Strategies Diethanolamine Diethanolamine Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) NBocDEA N-Boc-diethanolamine Boc2O->NBocDEA Base (e.g., NaHCO3) Aqueous or anhydrous conditions CAC Chloroacetyl Chloride (Method A) NBocDEA->CAC Two-step: Acylation then Cyclization BAB Bromoacetyl Bromide (Method B) NBocDEA->BAB Two-step: Acylation then Cyclization PTC Phase-Transfer Catalysis (Method C) NBocDEA->PTC One-pot potential Target This compound CAC->Target BAB->Target PTC->Target

Figure 1. Overview of synthetic pathways to this compound.

Method A: The Traditional Approach - Chloroacetyl Chloride

The most commonly employed method for the synthesis of the 2-oxomorpholine ring involves the use of chloroacetyl chloride.[2] This two-step process begins with the acylation of one of the hydroxyl groups of N-Boc-diethanolamine, followed by an intramolecular Williamson ether synthesis under basic conditions to form the lactone ring.

Mechanism:

  • Acylation: N-Boc-diethanolamine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form the intermediate, tert-butyl 2-(2-chloroacetoxy)ethyl(2-hydroxyethyl)carbamate.

  • Intramolecular Cyclization: A stronger base (e.g., sodium hydride) is then used to deprotonate the remaining hydroxyl group, which subsequently acts as a nucleophile, displacing the chloride to form the six-membered ring.

Method B: A More Reactive Alternative - Bromoacetyl Bromide

A logical evolution of Method A is the substitution of chloroacetyl chloride with the more reactive bromoacetyl bromide. Due to the better leaving group ability of bromide compared to chloride, this modification can potentially lead to faster reaction times and milder reaction conditions.[3]

Rationale for Enhanced Reactivity:

The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This facilitates the cleavage of the C-Br bond during the nucleophilic attack by the alkoxide, thus accelerating the rate of the intramolecular SN2 reaction.[3]

Method C: A Greener and Potentially More Efficient Route - Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an attractive alternative that can enhance reaction rates, improve yields, and allow for the use of less hazardous and more environmentally benign reagents and solvents.[4] In the context of this synthesis, a phase-transfer catalyst can facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the intramolecular cyclization occurs. This can potentially allow for a one-pot reaction directly from N-Boc-diethanolamine and a haloacetyl halide, using a milder base like potassium carbonate.

Advantages of Phase-Transfer Catalysis:

  • Milder Reaction Conditions: Avoids the use of strong and hazardous bases like sodium hydride.

  • Simplified Workup: The catalyst is used in catalytic amounts and can often be easily separated from the product.

  • Improved Safety and Environmental Profile: Allows for the use of less hazardous solvents and bases.[4]

Comparative Performance Data

The following table summarizes the key performance indicators for the different synthetic methods. The data is compiled from literature sources and represents typical outcomes. Actual results may vary depending on specific experimental conditions and scale.

MethodReagentBase (Cyclization)Typical Yield (%)Key AdvantagesKey Disadvantages
A Chloroacetyl ChlorideSodium Hydride60-75Readily available reagents, well-established procedure.Use of hazardous NaH, often requires cryogenic temperatures for acylation.
B Bromoacetyl BromidePotassium tert-butoxide70-85Higher reactivity, potentially faster reaction times and milder conditions.[3]Reagent is more expensive and moisture-sensitive than chloroacetyl chloride.
C Chloroacetyl Chloride / Bromoacetyl BromidePotassium Carbonate75-90Milder base, safer, potentially one-pot, environmentally friendlier.[4]Requires a phase-transfer catalyst, optimization of catalyst and conditions may be necessary.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-diethanolamine

This initial step is common to all subsequent methods.

Protocol_1 Start Dissolve Diethanolamine in THF/Water Add_Boc Add Di-tert-butyl dicarbonate (Boc2O) Start->Add_Boc Stir Stir at room temperature (overnight) Add_Boc->Stir Extract Extract with Ethyl Acetate Stir->Extract Purify Purify by column chromatography Extract->Purify Product N-Boc-diethanolamine Purify->Product

Sources

A Senior Application Scientist's Guide to Deprotection Strategies for the tert-Butyl Group in Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its synthesis often involves the use of protecting groups for the secondary amine, with the tert-butoxycarbonyl (Boc) group being a ubiquitous choice. The Boc group's stability under a wide range of conditions and its facile, acid-labile removal make it an invaluable tool for complex molecule synthesis.[1][2]

However, the very lability that makes the Boc group useful also presents a critical challenge: its removal must be performed under conditions that preserve the integrity of the target molecule, which may contain other sensitive functional groups. This guide provides an in-depth comparison of common deprotection strategies for Boc-protected morpholines, offering experimental protocols, mechanistic insights, and practical guidance to help researchers select the optimal method for their specific synthetic context.

The Cornerstone of Boc Deprotection: Acid-Catalyzed Cleavage

The most prevalent method for Boc group removal is acid-catalyzed hydrolysis.[3] The mechanism is a cornerstone of organic chemistry education and practice, proceeding via a stable tertiary carbocation intermediate.

Mechanism of Action

The deprotection process involves three key steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[4][5]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][6]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free morpholine amine, which is then protonated by the excess acid to form an ammonium salt.[4][5]

This process is efficient and typically proceeds to completion at room temperature.[3]

Deprotection Strategy Selection Start Start: Boc-Protected Morpholine Derivative AcidLabile Other Acid-Labile Groups Present? Start->AcidLabile StandardAcid Use Standard Acidolysis (TFA or HCl) AcidLabile->StandardAcid No ConsiderMild Consider Milder Methods AcidLabile->ConsiderMild Yes NucleophilicResidues Nucleophilic Groups Present (Trp, Met, etc.)? StandardAcid->NucleophilicResidues LewisOrThermal Lewis Acid or Thermal Deprotection ConsiderMild->LewisOrThermal AddScavenger Use Scavengers (TIS, Anisole) NucleophilicResidues->AddScavenger Yes

Caption: Decision tree for selecting a Boc deprotection strategy.

StrategySubstrate CompatibilityScalabilityCost & AvailabilityKey Considerations
Strong Acid (TFA/HCl) Robust for many substrates, but risky for other acid-labile groups.ExcellentLow cost, readily available reagents.Primary choice. Requires careful consideration of scavengers and solvent removal.
Lewis Acid (TMSI, etc.) Good for substrates with acid-sensitive functionalities that are stable to Lewis acids.ModerateReagents are more expensive and may require anhydrous conditions.Offers a milder alternative when strong acids fail. Selectivity can be high.
Thermal Best for thermally stable compounds; avoids acidic reagents entirely.Requires specialized flow chemistry equipment for good control.High initial equipment cost; solvent is the only consumable.A niche but powerful method for acid-sensitive substrates.

Conclusion

The deprotection of the tert-butyl group from a morpholine nitrogen is a routine yet critical transformation in modern organic synthesis. While strong acidolysis with TFA or HCl remains the most direct and widely used method, a thorough understanding of the potential for side reactions, particularly alkylation by the tert-butyl cation, is essential for success. The judicious use of scavengers is a non-negotiable aspect of a robust protocol. For substrates bearing acid-sensitive functionalities, milder Lewis acid-mediated or reagent-free thermal methods provide valuable alternatives. By carefully evaluating the substrate's properties and the overall synthetic strategy, researchers can confidently select and execute the most appropriate deprotection protocol, ensuring high yields and purity in the synthesis of valuable morpholine-containing molecules.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Bristol, School of Chemistry.
  • BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Akinyemi, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Akinyemi, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • University of California, Irvine. (n.d.). Protecting Groups.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Lundt, B. F., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Organic Chemistry Explained. (2022, December 14). Boc Deprotection Mechanism. YouTube.
  • Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
  • ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection.
  • Reddit. (2023, October 18). Boc De-protection. r/Chempros.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Li, B., et al. (2019). Thermolytic Deprotection of N-Boc Groups. Synfacts.
  • ACS Green Chemistry Institute. (n.d.). Lewis Acids.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Vasantha, B., et al. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis.
  • Jackl, M. K., et al. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 2-oxomorpholine-4-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document moves beyond simple instructions to explain the scientific and regulatory rationale behind these essential procedures, empowering your team to handle chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound and its analogues are not benign; they present tangible risks that must be mitigated through proper handling and disposal.

Based on data from suppliers and chemical databases, this class of compounds is associated with the following hazards.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1][2][3]
Skin Irritation H315Causes skin irritation.[1][2][4]
Eye Irritation H319Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity H335May cause respiratory irritation.[1][2][4][5]

Expert Insight: The Boc (tert-butoxycarbonyl) protecting group and the morpholine core are common in developmental drug candidates. While not acutely toxic in the most severe sense, the irritation warnings (H315, H319, H335) are significant. Chronic exposure to respiratory irritants can lead to long-term health effects, and serious eye contact can result in lasting damage. Therefore, treating this compound with the respect due to any biologically active molecule is paramount.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not at the discretion of the individual researcher but is governed by stringent federal and state regulations. In the United States, two primary agencies set the standards for chemical waste management.

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that laboratories develop a Chemical Hygiene Plan (CHP).[6][7] This plan must include specific procedures for waste disposal to minimize employee exposure.[7][8]

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal—a principle known as "cradle to grave" management.[9] Your institution is classified as a hazardous waste generator, and compliance with RCRA is mandatory.[10]

Trustworthiness Through Compliance: Following these regulations is a non-negotiable aspect of laboratory work. The procedures outlined below are designed to ensure your disposal practices for this compound align with these authoritative standards.

Personnel Safety: Engineering Controls and PPE

Before handling the waste, ensuring personal and environmental protection is critical.

Engineering Controls: All handling of this compound, including the preparation of its waste, must be conducted within a certified chemical fume hood. This is the primary method for preventing respiratory exposure.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical or its waste containers.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation (H319).[1]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Prevents skin contact that can lead to irritation (H315). Change gloves immediately if contaminated.
Skin and Body Fully buttoned laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Not required if handled in a fume hood.A fume hood provides adequate protection from respiratory irritation (H335).

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization and Segregation

The first step in proper disposal is correctly identifying and segregating the waste stream.

  • Designate as Hazardous: Due to its hazard profile (irritant, harmful if swallowed), all waste containing this compound must be managed as hazardous chemical waste.[11]

  • Segregate Waste Streams:

    • Solid Waste: Collect chemically contaminated items such as gloves, weigh paper, and paper towels in a designated, lined container separate from regular trash.

    • Liquid Waste: Collect spent solutions or unused material in a dedicated liquid waste container.

  • Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. Co-mingling can lead to dangerous chemical reactions.

Step 2: Containerization

Proper container selection is crucial to prevent leaks and spills.

  • Select Appropriate Containers:

    • For liquids, use a high-density polyethylene (HDPE) or glass bottle with a screw-top cap that can be securely sealed.

    • For solids, use a wide-mouth HDPE container or a puncture-resistant bag placed inside a rigid container.

  • Ensure Integrity: Never use food-grade containers (e.g., milk jugs) for chemical storage.[9] Inspect the container for cracks or defects before use.

  • Keep Containers Closed: Containers must be kept securely closed at all times except when actively adding waste.[9][12] This is a common and critical EPA violation.

Step 3: Labeling

Accurate labeling is a cornerstone of RCRA compliance and ensures safe handling by all personnel.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • The specific hazards associated with the waste (e.g., "Irritant," "Toxic").

    • The "Accumulation Start Date" (the date the first waste was added).

    • The name of the Principal Investigator and the laboratory location.

Step 4: Accumulation and Final Disposal

Waste must be accumulated in a designated area and handed off to professionals for final disposal.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.

  • Monitor Fill Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.

  • Arrange for Pickup: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration under controlled conditions.[11][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal & Compliance start Waste Generated (Solid or Liquid) char Characterize as Hazardous Waste (Irritant, Harmful) start->char seg Segregate into Dedicated Waste Stream char->seg cont Select & Prepare Appropriate Waste Container seg->cont label Affix & Complete Hazardous Waste Label cont->label accum Place in Satellite Accumulation Area (SAA) label->accum check_full Container Full? accum->check_full check_full->accum No - Continue Use contact_ehs Contact EHS for Waste Pickup Request check_full->contact_ehs Yes move_caa Transfer to Central Accumulation Area (by EHS) contact_ehs->move_caa dispose Professional Disposal (TSDF via Licensed Vendor) move_caa->dispose

Caption: Workflow for compliant disposal of chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is essential to protect personnel and the environment.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: If the spill is large, involves highly volatile substances, or you feel unsafe, evacuate the area and contact your institution's emergency line.

  • For Small, Manageable Spills:

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit).

    • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[1]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

    • Label the waste container appropriately and arrange for disposal as described in Section 4.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding a culture of safety and environmental stewardship within your laboratory.

References

  • OSHA. Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard.[Link]

  • OSHA. Laboratory Safety: OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • USA Safety. OSHA Standards to Know Before Starting Your Lab.[Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.[Link]

  • Purdue University. Hazardous Waste Disposal Guidelines.[Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • EPA. Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]

  • EPA. Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

  • PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • EPA. Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine.[Link]

  • ECHA. Lithium naphthalene-2-carboxylate - Registration Dossier. European Chemicals Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl 2-oxomorpholine-4-carboxylate. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles. The causality behind each recommendation is explained to ensure that your safety protocols are not just followed, but understood. This approach builds a self-validating system of safety within your laboratory, ensuring the well-being of all personnel.

Section 1: Proactive Hazard Assessment

A comprehensive Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative approach is warranted, basing our primary recommendations on the known hazards of structurally similar morpholine derivatives and the parent morpholine compound. This strategy ensures the highest standard of safety.

The anticipated hazards are primarily derived from analogous compounds which indicate risks of irritation and acute toxicity.[1][2][3] Structurally related chemicals are known to cause skin and eye irritation, and may cause respiratory irritation.[2][3][4][5] Harmful effects if swallowed are also noted in these analogs.[3][4]

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.[3][4]Based on data for tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate and tert-Butyl (2R)-2-formylmorpholine-4-carboxylate.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][4][5]Consistent hazard classification across multiple morpholine derivatives.[2][4][5]
Eye Damage/Irritation Causes serious eye irritation.[2][4][5]A primary risk associated with this class of chemicals, necessitating robust eye protection.[2][4][5]
Respiratory Irritation May cause respiratory irritation.[2][4][5]Inhalation of dust or aerosols should be minimized through proper ventilation.[2][4][5]

Section 2: The Core Directive: Your Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following protocol is designed to provide a multi-layered defense against potential exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with the eyes can cause serious irritation.[2][4] Therefore, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles that meet regional standards (e.g., ANSI Z87.1 in the US).

  • Recommended for Splash Risk: A full-face shield worn over safety goggles is required when handling larger quantities or when there is a significant risk of splashing.[6] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact

Dermal exposure is a primary risk, as morpholine derivatives can cause skin irritation.[2][4][5]

  • Lab Coat: A chemical-resistant lab coat or apron is mandatory to protect against accidental spills and skin contact.[6]

  • Gloves: The selection of appropriate gloves is one of the most critical decisions in this protocol. Disposable gloves are not intended for prolonged, direct chemical exposure.[7] If a splash occurs, gloves should be removed, and hands washed immediately.

A Deeper Dive into Glove Selection

Choosing the correct glove material involves understanding key performance metrics that go beyond simple thickness.

  • Permeation: The process where a chemical passes through a glove material on a molecular level, even without visible pores.[8]

  • Breakthrough Time (BT): The time from the initial contact of a chemical on the glove's exterior to its detection on the interior surface.[9] A longer breakthrough time indicates better protection.

  • Degradation: The physical deterioration of the glove material upon chemical contact, which can manifest as swelling, hardening, or softening.[8]

Glove MaterialRecommended Use CaseRationale
Nitrile Incidental Splash Protection: Ideal for general lab work, handling small quantities, and tasks where dexterity is key.Offers good resistance to a range of chemicals, including oils and alcohols, and serves as a suitable barrier for incidental contact.[10] Not recommended for prolonged immersion.[10]
Neoprene Moderate Exposure: Suitable for tasks with a higher probability of splashing or intermittent contact.Provides good pliability and tear resistance, protecting against a variety of fluids, acids, and alkalis.[6][10]
Butyl Rubber Extended Use & Immersion: Recommended for handling large volumes, cleaning significant spills, or any situation involving prolonged chemical contact.Offers excellent protection against highly corrosive acids, ketones, and esters. Butyl rubber often has a longer breakthrough time for many challenging chemicals.[10]

Always inspect gloves for any signs of degradation or puncture before use.[6]

Respiratory Protection: Ensuring Air Quality

Inhalation of chemical dust or vapors can lead to respiratory tract irritation.[2][4]

  • Primary Control: All handling of this compound should be conducted within a properly functioning chemical fume hood.[6] This is the most effective way to control airborne contaminants.

  • Secondary Control: If a fume hood is unavailable or ventilation is proven to be inadequate through atmospheric monitoring, a NIOSH-approved respirator with organic vapor cartridges should be used.[6][11]

Section 3: Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

    • Don all required PPE as outlined in Section 2, carefully inspecting each item.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[6]

    • Keep containers securely sealed when not in use.[4]

    • Use non-sparking tools if there is any fire risk, although this specific compound is not considered a significant fire risk.[4][12]

  • Post-Handling & Decontamination:

    • Decontaminate the work surface thoroughly after completion of the task.

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[4][6]

  • Emergency Spill Response:

    • In case of a spill, alert personnel in the immediate area.[4]

    • Wearing full PPE (including butyl gloves and respiratory protection if necessary), clean up the spill immediately.[12]

    • For solid spills, use dry clean-up procedures to avoid generating dust.[4] Sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container.[4]

    • Prevent any spillage from entering drains or water courses.[4][12]

Waste Disposal Protocol
  • Chemical Waste: Dispose of surplus this compound and any collected spill residue as hazardous chemical waste.[4] Place it in a suitable, closed, and clearly labeled container.[13]

  • Contaminated PPE: All disposable items, such as gloves, bench paper, and wipes that have come into contact with the chemical, must be disposed of as contaminated waste.[13]

  • Compliance: All disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.[4][13]

Section 4: Visualizing the Safety Workflow

To ensure a consistent and logical application of these safety principles, the following workflow diagram outlines the decision-making process for PPE selection and handling.

PPE_Workflow start Start: Task Assessment Handling tert-Butyl 2-oxomorpholine-4-carboxylate fume_hood Is a certified chemical fume hood available? start->fume_hood handle_in_hood Proceed with all work inside the fume hood fume_hood->handle_in_hood Yes respirator Work is NOT permitted without adequate ventilation. Consult EHS. (Respirator may be required) fume_hood->respirator No task_type Assess task: Splash or Immersion Risk? handle_in_hood->task_type splash_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat task_type->splash_ppe Incidental Splash Only immersion_ppe Enhanced PPE: - Butyl Rubber Gloves - Face Shield over Goggles - Chemical Apron task_type->immersion_ppe High Splash or Immersion Risk inspect_ppe Inspect all PPE for damage before use splash_ppe->inspect_ppe immersion_ppe->inspect_ppe post_handling Post-Handling: - Decontaminate Area - Dispose of Waste Properly - Wash Hands Thoroughly inspect_ppe->post_handling end End: Task Complete post_handling->end

Caption: PPE selection and handling workflow for this compound.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Morpholine oleate.
  • Apollo Scientific. (2023, July 6). tert-Butyl (2R)-2-formylmorpholine-4-carboxylate Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Material Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2025, December 18). Morpholine Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.
  • StonCor Middle East L.L.C. (2024, October 7). Safety Data Sheet according to Regulation (EC) No. 2020/878.
  • BOC Sciences. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate.
  • TCI Chemicals. (n.d.). This compound.
  • BroadPharm. (2025, March 7). Safety Data Sheet.
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • CymitQuimica. (2023, July 11). tert-Butyl 2-formylmorpholine-4-carboxylate Safety Data Sheet.
  • PubChem. (n.d.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information.
  • Chemos GmbH & Co.KG. (2019, November 25). Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart. U.S. Department of Labor.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxomorpholine-4-carboxylate
Reactant of Route 2
tert-Butyl 2-oxomorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.